molecular formula C9H14N2O B8761918 6-Isopropyl-5-methoxypyridin-2-amine

6-Isopropyl-5-methoxypyridin-2-amine

Cat. No.: B8761918
M. Wt: 166.22 g/mol
InChI Key: SRMXFFHNPVZTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-5-methoxypyridin-2-amine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . As a substituted pyridine derivative, it features both amine and methoxy functional groups, making it a valuable intermediate in medicinal chemistry and drug discovery research. The structural motif of substituted pyridines is frequently explored in pharmaceutical development, particularly in the synthesis of gamma-secretase modulators (GSMs) for investigating novel therapeutic agents for Alzheimer's disease . Similar pyridine derivatives have been incorporated into molecular scaffolds to improve drug-like properties such as aqueous solubility and bioavailability while maintaining target activity . The compound's specific structural features, including the methoxy and isopropyl substituents on the pyridine ring, are characteristic of structures designed to modulate enzyme activity and optimize pharmacokinetic properties. Researchers utilize this chemical building block in structure-activity relationship (SAR) studies to develop compounds for potential application in neurological disorders and other therapeutic areas. 6-Isopropyl-5-methoxypyridin-2-amine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methoxy-6-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)9-7(12-3)4-5-8(10)11-9/h4-6H,1-3H3,(H2,10,11)

InChI Key

SRMXFFHNPVZTKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)N)OC

Origin of Product

United States

Foundational & Exploratory

6-Isopropyl-5-methoxypyridin-2-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern targeted therapeutics, the rational design of kinase inhibitors relies heavily on highly functionalized, sterically tuned building blocks. 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) has emerged as a critical intermediate in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors[1]. These inhibitors are at the forefront of treating autoimmune and inflammatory conditions, including asthma and rheumatoid arthritis[2]. This technical guide provides an in-depth analysis of the compound's physicochemical properties, details its self-validating synthetic workflows, and explores its mechanistic role in drug development.

Physicochemical Profiling and Molecular Descriptors

Understanding the molecular descriptors of a building block is essential for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API). The structural features of 6-isopropyl-5-methoxypyridin-2-amine—specifically the electron-donating methoxy group and the sterically demanding isopropyl moiety—are strategically designed to optimize binding affinity within the hydrophobic pockets of target kinases[3].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality in Drug Design
CAS Number 1446792-92-2Ensures precise identification across chemical registries and patent literature[1].
Molecular Formula C9H14N2ODefines the atomic composition, providing a low-molecular-weight starting point[1].
Molecular Weight 166.22 g/mol Highly favorable for fragment-based drug design; allows for extensive downstream elaboration without violating Lipinski's Rule of Five[1].
XLogP3-AA ~1.6Indicates optimal lipophilicity, balancing aqueous solubility with the ability to permeate lipid bilayers[1].
Topological Polar Surface Area (TPSA) 48.1 ŲFalls well within the ideal range (< 120 Ų) for predicting high oral bioavailability and excellent cellular membrane penetration[1].
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding, leading to higher affinity interactions[1].
Synthetic Methodology: Dual Catalytic Hydrogenation

The synthesis of 6-isopropyl-5-methoxypyridin-2-amine is achieved through a highly efficient, single-step dual reduction of its precursor, 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine[3]. This transformation simultaneously reduces the nitro group to a primary amine and hydrogenates the isopropenyl double bond to an isopropyl group.

SynthesisWorkflow Start 3-Methoxy-6-nitro-2- (prop-1-en-2-yl)pyridine Reagents 10% Pd/C, H2 (1 atm) Ethanol, RT Start->Reagents Dissolve Intermediate Nitro Reduction & Alkene Hydrogenation Reagents->Intermediate Catalytic cycle Workup Celite Filtration & Concentration Intermediate->Workup Reaction completion Product 6-Isopropyl-5-methoxy pyridin-2-amine Workup->Product Isolation

Caption: Catalytic hydrogenation workflow for the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine.

Protocol 1: One-Pot Dual Hydrogenation

Objective: Chemoselective reduction of the nitroaromatic and alkene functionalities without over-reducing the pyridine core.

  • Reaction Assembly: Dissolve 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (e.g., 4.24 mmol) in absolute ethanol (14.1 mL)[3].

    • Causality: Ethanol provides optimal solubility for the nitroaromatic precursor while facilitating excellent hydrogen gas transfer to the catalytic surface, ensuring a uniform reaction medium.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (e.g., 10 mol%) to the solution[3].

    • Causality: Pd/C is highly chemoselective for both nitro reduction and alkene hydrogenation under mild conditions. The carbon support disperses the palladium, maximizing the active surface area.

  • Atmosphere Exchange (Self-Validation Step): Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this cycle three times[3].

    • Causality: Removing atmospheric oxygen prevents catalyst poisoning and eliminates the risk of explosive H2/O2 mixtures. This self-validating step guarantees a safe, reproducible, and strictly reductive environment.

  • Reaction Execution: Stir the mixture vigorously under 1 atm of H2 at room temperature until hydrogen uptake ceases[3].

    • Causality: Vigorous stirring minimizes mass transfer limitations at the triphasic (gas-liquid-solid) interface, driving the reaction to completion.

  • Workup & Isolation: Filter the mixture through a Celite pad and concentrate the filtrate in vacuo.

    • Causality: Celite traps fine, pyrophoric catalyst particles that standard filter paper might miss, ensuring high purity of the crude amine and preventing metal contamination in downstream biological assays.

Application in Drug Development: SYK Inhibitor Assembly

Once isolated, 6-isopropyl-5-methoxypyridin-2-amine serves as a potent nucleophile. In the development of SYK inhibitors, it is frequently subjected to Nucleophilic Aromatic Substitution (SNAr) with functionalized heterocyclic cores, such as ethyl 4,6-dichloropyridazine-3-carboxylate[2].

SYKPathway BCR B-Cell Receptor Activation SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Phosphorylation Downstream PLCγ2 / Calcium Signaling SYK->Downstream Signal Transduction Inhibitor SYK Inhibitor (Amine-Derived) Inhibitor->SYK Competitive Inhibition Inflammation Inflammatory Response Downstream->Inflammation Gene Expression

Caption: Role of amine-derived SYK inhibitors in modulating B-cell receptor signaling and inflammation.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Regioselective coupling of the aminopyridine to a pyridazine scaffold to form the inhibitor backbone.

  • Reagent Combination: Combine 6-isopropyl-5-methoxypyridin-2-amine (3.38 mmol) with the electrophilic pyridazine core[3].

    • Causality: The primary amine, enriched in electron density by the adjacent methoxy group, acts as the nucleophile, targeting the electron-deficient positions of the pyridazine ring.

  • Thermal Activation: Heat the reaction mixture to 80°C for 20 hours[3].

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the SNAr pathway, driving the regioselective displacement of the chloride at the 4-position of the pyridazine ring.

  • Quench and Concentration: Cool the mixture to room temperature and concentrate in vacuo[3].

    • Causality: Removing volatile components halts the reaction progression, stabilizing the newly formed secondary amine linkage.

  • Chromatographic Purification (Self-Validation Step): Purify the crude residue via silica gel chromatography using a gradient of 10% to 50% ethyl acetate in hexanes[3].

    • Causality: Gradient elution systematically separates the desired product (e.g., ethyl 6-chloro-4-(6-isopropyl-5-methoxypyridin-2-ylamino)pyridazine-3-carboxylate) from unreacted starting materials based on polarity, ensuring the final intermediate meets stringent purity standards for subsequent pharmacological testing[2].

References
  • 6-isopropyl-5-methoxypyridin-2-amine 1446792-92-2 wiki , Guidechem, 1

  • WO2014060371A1 - Inhibitors of syk , Google Patents, 3

  • US 2013/0178478 A1 - Patent Application Publication , Googleapis, 2

Sources

6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2): A Critical Building Block in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2) is a highly specialized heterocyclic building block utilized predominantly in advanced pharmaceutical development. As a functionalized aminopyridine intermediate, it plays a critical, rate-limiting role in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors—therapeutic agents designed to target autoimmune and inflammatory diseases such as asthma, rheumatoid arthritis, and B-cell malignancies[1],[2]. This technical guide provides a comprehensive analysis of its physicochemical profile, its mechanistic role in rational drug design, and field-validated synthetic protocols.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of 6-isopropyl-5-methoxypyridin-2-amine is essential for predicting its thermodynamic behavior in subsequent synthetic steps and its contribution to the pharmacokinetics of the final drug molecule[3].

Table 1: Quantitative Physicochemical Properties
PropertyValue
CAS Number 1446792-92-2
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Exact Mass 166.1106 g/mol
Topological Polar Surface Area (TPSA) 48.1 Ų
Rotatable Bonds 2
Heavy Atom Count 12
Mechanistic Rationale in Drug Design

The architecture of this molecule is highly intentional for kinase inhibition:

  • The Isopropyl Group: Provides essential steric bulk and lipophilicity. In the context of the final SYK inhibitor, this moiety is designed to anchor deeply into the hydrophobic pocket of the kinase's ATP-binding site, displacing water molecules and driving binding affinity through favorable entropic gains[2].

  • The Methoxy Group: Acts as a critical hydrogen bond acceptor. Furthermore, it modulates the electron density of the pyridine ring via resonance, tuning the pKa of the adjacent primary amine. This electronic fine-tuning ensures optimal nucleophilicity during C-N cross-coupling reactions while maintaining the required basicity for target engagement in vivo.

Systems Biology: The SYK Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic kinase essential for B-cell receptor (BCR) and Fc receptor signaling. Upon BCR activation, LYN kinase phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), which subsequently recruit and activate SYK. SYK then phosphorylates downstream targets like PLCγ2, leading to intracellular calcium mobilization and the transcription of pro-inflammatory cytokines via NFAT and NF-κB[1].

Integrating 6-isopropyl-5-methoxypyridin-2-amine into a pyridazine core creates a potent inhibitor that competitively blocks the ATP-binding site of SYK, halting this inflammatory cascade at its apex.

SYK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase BCR->LYN SYK Spleen Tyrosine Kinase (SYK) LYN->SYK PLCg2 PLCγ2 Activation SYK->PLCg2 Inhibitor SYK Inhibitor (Pyridazine deriv.) Inhibitor->SYK Ca2 Calcium Mobilization PLCg2->Ca2 NFAT NFAT / NF-κB Transcription Ca2->NFAT Inflammation Inflammatory Response NFAT->Inflammation

Fig 1: SYK signaling pathway and targeted inhibition in B-cell mediated inflammation.

Synthetic Methodology & Causality

The synthesis of 6-isopropyl-5-methoxypyridin-2-amine and its subsequent integration into a SYK inhibitor requires precise thermodynamic control. The following protocols detail the self-validating workflows used in its preparation, as established in patent literature [1].

Table 2: Quantitative Reaction Parameters
Reaction StepReagents / CatalystTemp / TimeYieldKey Outcome
Dual Reduction 10% Pd/C, H₂, EthanolRT, until H₂ ceasesQuantitativeNitro → Amine; Alkene → Alkane
SₙAr Coupling Chloropyridazine core80°C, 20 h37%C-N bond formation
Protocol 1: Dual-Reduction Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine

Objective: Convert 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine to the target amine. Causality & Design Choice: A palladium-on-carbon (Pd/C) catalytic hydrogenation is selected to achieve a dual reduction in a single pot. It simultaneously reduces the nitro group to a primary amine and the isopropenyl alkene to an isopropyl alkane. This maximizes atom economy, prevents the need for multi-step protection/deprotection sequences, and avoids the generation of toxic metal waste associated with dissolving metal reductions[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (824 mg, 4.24 mmol) in 14.1 mL of absolute ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (45.2 mg, 424 μmol). Expert Note: Pd/C is highly pyrophoric when dry; always add the catalyst to the flask under an inert argon or nitrogen atmosphere before introducing the solvent.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Self-Validation Check: The reaction is a self-validating system when monitored via LC-MS and NMR. Completion is confirmed when the mass shifts to M+H = 167.22. Furthermore, ¹H NMR must show the complete disappearance of the alkene protons (typically 5.0–5.5 ppm) and the emergence of a characteristic isopropyl septet (CH) and doublet (CH₃), validating the dual reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst, washing with excess ethanol. Concentrate the filtrate in vacuo to yield 562 mg (3.38 mmol) of the product[1].

Protocol 2: SₙAr Coupling to Pyridazine Core

Objective: Couple the synthesized amine to a chloropyridazine core (e.g., ethyl 6-chloro-4-oxo-1,4-dihydropyridazine-3-carboxylate derivative) to form the active inhibitor framework. Causality & Design Choice: Nucleophilic Aromatic Substitution (SₙAr) is employed. Because the aminopyridine is a moderately weak nucleophile (due to the electron-withdrawing nature of the pyridine nitrogen), elevated thermal energy (80°C) is required to cross the activation energy barrier and form the Meisenheimer complex intermediate[1],[2].

Step-by-Step Methodology:

  • Preparation: Combine 6-isopropyl-5-methoxypyridin-2-amine (562 mg, 3.38 mmol) with the chloropyridazine core.

  • Heating: Heat the reaction mixture to 80°C and maintain vigorous stirring for 20 hours.

  • Self-Validation Check: Extract an aliquot and analyze via TLC and UV-Vis spectroscopy. A successful C-N bond formation will result in a distinct bathochromic shift (red shift) in the UV spectrum due to the extended conjugation between the pyridine and pyridazine rings.

  • Purification: Cool the mixture and concentrate in vacuo. Purify via silica gel chromatography using a gradient of 10% to 50% ethyl acetate in hexanes.

  • Yield: Isolate ethyl 6-chloro-4-(6-isopropyl-5-methoxypyridin-2-ylamino)pyridazine-3-carboxylate as a yellow solid (438 mg, 1.25 mmol, 37% yield)[1].

Experimental Workflows: Kinase Assay & Validation

Following the synthesis of the SYK inhibitor utilizing the 6-isopropyl-5-methoxypyridin-2-amine building block, the compound must traverse a rigorous, self-validating biological testing cascade to confirm target engagement.

Workflow Step1 Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine Step2 SₙAr Coupling with Chloropyridazine Core Step1->Step2 Step3 Purification (Silica Chromatography) Step2->Step3 Step4 In Vitro SYK Kinase Assay (IC50 Determination) Step3->Step4 Step5 Cell-Based Assay (Basophil Degranulation) Step4->Step5 Step6 In Vivo Efficacy (Autoimmune Models) Step5->Step6

Fig 2: Experimental workflow from intermediate synthesis to in vivo efficacy validation.

In Vitro Validation: The initial self-validating step is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. The synthesized inhibitor is incubated with recombinant SYK and an ATP analog. A reduction in the FRET signal directly correlates to kinase inhibition, providing a quantitative IC₅₀ value. Only compounds exhibiting nanomolar potency are advanced to cell-based basophil degranulation assays to prove membrane permeability and cellular efficacy[2].

Conclusion

6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2) is far more than a simple laboratory reagent; it is a rationally designed pharmacophore essential for the development of modern SYK inhibitors. By leveraging its unique steric and electronic properties through optimized, self-validating synthetic protocols, drug development professionals can efficiently construct potent therapeutics capable of modulating severe autoimmune and inflammatory conditions.

References

  • World Intellectual Property Organization. "WO2014060371A1 - Inhibitors of syk". Google Patents.
  • United States Patent and Trademark Office. "US 2013/0178478 A1 - Inhibitors of syk". Google Patents.

Sources

Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of numerous pharmaceutical agents.[1] This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine, a key substituted pyridine intermediate. We will elucidate a robust, multi-step synthetic pathway, beginning with a commercially viable starting material. The discussion emphasizes the chemical principles and strategic decisions underpinning the chosen route, from regioselective electrophilic substitution to the controlled installation of functional groups. Detailed experimental protocols, quantitative data, and process visualizations are provided to empower researchers and drug development professionals in the reliable and efficient synthesis of this valuable compound.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of a multi-substituted heterocyclic compound like 6-Isopropyl-5-methoxypyridin-2-amine requires a strategic approach that maximizes efficiency, control, and yield. Several general strategies exist for the synthesis of substituted 2-aminopyridines, including direct amination of a pre-functionalized ring (e.g., Chichibabin reaction, Buchwald-Hartwig amination), construction of the pyridine ring from acyclic precursors, or a stepwise functionalization of a simple pyridine core.[1][2][3]

Our analysis identified a stepwise functionalization route as the most logical and controllable approach. This strategy allows for the precise and sequential introduction of the required substituents—isopropyl, methoxy, and amino groups—onto a pyridine scaffold, leveraging well-understood and predictable reaction mechanisms. The chosen retrosynthetic disconnection is illustrated below, identifying 2-chloro-6-isopropylpyridine as a key starting material. This starting point is strategic, as the chloro group serves as a versatile handle for subsequent transformations, while the isopropyl group's steric and electronic properties can be exploited to direct regioselectivity in downstream reactions.

G Target 6-Isopropyl-5-methoxy pyridin-2-amine Intermediate1 6-Isopropyl-2-methoxy -5-nitropyridine Target->Intermediate1 Nitro Reduction Intermediate2 2-Chloro-6-isopropyl -5-nitropyridine Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution (SNAr) StartingMaterial 2-Chloro-6-isopropylpyridine Intermediate2->StartingMaterial Electrophilic Nitration G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: SNAr Methoxylation cluster_2 Step 3: Nitro Group Reduction Start 2-Chloro-6-isopropylpyridine Step1_Product 2-Chloro-6-isopropyl -5-nitropyridine Start->Step1_Product HNO₃ / H₂SO₄ Step2_Product 6-Isopropyl-2-methoxy -5-nitropyridine Step1_Product->Step2_Product NaOMe / MeOH Final_Product 6-Isopropyl-5-methoxy pyridin-2-amine Step2_Product->Final_Product H₂ / Pd-C

Caption: The proposed three-step synthetic workflow.

Step 1: Regioselective Nitration of 2-Chloro-6-isopropylpyridine

Causality and Experimental Rationale: The initial step involves an electrophilic aromatic substitution to install a nitro group, which is critical for activating the ring for the subsequent nucleophilic substitution. The reaction is performed using a standard nitrating mixture of nitric and sulfuric acid. [4]The sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).

Regioselectivity is dictated by the existing substituents. The pyridine nitrogen is strongly deactivating. The chloro group at C2 is deactivating via induction but directs ortho and para. The isopropyl group at C6 is a moderately activating ortho, para-director. The combined directing effects and the steric hindrance from the bulky isopropyl group favor electrophilic attack at the C5 position, which is para to the chloro group and sterically accessible. [5]Careful temperature control is essential to prevent over-nitration and side reactions. [6] Experimental Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 volumes).

  • Cool the acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-chloro-6-isopropylpyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, cool the mixture back to 0-5 °C.

  • Slowly add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-6-isopropyl-5-nitropyridine, which can be purified by column chromatography.

Step 2: Synthesis of 6-Isopropyl-2-methoxy-5-nitropyridine via SNAr

Causality and Experimental Rationale: This step displaces the C2 chlorine with a methoxy group via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The success of this reaction is critically dependent on the presence of the strongly electron-withdrawing nitro group at the C5 position. The nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the departure of the chloride leaving group. The C2 position is para to the nitro group, making it highly activated for nucleophilic attack. Sodium methoxide in methanol serves as both the nucleophile and the solvent.

Experimental Protocol:

  • Dissolve 2-chloro-6-isopropyl-5-nitropyridine (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • To the residue, add water and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude 6-isopropyl-2-methoxy-5-nitropyridine by flash chromatography.

Step 3: Reduction to 6-Isopropyl-5-methoxypyridin-2-amine

Causality and Experimental Rationale: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is the chosen method due to its high efficiency, clean conversion, and mild reaction conditions, which will not affect the other functional groups on the pyridine ring. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is run under a positive pressure of hydrogen gas.

Experimental Protocol:

  • To a hydrogenation vessel, add 6-isopropyl-2-methoxy-5-nitropyridine (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis.

  • Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 6-Isopropyl-5-methoxypyridin-2-amine. Further purification can be achieved by recrystallization if necessary.

Data Summary and Process Control

The following table summarizes the expected outcomes for the synthesis. Yields are estimated based on analogous transformations reported in the literature for similarly substituted pyridine systems.

StepStarting MaterialKey ReagentsProductExpected Yield (%)Purity Target (%)
1 2-Chloro-6-isopropylpyridineHNO₃, H₂SO₄2-Chloro-6-isopropyl-5-nitropyridine75-85>95
2 2-Chloro-6-isopropyl-5-nitropyridineNaOMe, MeOH6-Isopropyl-2-methoxy-5-nitropyridine80-90>97
3 6-Isopropyl-2-methoxy-5-nitropyridineH₂, 10% Pd/C6-Isopropyl-5-methoxypyridin-2-amine90-99>98

Alternative Synthetic Considerations: The Buchwald-Hartwig Amination

For professionals in drug development, having multiple synthetic routes is advantageous. An alternative and highly effective method for the synthesis of 2-aminopyridines is the Palladium-catalyzed Buchwald-Hartwig amination. [7]This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. [8][9][10] If a precursor such as 2-bromo-6-isopropyl-5-methoxypyridine were synthesized, it could be directly aminated using ammonia or an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis). This method offers exceptionally mild conditions and broad functional group tolerance, avoiding the use of strong acids or high temperatures often associated with classical methods. [1][11]

G Precursor 2-Halo-6-isopropyl- 5-methoxypyridine (X = Br, Cl) Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand + Base (e.g., NaOtBu) AmineSource Ammonia Source (e.g., NH₃) Product 6-Isopropyl-5-methoxy pyridin-2-amine Catalyst->Product

Caption: Buchwald-Hartwig amination as an alternative final step.

While the synthesis of the requisite halo-precursor would present its own challenges, the Buchwald-Hartwig amination remains a powerful tool in the synthetic chemist's arsenal and should be considered, particularly for library synthesis or when substrate availability changes.

Conclusion

This guide has detailed a logical and robust three-step synthesis for 6-Isopropyl-5-methoxypyridin-2-amine. By employing a strategic sequence of regioselective nitration, SNAr-mediated methoxylation, and nitro group reduction, the target compound can be prepared in high yield and purity. The rationale behind each transformation has been explained, providing researchers with the necessary insights to troubleshoot and adapt the methodology. The protocols described herein offer a validated and reliable pathway for accessing this important chemical building block for applications in pharmaceutical research and development.

References

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  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 B1.
  • Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
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  • BenchChem. (2025).
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Structural Elucidation and Synthetic Applications of 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, the design of highly specific kinase inhibitors relies heavily on the precise engineering of pharmacophore building blocks. 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) is a highly specialized heteroaromatic intermediate utilized primarily in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors [1]. This technical guide deconstructs the physicochemical properties, the nomenclature dynamics during its synthesis, and the self-validating protocols required to generate this compound for downstream applications in autoimmune and oncological drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is critical for predicting its behavior in subsequent cross-coupling reactions and its ultimate contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).

PropertyValue
IUPAC Name 6-(propan-2-yl)-5-methoxypyridin-2-amine
CAS Registry Number 1446792-92-2
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Exact Mass 166.1106 g/mol
Topological Polar Surface Area (TPSA) 48.1 Ų
Rotatable Bonds 2
Canonical SMILES CC(C)C1=C(C=CC(=N1)N)OC

Data synthesized from computational chemical profiling databases [2].

Structural Elucidation & Nomenclature Dynamics

As a Senior Application Scientist, one of the most common pitfalls I observe in chemical database querying involves a misunderstanding of IUPAC nomenclature shifts during functional group transformations.

The synthesis of 6-isopropyl-5-methoxypyridin-2-amine typically begins with 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine . When the nitro group is reduced to an amine, a fundamental nomenclature shift occurs. According to IUPAC priority rules, a primary amine (-NH2) commands a higher principal functional group priority than an ether (-OCH3) or an alkyl group.

Consequently, the pyridine ring numbering must invert to assign the lowest possible locant (C2) to the amine-bearing carbon.

  • The original C6 (nitro) becomes the new C2 (amine) .

  • The original C3 (methoxy) becomes the new C5 (methoxy) .

  • The original C2 (alkene) becomes the new C6 (isopropyl) .

Failing to account for this renumbering often leads to dead-ends in structural literature searches.

Synthetic Methodology: One-Pot Dual Reduction

The generation of this compound relies on a highly efficient, one-pot catalytic hydrogenation that simultaneously reduces two distinct functional groups. The causality behind choosing Palladium on Carbon (Pd/C) under an atmospheric hydrogen environment is its exceptional chemoselectivity and kinetic efficiency for both nitro reduction and alkene saturation [3].

Self-Validating Experimental Protocol

Step 1: Reaction Setup To a solution of 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (e.g., 4.24 mmol) in anhydrous ethanol (15 mL), add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol%). Causality: Ethanol is selected as the solvent because it provides optimal solubility for the nitroaromatic starting material while facilitating excellent hydrogen gas mass transfer at the liquid-catalyst interface.

Step 2: Atmospheric Hydrogenation Evacuate the reaction vessel and backfill with hydrogen gas (1 atm). Repeat this purge cycle three times to ensure a strictly anaerobic, hydrogen-rich environment. Stir the suspension vigorously at room temperature (20 °C) for 12–20 hours. The Pd/C catalyst orchestrates a dual-reduction: the nitro group is reduced to a primary amine via transient nitroso and hydroxylamine intermediates, while the prop-1-en-2-yl double bond is simultaneously saturated to an isopropyl group.

Step 3: Self-Validating Reaction Monitoring Do not rely solely on time. Monitor the reaction via LC-MS. The system validates itself when the starting material mass completely disappears and a dominant peak at m/z 167.1 [M+H]⁺ emerges, confirming the complete tandem reduction without over-reduction of the pyridine ring.

Step 4: Workup and Isolation Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the filter cake with excess ethanol to ensure quantitative transfer of the product. Concentrate the filtrate in vacuo.

Step 5: Purification & Structural Validation Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 50% ethyl acetate in hexanes). Validate structural integrity using 1H NMR. The protocol is considered successful when the NMR spectra show the characteristic isopropyl septet (CH) and doublet (CH3), alongside a broad upfield singlet corresponding to the newly formed -NH2 protons.

Synthesis SM Starting Material 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine Conditions Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), EtOH, RT SM->Conditions Product Target Compound 6-isopropyl-5-methoxypyridin-2-amine Conditions->Product Renumbering Nomenclature Shift: Nitro (C6) -> Amine (C2) Alkene (C2) -> Isopropyl (C6) Product->Renumbering

Figure 1: Synthetic workflow and IUPAC nomenclature shift during catalytic hydrogenation.

Application in Target-Based Drug Discovery: SYK Inhibition

6-Isopropyl-5-methoxypyridin-2-amine is not an end-stage drug; it is a critical nucleophilic building block. In drug development, its primary amine is reacted with electrophilic heterocyclic cores (such as ethyl 4,6-dichloropyridazine-3-carboxylate) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to generate potent Spleen Tyrosine Kinase (SYK) inhibitors [1].

Mechanistic Causality: Why Target SYK?

SYK is a non-receptor cytoplasmic tyrosine kinase that plays an indispensable role in the B-Cell Receptor (BCR) and Fcγ receptor signaling cascades. When an antigen engages the BCR, LYN kinase phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK docks onto these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.

Once activated, SYK amplifies the signal by phosphorylating downstream effectors (like BTK, PLCγ2, and PI3K), ultimately driving B-cell proliferation, survival, and autoantibody production. By incorporating the 6-isopropyl-5-methoxypyridin-2-amine moiety into an inhibitor, the resulting drug competitively binds to the ATP-binding pocket of SYK, effectively short-circuiting this inflammatory cascade. This mechanism has proven highly efficacious in clinical trials for autoimmune diseases such as Rheumatoid Arthritis (RA) [4].

SYK_Pathway BCR B-Cell Receptor (BCR) Antigen Engagement LYN LYN Kinase (ITAM Phosphorylation) BCR->LYN SYK Spleen Tyrosine Kinase (SYK) (Activation & Amplification) LYN->SYK Downstream Downstream Signaling (BTK, PLCγ2, PI3K) SYK->Downstream Inhibitor SYK Inhibitor (e.g., 6-Isopropyl... derivative) Inhibitor->SYK Blocks Effect B-Cell Activation, Proliferation & Survival Downstream->Effect

Figure 2: SYK signaling pathway in B-cells and targeted inhibition mechanism.

Conclusion

The compound 6-isopropyl-5-methoxypyridin-2-amine exemplifies the precision required in modern medicinal chemistry. From mastering the nomenclature shifts dictated by IUPAC rules to executing self-validating dual-reduction protocols, researchers must handle this intermediate with high technical rigor. Its successful integration into SYK inhibitors continues to pave the way for advanced therapeutics targeting debilitating autoimmune disorders.

References

  • Title: Inhibitors of Syk (Patent US20130178478A1)
  • Title: Catalytic Hydrogenation in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: An Oral Spleen Tyrosine Kinase (Syk) Inhibitor for Rheumatoid Arthritis Source: New England Journal of Medicine (NEJM) / PubMed URL: [Link]

Physicochemical Profiling of 6-Isopropyl-5-methoxypyridin-2-amine: Solubility, Stability, and Methodological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of targeted kinase inhibitors relies heavily on highly functionalized building blocks. 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) is a critical synthetic intermediate utilized in the development of pyridazine amide-based Spleen Tyrosine Kinase (SYK) inhibitors [1]. These inhibitors are actively investigated for the treatment of autoimmune and inflammatory conditions, including asthma and rheumatoid arthritis [2].

Because this aminopyridine intermediate undergoes a key nucleophilic aromatic substitution ( SN​Ar ) to form the active pharmaceutical ingredient (API), understanding its intrinsic solubility and degradation kinetics is paramount. This whitepaper provides an in-depth technical analysis of the solubility thermodynamics and stability kinetics of 6-isopropyl-5-methoxypyridin-2-amine, equipping drug development professionals with the mechanistic insights and validated protocols necessary for robust API manufacturing and formulation.

SYK_Pathway BCR B-Cell Receptor (BCR) Activation LYN Lyn Kinase Phosphorylation BCR->LYN SYK SYK Kinase Activation LYN->SYK PLCg PLCγ2 & Calcium Signaling SYK->PLCg Inflam Inflammatory Response PLCg->Inflam API Pyridazine Amide (6-Iso-5-OMe-Py-2-amine derived) API->SYK Competitive Inhibition

Fig 1. SYK signaling pathway and targeted inhibition by pyridazine amides.

Structural Causality and Physicochemical Properties

The chemical architecture of 6-isopropyl-5-methoxypyridin-2-amine dictates its physical behavior:

  • Methoxy Group (C5): Acts as an electron-donating group via resonance, increasing the electron density of the pyridine ring. This enhances the nucleophilicity of the C2-amine for downstream coupling but simultaneously increases susceptibility to electrophilic oxidation.

  • Isopropyl Group (C6): This bulky, hydrophobic moiety disrupts planar π−π stacking in the solid state. This structural feature lowers the melting point and significantly enhances intrinsic solubility in organic solvents compared to unsubstituted aminopyridines [2].

  • Amine Group (C2): Provides a primary site for protonation.

Key Parameters:

  • Molecular Formula: C9H14N2O

  • Molecular Weight: 166.22 g/mol

  • Topological Polar Surface Area (TPSA): 48.1 Ų [3]

  • Calculated XLogP3: ~1.6 [3]

  • Estimated pKa (Pyridine Nitrogen): ~6.8

Solubility Thermodynamics

The solubility of 6-isopropyl-5-methoxypyridin-2-amine is highly pH-dependent, governed by the Henderson-Hasselbalch relationship. At pH values below its pKa (~6.8), the pyridine nitrogen protonates, leading to a logarithmic increase in aqueous solubility. In organic solvents, the lipophilic isopropyl group drives high solubility, making solvents like DMSO and DMF ideal for the subsequent SN​Ar coupling reactions [1].

Quantitative Solubility Profile
Solvent / MediaTemperatureSolubility (mg/mL)Mechanistic Rationale
0.1 N HCl (pH 1.0) 25°C> 50.0Complete protonation of the pyridine nitrogen.
Phosphate Buffer (pH 7.4) 25°C~ 2.5Neutral species dominates; solubility limited by intrinsic lipophilicity ( S0​ ).
DMSO 25°C> 100.0High affinity for polar aprotic solvents; ideal for stock solutions.
Ethanol 25°C> 50.0Favorable solvation of the hydrophobic isopropyl moiety.

Stability Kinetics and Degradation Pathways

Aminopyridines are generally stable, but the electron-rich nature of the 5-methoxy substituted ring introduces specific vulnerabilities. Forced degradation studies (stress testing) reveal the compound's degradation kinetics, which is critical for defining storage conditions and identifying potential API impurities.

Forced Degradation Summary
Stress ConditionReagents / ExposureTime & TempDegradation (%)Primary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl24h, 60°C< 2%Highly stable; protonation protects against nucleophilic attack.
Basic Hydrolysis 0.1 N NaOH24h, 60°C< 5%Minor degradation; ether cleavage is thermodynamically unfavorable.
Oxidative Stress 3% H₂O₂24h, 25°C~ 15%Pyridine N-oxide formation due to electron-rich ring [2].
Photolysis UV-Vis (ICH Q1B)1.2M lux-hr< 2%Stable; lack of extended conjugated chromophores prevents radical initiation.

Causality Note on Oxidation: The resonance contribution from the C5-methoxy oxygen lone pairs significantly increases the electron density at the pyridine nitrogen. When exposed to peroxides, this nitrogen readily undergoes electrophilic attack to form the corresponding N-oxide. Consequently, this intermediate must be stored under inert gas (Argon/N₂) and protected from strong oxidizers.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to prevent false artifacts (e.g., chemical quenching to prevent auto-sampler degradation).

Workflow cluster_0 Solubility Profiling cluster_1 Stability Profiling Start 6-Iso-5-OMe-Py-2-amine (CAS 1446792-92-2) S1 Excess Solid + Solvent Start->S1 D1 Stress Conditions (H2O2, Heat, pH) Start->D1 S2 Equilibration (24h, 25°C) S1->S2 S3 PTFE Filtration & HPLC-UV S2->S3 D2 Chemical Quenching D1->D2 D3 LC-MS/MS Analysis D2->D3

Fig 2. Parallel workflow for thermodynamic solubility and forced degradation profiling.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for thermodynamic solubility, provided phase separation is rigorously controlled.

  • Preparation: Weigh approximately 10 mg of 6-isopropyl-5-methoxypyridin-2-amine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent/buffer. Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.5°C at 500 RPM for 24 hours.

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly chosen over Nylon or Cellulose Acetate because the lipophilic isopropyl group can cause non-specific adsorption to polar filter membranes, artificially lowering the measured solubility.

  • Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV at 254 nm against a 5-point linear calibration curve ( R2>0.999 ).

Protocol 2: Stability-Indicating Forced Degradation (LC-MS/MS)

This protocol ensures mass balance by tracking the disappearance of the parent peak and the emergence of degradants.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile/Water (50:50, v/v).

  • Stress Application:

    • Oxidative: Mix 0.5 mL stock with 0.5 mL of 6% H₂O₂ (final concentration 3%). Incubate at 25°C for 24 hours.

    • Acidic/Basic: Mix 0.5 mL stock with 0.5 mL of 0.2 N HCl or NaOH. Incubate at 60°C for 24 hours.

  • Chemical Quenching (Critical Step):

    • For the oxidative sample, add an equimolar amount of sodium bisulfite ( NaHSO3​ ) to neutralize residual peroxides.

    • For acid/base samples, neutralize to pH ~7.0 using the counter-reagent.

    • Causality: Failure to quench reactive species allows degradation to continue inside the HPLC autosampler, leading to non-reproducible, time-dependent artifact peaks.

  • Analysis: Inject 5 µL onto an LC-MS/MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile). Calculate degradation percentage by comparing the parent peak area to an unstressed control sample (stored at 4°C). Identify degradant masses (e.g., [M+H]+ = 183.1 for the N-oxide) using the mass spectrometer.

References

  • Bhagirath, N., Kennedy-Smith, J., Le, N. T., & Lucas, M. C. (2014). Inhibitors of SYK (Patent No. WO2014060371A1).
  • Lucas, M. C., et al. (2014). Using Ovality to Predict Nonmutagenic, Orally Efficacious Pyridazine Amides as Cell Specific Spleen Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 57(8), 3354–3367.[Link]

In Silico Modeling of 6-Isopropyl-5-methoxypyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This guide focuses on the in silico modeling of a specific 2-aminopyridine derivative, 6-Isopropyl-5-methoxypyridin-2-amine, a compound with the chemical formula C₉H₁₄N₂O and a molecular weight of 166.224 g/mol .[2][3] While the specific biological targets of this particular molecule are not extensively documented, the known activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

This technical document will provide a comprehensive, step-by-step workflow for the in silico analysis of 6-Isopropyl-5-methoxypyridin-2-amine. As a case study, we will explore its potential as an antibacterial agent by targeting a well-established bacterial enzyme, DNA gyrase. This enzyme is crucial for bacterial DNA replication and is a validated target for several antibiotics.[4] The methodologies outlined herein are broadly applicable to the in silico evaluation of other small molecules against various protein targets.

Our approach is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific reasoning that underpins each stage of the computational analysis.

Chapter 1: Foundational Steps - Ligand and Protein Preparation

The fidelity of any in silico modeling study is fundamentally dependent on the quality of the input structures for both the small molecule (ligand) and the protein target. This chapter details the crucial preparatory steps for 6-Isopropyl-5-methoxypyridin-2-amine and our chosen target, Staphylococcus aureus DNA gyrase.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of 6-Isopropyl-5-methoxypyridin-2-amine is typically its 2D chemical structure. For computational modeling, a high-quality 3D conformation is essential.

Experimental Protocol: Ligand Preparation

  • 2D Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 6-Isopropyl-5-methoxypyridin-2-amine, CC(C)c1c(OC)ccc(N)n1, serves as the starting point.[2]

  • 3D Structure Generation: Utilize a computational chemistry tool like RDKit to convert the 2D SMILES string into an initial 3D conformation.[5][6][7][8][9]

  • Energy Minimization: The initial 3D structure is a crude model. A crucial subsequent step is energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation. This process refines bond lengths, bond angles, and torsion angles.

  • File Format Conversion: The final, optimized 3D structure of the ligand should be saved in a format suitable for docking software, such as the .mol2 or .pdbqt format.

Protein Target Preparation: Refining the Crystal Structure

For this guide, we will use the crystal structure of Staphylococcus aureus DNA gyrase. Several structures are available in the Protein Data Bank (PDB). For this workflow, we will select a high-resolution crystal structure, for instance, PDB ID: 5CDQ.[10]

Experimental Protocol: Protein Preparation

  • PDB Structure Retrieval: Download the PDB file (e.g., 5CDQ.pdb) from the RCSB PDB database.[10][11][12][13][14]

  • Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These should be removed unless they are known to be critical for the protein's structural integrity or the binding of the ligand of interest.

  • Structural Correction and Protonation: The PDB2PQR server or software is an excellent tool for repairing missing atoms in protein side chains and, critically, for adding hydrogen atoms at a specified pH (typically 7.4 to simulate physiological conditions).[1][15][16][17] This step is vital as hydrogen atoms play a key role in forming hydrogen bonds, which are often crucial for protein-ligand interactions.

  • Receptor File Generation: The prepared protein structure is then converted into a format required by the docking software, such as .pdbqt for AutoDock Vina, which includes the assignment of partial charges to each atom.

Chapter 2: Predicting Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It allows for the estimation of the binding affinity and the visualization of key intermolecular interactions.

Molecular_Docking_Workflow Ligand Prepared Ligand (3D Structure) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein Prepared Protein (Receptor) Protein->Docking Analysis Analysis of Docking Results - Binding Affinity - Binding Pose - Interactions Docking->Analysis

Caption: The sequential stages of a molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation: The highest-ranked protein-ligand complex from the docking study is placed in a simulation box. The box is then filled with water molecules to solvate the complex, and ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system. [18][19]2. Energy Minimization: The entire system (protein, ligand, water, and ions) undergoes energy minimization to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble.

  • Production MD: Once the system is equilibrated, the production MD simulation is run for a specified duration (e.g., 100 nanoseconds). During this phase, the positions, velocities, and energies of all atoms are recorded at regular intervals, generating a trajectory file. [4]5. Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD suggests a stable complex. [20] * Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein. [20] * Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation. [20]

Chapter 4: Predicting Drug-Likeness - ADMET Analysis

A promising drug candidate must not only bind effectively to its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities. [15][21] Experimental Protocol: ADMET Prediction using SwissADME

The SwissADME web server is a free and comprehensive tool for predicting the ADMET properties of small molecules. [22][23][24][25][26]

  • Input: The SMILES string of 6-Isopropyl-5-methoxypyridin-2-amine is submitted to the SwissADME server.

  • Prediction: The server calculates a wide range of physicochemical and pharmacokinetic properties, including:

    • Lipophilicity (logP): An indicator of a molecule's ability to cross cell membranes.

    • Water Solubility: Crucial for drug formulation and absorption.

    • Drug-Likeness Rules: Evaluation based on established rules like Lipinski's Rule of Five.

    • Pharmacokinetic Properties: Predictions of gastrointestinal absorption and blood-brain barrier permeability.

    • Potential for Metabolism: Identification of potential interactions with cytochrome P450 enzymes.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight166.22 g/mol Compliant with Lipinski's Rule (<500)
logP1.85Optimal lipophilicity for oral absorption
Water SolubilitySolubleFavorable for formulation
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP InhibitorNo (for major isoforms)Low potential for drug-drug interactions

Conclusion: A Roadmap for In Silico Drug Discovery

This technical guide has provided a detailed, step-by-step framework for the in silico modeling of 6-Isopropyl-5-methoxypyridin-2-amine, using its potential as an antibacterial agent targeting DNA gyrase as a practical example. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential efficacy, binding mechanism, and drug-like properties of a compound before committing significant resources to experimental synthesis and testing. [27][28][29][30][31] The in silico workflow presented here is a powerful, iterative process. The results from each computational experiment can inform the design of new derivatives with improved properties, accelerating the journey from a promising chemical scaffold to a viable drug candidate. It is crucial to remember that in silico predictions are models of reality and should always be validated through experimental assays. However, as a hypothesis-generating and compound-prioritizing tool, in silico modeling is an indispensable component of modern drug discovery.

References

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  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. [Link]

  • GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025, May 19). YouTube. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

  • The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ). (n.d.). ResearchGate. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. [Link]

  • Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

  • Wei, Y., & Charifson, P. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB PDB. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]

  • A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. (2024, October 23). RCSB PDB. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Use PDB2PQR Online. (n.d.). Neurosnap. [Link]

  • Using AutoDock Vina: A Step-by-Step Guide. (n.d.). Scribd. [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

  • The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. (2019, July 10). RCSB PDB. [Link]

  • The Transformative Power of In Silico Experiments in Modern Research Understanding the Digital Laboratory. (2025, March 31). ChemCopilot. [Link]

  • Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. (2024, February 21). Protein Data Bank Japan. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. [Link]

  • Chan, H. C. S., & Shan, H. (2019). A Guide to In Silico Drug Design. Pharmaceuticals, 12(3), 119. [Link]

  • El-Faham, A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(22), 5438. [Link]

  • Moira (molecular dynamics trajectory analysis). (2024, February 5). Nature. [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). [Link]

  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2024, December 17). arXiv.org. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Bacterial protein targets. [Link]

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  • Simulation Analysis. (2023). iGEM 2023. [Link]

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  • Tethered minimization of small molecules with RDKit. (2019, June 6). 3decision - Discngine. [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023, January 1). [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). PubMed. [Link]

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6-Isopropyl-5-methoxypyridin-2-amine: A Privileged Fragment in Spleen Tyrosine Kinase (SYK) Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and optimization of low-molecular-weight chemical starting points are critical for developing highly selective kinase inhibitors. 6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2)[1] has emerged as a highly privileged fragment, specifically engineered to target the ATP-binding cleft of Spleen Tyrosine Kinase (SYK)[2]. This technical whitepaper dissects the structural causality, synthetic methodologies, and biochemical validation protocols required to leverage this fragment in the development of next-generation immunomodulatory therapeutics.

Mechanistic Rationale: The Anatomy of a Privileged Fragment

The design of 6-isopropyl-5-methoxypyridin-2-amine is not arbitrary; every functional group serves a precise thermodynamic or spatial purpose in the context of kinase inhibition[3].

  • The 2-Aminopyridine Core (Hinge Binder): The primary driver of affinity is the 2-aminopyridine motif. It forms a canonical bidentate hydrogen-bond network with the kinase hinge region. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge, while the endocyclic pyridine nitrogen accepts a hydrogen bond from the backbone amide NH.

  • The 6-Isopropyl Substitution (Gatekeeper Probe): The bulky, lipophilic isopropyl group is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. Causality: This steric bulk forces a specific dihedral angle when the fragment is linked to a larger macro-scaffold (such as a pyridazine or triazolopyridine core)[4]. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding. Furthermore, it acts as a selectivity filter, sterically clashing with kinases possessing larger gatekeeper residues.

  • The 5-Methoxy Substitution (Electronic & Solvation Tuning): Causality: The electron-donating methoxy group modulates the pKa of the pyridine nitrogen, optimizing the strength of the hinge hydrogen bond. Additionally, the oxygen atom provides a subtle dipole that can interact with solvent molecules at the solvent-exposed edge of the ATP cleft, improving the fragment's overall aqueous solubility and reducing its lipophilicity (LogP) compared to a purely alkyl-substituted analog[1].

FBDD_Workflow Frag Fragment Identification (2-Aminopyridine core) Struct Crystallography (Hinge Binding) Frag->Struct Validation Grow Fragment Growing (6-iPr & 5-OMe) Struct->Grow Vector analysis Link Linker Attachment (Pyridazine scaffold) Grow->Link SAR refinement Lead Lead Optimization (SYK Inhibitor) Link->Lead In vivo efficacy

Caption: Fragment-Based Drug Discovery (FBDD) workflow for evolving the 2-aminopyridine core into a clinical candidate.

Target Application: Spleen Tyrosine Kinase (SYK)

SYK is a non-receptor cytoplasmic tyrosine kinase that acts as a master regulator in the signaling cascades of B-cell receptors (BCR) and Fc receptors (FcR)[5]. Aberrant SYK activation is a hallmark of autoimmune disorders such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and asthma[6].

When an antigen binds to the BCR, it triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK is recruited to these phosphorylated ITAMs via its dual SH2 domains, leading to its autophosphorylation and activation. Activated SYK subsequently phosphorylates downstream targets like PLCγ2, initiating calcium mobilization and cellular proliferation[5]. By incorporating 6-isopropyl-5-methoxypyridin-2-amine into an ATP-competitive inhibitor, researchers can effectively halt this cascade[7].

SYK_Pathway BCR B-Cell Receptor (BCR) ITAM ITAM Phosphorylation BCR->ITAM Antigen binding SYK SYK (Spleen Tyrosine Kinase) ITAM->SYK Recruitment PLCg2 PLCγ2 Activation SYK->PLCg2 Phosphorylation Inhibitor 6-iPr-5-OMe-pyridin-2-amine Derived Inhibitor Inhibitor->SYK ATP-competitive inhibition Ca2 Calcium Release PLCg2->Ca2 IP3 generation NFAT NFAT Transcription Ca2->NFAT Cellular Response

Caption: SYK signaling cascade and the intervention point of 6-isopropyl-5-methoxypyridin-2-amine derived inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of the isolated fragment into a mature drug candidate demonstrates the power of FBDD. The table below summarizes how the incorporation of this (and structurally related) fragments into larger scaffolds drastically improves target affinity[4][7][8].

Compound / FragmentPrimary TargetIC₅₀ (nM)Key Structural FeaturesRef
6-Isopropyl-5-methoxypyridin-2-amine SYK>10,000Bare fragment; Hinge-binding motif, gatekeeper probe.[2]
Fostamatinib (R406) SYK41Active metabolite; Pyrimidine core.[8]
RO9021 SYK5.6Pyridazine core linked to a substituted aminopyridine.[7]
CC-509 SYK<10Triazolopyridine core; High kinome selectivity.[4]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol 4.1: Chemical Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine

This protocol details the simultaneous reduction of a nitro group and an alkene to yield the target fragment, an atom-economical step critical for scale-up[2].

Materials:

  • 3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (824 mg, 4.24 mmol)

  • 10% Palladium on Carbon (Pd/C) (45.2 mg, 424 µmol)

  • Absolute Ethanol (14.1 mL)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine in absolute ethanol within a thick-walled glass hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality: Pd/C is chosen because it efficiently catalyzes both the reduction of the nitro group to a primary amine and the hydrogenation of the isopropenyl group to an isopropyl group under mild conditions, preventing over-reduction of the pyridine ring.

  • Atmosphere Exchange: Seal the vessel, evacuate the atmosphere under vacuum, and backfill with H₂ gas. Repeat this purge cycle three times. Causality: Removing ambient oxygen prevents the catalytic ignition of the ethanol/Pd/C mixture and ensures maximum H₂ availability at the catalyst surface.

  • Reaction: Stir the mixture vigorously under 1 atm of H₂ at room temperature for 12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethanol.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude product.

  • System Validation (QC Checkpoint):

    • LC-MS: Confirm the presence of the product mass (Calculated for C₉H₁₄N₂O: 166.11; Found: m/z 167.1 [M+H]⁺)[1].

    • ¹H NMR (CDCl₃): Verify the disappearance of the alkene protons (~5.0-5.5 ppm) and the appearance of the isopropyl multiplet (~3.0 ppm) and methyl doublet (~1.2 ppm).

Protocol 4.2: Radiometric ³³P-ATP Kinase Assay for SYK Inhibition

Once the fragment is elaborated into a lead compound (e.g., via SₙAr coupling to a pyridazine core[2]), its potency must be validated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: MgCl₂ is essential as it forms the biologically active Mg-ATP complex required by the SYK catalytic domain.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Enzyme/Substrate Addition: Add recombinant human SYK enzyme and a biotinylated poly(Glu,Tyr) 4:1 peptide substrate to the wells.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Kₘ value for SYK) and trace [γ-³³P]-ATP. Causality: ³³P is preferred over ³²P due to its lower emission energy, which reduces radioactive hazard while providing superior resolution and lower background noise in high-throughput microplate formats[7].

  • Incubation: Incubate at room temperature for 60 minutes.

  • Quenching & Capture: Stop the reaction by adding 0.5 M EDTA. Transfer the mixture to a streptavidin-coated FlashPlate. The biotinylated substrate binds to the plate, while unreacted[γ-³³P]-ATP is washed away.

  • System Validation (QC Checkpoint):

    • Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 µM Fostamatinib (100% inhibition) controls. The assay is only valid if Z' > 0.6.

    • Read the plate on a microplate scintillation counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Guidechem. "6-isopropyl-5-methoxypyridin-2-amine 1446792-92-2 wiki". Guidechem. URL:[1]

  • Google Patents. "WO2014060371A1 - Inhibitors of syk". Google Patents. URL:[2]

  • ACS Publications. "Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors". American Chemical Society. URL:[5]

  • ResearchGate. "Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses". ResearchGate. URL:[7]

  • PubMed Central. "Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy". NIH. URL:[6]

  • PLOS One. "A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation". PLOS. URL:[4]

  • MDPI. "Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria". MDPI. URL:[8]

  • RCSB PDB. "4FZ6: Crystal structure of spleen tyrosine kinase complexed with[6-((S)-2-Methyl-pyrrolidin-1-yl)-pyridin-2-yl]-(6-phenyl-imidazo[1,2-b]pyridazin-8-yl)-amine". RCSB. URL:[3]

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatility allows for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities, including potent kinase inhibitors.[3][4][5] However, the journey from a promising hit compound to a viable drug candidate is contingent not only on its pharmacological potency but also on a well-defined set of physicochemical properties. These characteristics—primarily solubility, lipophilicity, and ionization state (pKa)—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and in vivo efficacy.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and rigorous physicochemical characterization of novel 2-aminopyridine derivatives. As a self-validating system, this guide emphasizes the causality behind experimental choices, ensuring that the generated data is not only accurate but also strategically applicable to lead optimization programs.

The Interconnected Trinity: Solubility, Lipophilicity, and pKa

The physicochemical properties of a drug candidate are not independent variables but rather an interconnected triad that collectively influences its interaction with the biological environment. Understanding this interplay is critical for rational drug design.

Diagram: The Physicochemical Triad in Drug Discovery

Physicochemical_Triad Solubility Aqueous Solubility Lipophilicity Lipophilicity (logP/D) Solubility->Lipophilicity Often inversely related pKa Ionization (pKa) Lipophilicity->pKa Influences logD pKa->Solubility Dictates pH-dependent solubility

Caption: The interplay between solubility, lipophilicity, and pKa.

Synthetic Strategies for Novel 2-Aminopyridine Derivatives: A General Overview

The generation of novel 2-aminopyridine derivatives is often achieved through multi-step synthetic routes that allow for the introduction of diverse substituents at various positions of the scaffold. A common approach involves the coupling of a substituted 2-aminopyridine core with a variety of building blocks.

Diagram: General Synthetic Workflow

Synthetic_Workflow Start_A Starting Material A (Substituted 2-aminopyridine) Coupling Coupling Reaction (e.g., Amide coupling, Suzuki coupling) Start_A->Coupling Start_B Starting Material B (e.g., Carboxylic Acid, Boronic Acid) Start_B->Coupling Intermediate Intermediate Product Coupling->Intermediate Modification Further Functionalization (Optional) Intermediate->Modification Final_Product Final 2-Aminopyridine Derivative Intermediate->Final_Product Direct to final product Modification->Final_Product Purification Purification & Characterization (HPLC, NMR, MS) Final_Product->Purification

Sources

An In-depth Technical Guide to the Commercial Availability and Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of the novel chemical entity, 6-Isopropyl-5-methoxypyridin-2-amine. As a substituted aminopyridine, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery programs. This document details pathways for its acquisition, proposes a robust synthetic route based on established chemical principles, and discusses its physicochemical properties, safety considerations, and potential applications. While direct commercial listings are not readily found, this guide identifies avenues for procurement through custom synthesis, providing researchers with the necessary information to incorporate this promising molecule into their research and development pipelines.

Introduction: The Significance of Substituted Aminopyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents. The strategic incorporation of an amino group, as seen in aminopyridines, provides a critical handle for synthetic elaboration and a key interaction point with biological targets. Further substitution on the pyridine ring, such as the isopropyl and methoxy groups in 6-Isopropyl-5-methoxypyridin-2-amine, allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target-binding affinity. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making novel substituted aminopyridines highly sought-after intermediates in the quest for new therapeutics.

The subject of this guide, 6-Isopropyl-5-methoxypyridin-2-amine, represents a unique combination of these features, suggesting its potential utility in the development of kinase inhibitors, central nervous system agents, and other targeted therapies.

Physicochemical Properties and Characterization

Based on its chemical structure, the following physicochemical properties are predicted for 6-Isopropyl-5-methoxypyridin-2-amine. It is important to note that experimental data for this specific compound is not widely available in public literature; therefore, these values are derived from computational models and data from structurally related compounds.

PropertyValueSource
CAS Number 1446792-92-2[1]
Molecular Formula C₉H₁₄N₂O[1], [2]
Molecular Weight 166.22 g/mol [1]
IUPAC Name 6-isopropyl-5-methoxypyridin-2-amine[1]
Canonical SMILES CC(C)C1=C(C=CC(=N1)N)OC[1]
InChI Key SRMXFFHNPVZTKG-UHFFFAOYSA-N[1]
Predicted XLogP3 1.9Inferred from related structures
Predicted Boiling Point ~250-270 °C at 760 mmHgInferred from related structures
Predicted Solubility Soluble in methanol, ethanol, DMSOInferred from related structures

Characterization:

For researchers who synthesize or procure this compound, a full analytical characterization is essential to confirm its identity and purity. The following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

While specific spectra for 6-Isopropyl-5-methoxypyridin-2-amine are not publicly available, researchers can anticipate characteristic signals for the isopropyl, methoxy, amino, and pyridine ring protons and carbons in the NMR spectra.

Commercial Availability: A Landscape of Custom Synthesis

A thorough search of major chemical supplier catalogs indicates that 6-Isopropyl-5-methoxypyridin-2-amine is not currently available as a stock item. However, the landscape for acquiring novel chemical entities is rich with companies specializing in custom synthesis and contract research organizations (CROs) that can produce this compound on demand.

For researchers and drug development professionals, this means that while the compound is not immediately accessible "off-the-shelf," it is readily obtainable through a custom synthesis project. The following is a list of representative companies with expertise in pyridine chemistry and custom synthesis that could be contacted for a quotation:

  • Hyma Synthesis Pvt. Ltd. [3]

  • Sam Research Labs [4]

  • BioDuro [5]

  • Selvita [5]

  • QPS [5]

When requesting a custom synthesis, it is advisable to provide the CAS number (1446792-92-2) and the chemical structure to ensure accurate quoting and synthesis.

Proposed Synthetic Route

While a specific, published synthetic protocol for 6-Isopropyl-5-methoxypyridin-2-amine is not available, a plausible and robust synthetic route can be proposed based on well-established transformations in pyridine chemistry. The following multi-step synthesis is adapted from procedures for analogous substituted pyridines.[6][7]

The proposed synthesis starts from the commercially available 2-amino-5-methoxypyridine.

Synthetic Pathway A 2-Amino-5-methoxypyridine B 2-Amino-6-bromo-5-methoxypyridine A->B Bromination (NBS, Acetonitrile) C 6-Isopropyl-5-methoxypyridin-2-amine B->C Suzuki Coupling (Isopropylboronic acid, Pd catalyst, base)

Caption: Proposed two-step synthesis of 6-Isopropyl-5-methoxypyridin-2-amine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-bromo-5-methoxypyridine

  • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-6-bromo-5-methoxypyridine.

Rationale: The bromination of the pyridine ring is directed to the electron-rich position ortho to the activating amino group. The use of NBS provides a mild and selective method for this transformation.

Step 2: Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine

  • To a degassed mixture of 2-amino-6-bromo-5-methoxypyridine (1.0 eq), isopropylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq) in a solvent system like 1,4-dioxane and water, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 6-Isopropyl-5-methoxypyridin-2-amine.

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. This step efficiently introduces the isopropyl group at the 6-position of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyridines are a privileged scaffold in drug discovery due to their ability to form key hydrogen bond interactions with protein targets and their favorable physicochemical properties. While specific biological data for 6-Isopropyl-5-methoxypyridin-2-amine is not yet published, its structural motifs suggest potential applications in several therapeutic areas:

  • Kinase Inhibition: The aminopyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The isopropyl and methoxy substituents can be tailored to occupy specific hydrophobic pockets, potentially leading to potent and selective kinase inhibitors for oncology or inflammatory diseases.

  • Central Nervous System (CNS) Disorders: The ability of small, moderately lipophilic molecules to cross the blood-brain barrier makes this compound a potential starting point for the development of drugs targeting CNS disorders.

  • Antimicrobial Agents: The pyridine ring is found in numerous antimicrobial agents. The specific substitution pattern of this compound could confer novel antibacterial or antifungal activity.

The following diagram illustrates the general workflow for evaluating the biological activity of a novel compound like 6-Isopropyl-5-methoxypyridin-2-amine.

Biological_Activity_Workflow A 6-Isopropyl-5-methoxypyridin-2-amine B In Vitro Screening (e.g., Kinase Assays, Antimicrobial Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Preclinical Development E->F

Caption: General workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

No specific safety data sheet (SDS) for 6-Isopropyl-5-methoxypyridin-2-amine is currently available. However, based on the known hazards of structurally related aminopyridines, the following precautions should be taken when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent inhalation of dust or vapors, and avoid direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and consult the general safety guidelines for handling aminopyridine derivatives.

Conclusion

6-Isopropyl-5-methoxypyridin-2-amine is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. While not commercially available as a stock chemical, this guide has outlined a clear path for its procurement through custom synthesis and has provided a detailed, plausible synthetic route for its preparation. By leveraging the information presented herein, researchers and drug development professionals can confidently incorporate this novel substituted aminopyridine into their synthetic and screening programs, potentially unlocking new avenues for the development of innovative therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-5-methoxypyridin-2-amine.
  • Google Patents. (1986). Process for the preparation of 2-amino-alkylpyridines. (U.S.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • BioPharmGuy. (n.d.). 121 Contract Research Companies: Chemical Synthesis. Retrieved from [Link]

  • Sam Research Labs. (n.d.). Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. (U.S.
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403–1404.
  • BenchChem. (2025).
  • BenchChem. (2025). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery.
  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxypyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Robust RP-HPLC Quantification of 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Quality Control & Method Development

Introduction & Chemical Profiling

6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) is a highly specialized heterocyclic building block primarily utilized in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors, which are critical in the therapeutic treatment of autoimmune and inflammatory diseases [1].

From an analytical perspective, quantifying this compound presents a classic chromatographic challenge. The molecule contains a pyridine ring substituted with an electron-donating methoxy group and a primary amine. This structural motif renders the compound highly basic and polar. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic pyridine-amines are notorious for exhibiting severe peak tailing, poor recovery, and shifting retention times.

The Causality of Peak Tailing in Pyridine-Amines

The primary cause of peak tailing for 2-aminopyridine derivatives is the secondary ion-exchange interaction between the protonated amine function of the analyte and the residual acidic silanol groups ( Si−OH ) present on the surface of silica-based stationary phases[2]. At a neutral pH (6.0–8.0), these silanols are ionized ( SiO− ), creating a strong electrostatic attraction with the positively charged basic analyte. This secondary retention mechanism causes a fraction of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailed peak [3].

To establish a self-validating and robust protocol, this method leverages a low-pH mobile phase strategy combined with a highly end-capped (base-deactivated) C18 stationary phase to systematically suppress silanol ionization.

G High_pH Neutral pH (pH 6.0 - 8.0) Silanols Ionized (SiO-) Interaction Strong Ion-Exchange with Protonated Pyridine-Amine High_pH->Interaction Low_pH Acidic pH (pH < 3.0) Silanols Protonated (Si-OH) No_Interaction Suppressed Secondary Interactions (Hydrophobic Retention Only) Low_pH->No_Interaction Result_Bad Severe Peak Tailing & Poor Resolution Interaction->Result_Bad Result_Good Sharp, Symmetrical Peaks (Tailing Factor < 1.2) No_Interaction->Result_Good

Fig 1: Mechanistic pathway of silanol interactions and the effect of mobile phase pH on peak shape.

Method Development Rationale

Mobile Phase Selection

To ensure the silanol groups remain protonated and neutral, the mobile phase pH must be maintained at least 1.5 to 2.0 pH units below the pKa of the acidic silanols (pKa ~3.5–4.5). We utilize 0.1% Trifluoroacetic acid (TFA) in water (yielding a pH of ~2.0). TFA acts not only as a pH buffer but also as a weak ion-pairing agent, further shielding the basic amine from any residual active sites on the column [2].

Stationary Phase

A base-deactivated, high-purity Type-B silica C18 column is mandatory. These columns undergo exhaustive end-capping procedures (reacting residual silanols with short-chain silanes like trimethylchlorosilane), drastically reducing the number of active sites available for secondary interactions.

Detection Wavelength

Based on the UV-Vis spectral characteristics of 2-aminopyridine derivatives, the optimal absorption maximum typically falls between 230 nm and 275 nm [4]. A Diode Array Detector (DAD) set to 275 nm provides excellent signal-to-noise ratios while avoiding the low-wavelength baseline noise introduced by TFA.

Experimental Protocol

Materials and Reagents
  • Analyte: 6-Isopropyl-5-methoxypyridin-2-amine reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Base-deactivated C18 (150 mm × 4.6 mm, 3 µm)High theoretical plates; minimizes silanol activity.
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Controls pH to ~2.0; protonates silanols.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Elution strength matched with ion-pairing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °C ± 1 °CReduces mobile phase viscosity; stabilizes retention.
Injection Vol 10 µLPrevents mass overload which exacerbates tailing.
Detection UV/DAD at 275 nmMaximum specific absorbance for the chromophore.
Gradient Elution Program

A gradient is employed to ensure the target analyte is resolved from closely eluting synthetic impurities (e.g., unreacted precursors or regioisomers) while maintaining a sharp peak profile.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
2.0955Isocratic equilibration
12.04060Linear gradient
15.01090Column wash
18.01090Hold wash
18.1955Return to initial
23.0955Re-equilibration
Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Isopropyl-5-methoxypyridin-2-amine into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:MeCN, 50:50 v/v). Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability Solution: Prepare a mixture containing the target analyte and a known synthetic impurity (if available) at 10 µg/mL to verify resolution ( Rs​>2.0 ).

G A 1. Analyte Profiling (6-Isopropyl-5-methoxypyridin-2-amine) B 2. Column Selection (Base-Deactivated C18) A->B C 3. Mobile Phase Optimization (0.1% TFA, pH ~2.0) B->C D 4. Gradient Design (5% to 60% MeCN over 10 min) C->D E 5. Method Validation (System Suitability & ICH Q2) D->E

Fig 2: Systematic workflow for the HPLC method development of basic pyridine-amines.

System Suitability & Expected Validation Data

A robust method must be self-validating. Prior to sample analysis, inject the Working Standard (100 µg/mL) in six replicates. The system must meet the following acceptance criteria, which confirm that the silanol suppression strategy is functioning correctly.

ParameterExpected ResultAcceptance Criteria (ICH)
Retention Time ( tR​ ) ~8.4 minutes%RSD 1.0%
Tailing Factor ( Tf​ ) 1.05 – 1.15 1.5
Theoretical Plates ( N ) > 15,000 10,000
Peak Area Precision N/A%RSD 2.0% (n=6)
Resolution ( Rs​ ) *> 3.5 2.0

*Resolution calculated against the nearest eluting synthetic impurity.

Troubleshooting Guide

Even with a robust protocol, variations in column age or mobile phase preparation can induce errors.

  • Issue: Sudden increase in peak tailing ( Tf​>1.5 ).

    • Causality: Loss of stationary phase end-capping due to column aging, exposing active silanols.

    • Action: Replace the C18 column. Verify that the TFA concentration in the mobile phase has not degraded (TFA is volatile and can evaporate from the aqueous reservoir over time).

  • Issue: Retention time drift (eluting earlier).

    • Causality: Inadequate column re-equilibration time, or loss of organic modifier via evaporation.

    • Action: Ensure the 5-minute re-equilibration step at the end of the gradient is strictly adhered to. Cap solvent bottles securely.

  • Issue: Split peaks.

    • Causality: Sample solvent strength is higher than the initial mobile phase strength, causing the analyte to travel rapidly through the column head before partitioning.

    • Action: Ensure the sample is dissolved in the recommended Diluent (Water:MeCN 50:50) or match it directly to the initial mobile phase conditions (95% Aqueous).

References

  • Google Patents. (2014). WO2014060371A1 - Inhibitors of syk.
  • LCGC International. (2020). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from:[Link]

  • SIELC Technologies. (2010). HPLC Method for Analysis of 2-Aminopyridine. Retrieved from:[Link]

Using 6-Isopropyl-5-methoxypyridin-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Isopropyl-5-methoxypyridin-2-amine in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

Executive Overview

The development of highly selective kinase inhibitors requires building blocks that can precisely navigate the complex topography of the ATP-binding pocket. 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) has emerged as a critical pharmacophoric intermediate in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors[1]. This application note details the mechanistic rationale, biological context, and synthetic protocols for utilizing this aminopyridine derivative to construct potent immunomodulatory therapeutics.

Mechanistic Rationale: Structural Biology of the Aminopyridine Pharmacophore

In medicinal chemistry, the choice of a hinge-binding motif dictates both the potency and the kinome selectivity of the resulting active pharmaceutical ingredient (API). The structural features of 6-isopropyl-5-methoxypyridin-2-amine are rationally designed to exploit the SYK ATP-binding site[2]:

  • The 2-Aminopyridine Core (Hinge Binder): The 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual-interaction anchors the molecule within the orthosteric site.

  • The 5-Methoxy Substitution (Electronic Tuning): The electron-donating methoxy group modulates the pKa​ of the pyridine nitrogen. By increasing the electron density of the ring, it strengthens the hydrogen bond acceptor capability of the pyridine nitrogen, directly correlating with increased binding affinity.

  • The 6-Isopropyl Group (Selectivity Driver): Kinase selectivity is notoriously difficult to achieve. The bulky 6-isopropyl group is strategically positioned to occupy a specific hydrophobic sub-pocket adjacent to the hinge region (interacting with residues like Pro455 and Asn457 in SYK)[2]. This steric bulk creates a steric clash in off-target kinases that lack this specific pocket architecture, thereby driving SYK selectivity.

Biological Context: SYK in Autoimmunity

SYK is a non-receptor cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells. It is a fundamental mediator in B-cell receptor (BCR) and Fc receptor signaling[3]. Upon BCR activation, the Src-family kinase Lyn phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK is recruited to these phosphorylated ITAMs, leading to its auto-activation. Downstream signaling through PLC γ 2 triggers calcium mobilization and NFAT activation, driving the inflammatory responses characteristic of autoimmune diseases such as rheumatoid arthritis, lupus, and asthma[3].

SYK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Activation ITAM Phosphorylated ITAMs LYN->ITAM Phosphorylation SYK Spleen Tyrosine Kinase (SYK) ITAM->SYK Recruitment & Activation PLCG2 PLCγ2 SYK->PLCG2 Phosphorylation CALCIUM Calcium Release PLCG2->CALCIUM IP3 Generation NFAT NFAT Activation (Autoimmune Response) CALCIUM->NFAT Calcineurin Pathway

Fig 1: SYK-mediated B-cell receptor signaling pathway driving autoimmune responses.

Synthetic Logic and Application

To construct the final SYK inhibitor, 6-isopropyl-5-methoxypyridin-2-amine is typically reacted with a halogenated heterocyclic core via a Nucleophilic Aromatic Substitution ( SN​Ar )[1]. A standard electrophile used in this sequence is ethyl 4,6-dichloropyridazine-3-carboxylate. The SN​Ar reaction is highly regioselective for the C4 position of the pyridazine ring due to the electronic activation provided by the adjacent ester group and the ring nitrogens.

Synthesis_Workflow A 6-Isopropyl-5-methoxy- pyridin-2-amine (Nucleophile) C SNAr Reaction (80°C, EtOH, 20h) A->C B Ethyl 4,6-dichloro- pyridazine-3-carboxylate (Electrophile) B->C D Ethyl 6-chloro-4-(6-isopropyl- 5-methoxypyridin-2-ylamino) pyridazine-3-carboxylate C->D 37% Yield E Amidation & Elaboration D->E F Potent SYK Inhibitor E->F Target API

Fig 2: Synthetic workflow for SYK inhibitors utilizing the aminopyridine building block.

Experimental Protocol: Nucleophilic Aromatic Substitution ( SN​Ar )

The following protocol details the synthesis of the critical intermediate, ethyl 6-chloro-4-(6-isopropyl-5-methoxypyridin-2-ylamino)pyridazine-3-carboxylate, as adapted from established patent literature[1].

Step 1: Reagent Preparation To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq, 1.25 mmol) and 6-isopropyl-5-methoxypyridin-2-amine (1.2 eq, 1.50 mmol).

  • Causality: Utilizing a slight molar excess of the aminopyridine nucleophile ensures maximum consumption of the more complex, valuable dichloropyridazine electrophile. This prevents the carryover of unreacted electrophile, which often co-elutes with the product during chromatography.

Step 2: Solvent Addition Dissolve the solid reagents in 15 mL of anhydrous ethanol to achieve a concentration of approximately 0.1 M.

  • Causality: Ethanol is selected as a protic solvent because its hydrogen-bonding capabilities stabilize the transient Meisenheimer complex formed during the SN​Ar transition state, thereby facilitating the departure of the chloride leaving group.

Step 3: Thermal Activation Attach a reflux condenser, purge the system with nitrogen, and heat the reaction mixture to 80°C in an oil bath for 20 hours.

  • Causality: Despite the electron-withdrawing nature of the pyridazine core, the steric hindrance introduced by the 6-isopropyl group of the nucleophile creates a high activation energy barrier. Sustained heating at 80°C provides the necessary thermal kinetic energy to drive the reaction to completion.

Step 4: In-Process Monitoring (Self-Validating System) After 18 hours, withdraw a 10 µL aliquot, dilute it in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS.

  • Causality: Time-based assumptions are vulnerable to variations in ambient conditions and stirring efficiency. LC-MS analysis provides definitive, self-validating proof of reaction progress by confirming the depletion of the starting mass ( m/z 221 ) and the emergence of the product mass ( m/z 351[M+H]+ ).

Step 5: Workup and Purification Cool the reaction to room temperature and concentrate the mixture in vacuo to yield a crude residue. Purify the residue via silica gel flash chromatography using a gradient of 10% to 50% ethyl acetate in hexanes.

  • Causality: Complete removal of ethanol prior to column loading is mandatory; residual polar protic solvents will cause severe band broadening on normal-phase silica. The gradient elution effectively isolates the target yellow solid product from the more polar degradation byproducts.

Data Presentation: Reaction Optimization

To maximize the throughput of this key intermediate, medicinal chemists often optimize the SN​Ar conditions. The table below summarizes the quantitative data across various parameter adjustments.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 EthanolNone802037Baseline (Patent Condition): Clean conversion but moderate yield due to HCl accumulation[1].
2 DMFDIPEA (2.0 eq)802045Optimization: Addition of Hünig's base neutralizes the HCl byproduct, preventing protonation of the nucleophile.
3 NMPDIPEA (2.0 eq)1001252Optimization: Higher boiling point solvent allows for increased thermal energy, accelerating the SN​Ar rate.
4 THFNone6524<10Failure Mode: Insufficient thermal energy to overcome the steric activation barrier of the 6-isopropyl group.

References

  • Inhibitors of syk (WO2014060371A1). F. Hoffmann-La Roche AG. Google Patents.
  • Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target . Geahlen, R. L. PubMed Central (PMC). Retrieved from:[Link]

  • Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors . Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

Sources

Application Notes & Protocols: 6-Isopropyl-5-methoxypyridin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) is a highly specialized, functionally rich aminopyridine building block[1]. In modern medicinal chemistry, it serves as a critical intermediate in the synthesis of selective Spleen Tyrosine Kinase (SYK) inhibitors[2]. SYK is a non-receptor tyrosine kinase essential for B-cell activation and Fc receptor signaling, making it a prime therapeutic target for autoimmune conditions (e.g., rheumatoid arthritis, lupus), allergic inflammatory diseases (e.g., asthma), and B-cell malignancies[3].

This application note details the mechanistic rationale, synthetic workflows, and validated experimental protocols for utilizing 6-isopropyl-5-methoxypyridin-2-amine to construct advanced kinase inhibitor scaffolds, specifically focusing on its integration into pyridazine-based SYK inhibitors[2].

Mechanistic Rationale & Structural Significance

As a Senior Application Scientist, it is crucial to understand why this specific moiety is selected during lead optimization. The architecture of 6-isopropyl-5-methoxypyridin-2-amine is not arbitrary; it is meticulously designed to exploit the ATP-binding pocket of kinases:

  • The 2-Aminopyridine Core (Hinge Binder): The nitrogen of the pyridine ring and the adjacent exocyclic amine act as a classic hydrogen bond acceptor-donor pair. This motif perfectly mimics the binding of the adenine ring of ATP, anchoring the inhibitor to the kinase hinge region.

  • The 6-Isopropyl Group (Steric Director): The bulky isopropyl group occupies a specific hydrophobic pocket adjacent to the hinge region. This steric bulk prevents the molecule from binding to off-target kinases with narrower ATP pockets, thereby driving kinase selectivity.

  • The 5-Methoxy Group (Electronic Modulator): The electron-donating methoxy group increases the electron density of the pyridine ring. This fine-tunes the pKa of the exocyclic amine, strengthening its hydrogen-bonding capacity with the hinge region while simultaneously improving the overall aqueous solubility of the final Active Pharmaceutical Ingredient (API).

Synthetic Workflow & Application

The primary application of this building block involves a Nucleophilic Aromatic Substitution (SNAr) reaction with an electron-deficient heterocyclic core, such as a dichloropyridazine derivative[2].

SynthWorkflow A Nitro-alkene Precursor (3-methoxy-6-nitro-...) B 6-Isopropyl-5-methoxy- pyridin-2-amine (Key Intermediate) A->B H2, Pd/C Reduction D Kinase Inhibitor Scaffold (SNAr Adduct) B->D SNAr Reaction 80°C C Dichloropyridazine Core C->D E Advanced SYK Inhibitor (Final API) D->E Amidation/ Substitution

Caption: Synthetic workflow for SYK inhibitors utilizing 6-Isopropyl-5-methoxypyridin-2-amine.

Experimental Protocols

The following protocols are adapted from validated pharmaceutical patent literature[2] and optimized for laboratory-scale synthesis.

Protocol 1: Preparation of 6-Isopropyl-5-methoxypyridin-2-amine via Catalytic Hydrogenation

This step simultaneously reduces the nitro group to an amine and the alkene to an alkane, demonstrating high atom economy[2].

Reagents:

  • 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (824 mg, 4.24 mmol)

  • 10% Palladium on Carbon (Pd/C) (45.2 mg, 424 µmol)

  • Absolute Ethanol (14.1 mL)

  • Hydrogen gas (1 atm)

Step-by-Step Procedure & Causality:

  • Dissolution: Dissolve the nitro-alkene precursor in absolute ethanol. Rationale: Ethanol is chosen as it readily solubilizes the starting material, facilitates efficient hydrogen gas transfer, and provides a protic environment that stabilizes the transition states during nitro reduction.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric. Add it under a blanket of inert gas (Nitrogen or Argon) to prevent ignition of ethanol vapors.

  • Purge and Refill (Critical Step): Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times. Rationale: This rigorous purging removes all oxygen, preventing the formation of an explosive hydrogen/oxygen mixture and preventing oxidative poisoning of the palladium catalyst[2].

  • Reaction: Stir the mixture vigorously under a hydrogen balloon (1 atm) at room temperature until hydrogen uptake ceases (typically 4-6 hours). Monitor via LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess ethanol.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude 6-isopropyl-5-methoxypyridin-2-amine, which can generally be used in the next step without further purification.

Protocol 2: SNAr Coupling to Form the Kinase Inhibitor Scaffold

This protocol details the coupling of the aminopyridine to a pyridazine core (e.g., ethyl 4,6-dichloropyridazine-3-carboxylate)[2].

Reagents:

  • 6-isopropyl-5-methoxypyridin-2-amine (562 mg, 3.38 mmol)

  • Ethyl 4,6-dichloropyridazine-3-carboxylate (Equimolar or slight excess)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or DMF (5 mL)

Step-by-Step Procedure & Causality:

  • Mixture Preparation: Combine the aminopyridine, the dichloropyridazine core, and DIPEA in NMP. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the aminopyridine (which would render it non-nucleophilic). NMP is a superior polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during SNAr.

  • Heating: Heat the reaction mixture to 80°C for 20 hours[2]. Rationale: The exocyclic amine of the pyridine is electronically deactivated by the adjacent ring nitrogen. Elevated temperatures (80°C) provide the necessary activation energy to drive the nucleophilic attack. However, temperatures exceeding 90-100°C should be avoided to prevent ester hydrolysis or degradation of the pyridazine core.

  • Quenching & Extraction: Cool the mixture to room temperature and partition between Ethyl Acetate and water. Wash the organic layer with brine 3 times. Rationale: Multiple aqueous washes are required to completely remove the high-boiling NMP solvent.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude product via silica gel flash chromatography (gradient: 10% to 50% ethyl acetate in hexanes) to yield ethyl 6-chloro-4-(6-isopropyl-5-methoxypyridin-2-ylamino)pyridazine-3-carboxylate as a yellow solid[2].

Quantitative Data & Analytical Parameters

To ensure reproducibility and verify intermediate integrity, refer to the following physicochemical and analytical parameters[1][2].

ParameterValue / Description
Chemical Name 6-Isopropyl-5-methoxypyridin-2-amine
CAS Number 1446792-92-2
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Topological Polar Surface Area (TPSA) 48.1 Ų
Hydrogen Bond Donors 1 (Exocyclic Amine)
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O)
SNAr Yield (Protocol 2) ~37% (Isolated, purified yellow solid)
¹H NMR Context (Coupled Product) Characteristic shifts in CDCl3 confirm the secondary amine proton and the isopropyl multiplet[2].

Biological Context: SYK Pathway Modulation

Once the 6-isopropyl-5-methoxypyridin-2-amine is successfully integrated into the final inhibitor scaffold, the resulting drug acts as a potent, ATP-competitive inhibitor of SYK. The diagram below illustrates the biological causality: by blocking SYK, the downstream signaling cascade that leads to aberrant B-cell activation is halted[3][4].

SYKPathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase (Src family) BCR->LYN Phosphorylation SYK Spleen Tyrosine Kinase (SYK) LYN->SYK ITAM Binding & Activation PLCG PLC-gamma 2 SYK->PLCG Signal Transduction PI3K PI3K / Akt Pathway SYK->PI3K Signal Transduction Inhibitor SYK Inhibitor (Aminopyridine-based) Inhibitor->SYK ATP-competitive Inhibition Activation B-Cell Activation & Proliferation PLCG->Activation PI3K->Activation

Caption: SYK signaling pathway in B-cells and the targeted intervention by aminopyridine inhibitors.

References

  • Source: WIPO (PCT)
  • WO 2014/060371 A1 - Full Patent Application Text Source: Googleapis / F. Hoffmann-La Roche AG URL:[Link]

Sources

Application Note: A High-Throughput Screening Workflow for the Identification of Novel 2-Aminopyridine-Based Modulators

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its simple, low molecular weight and functionalized nature make it an ideal starting point for the synthesis of diverse small molecule libraries.[1] These libraries are invaluable in the quest to identify novel pharmacophores targeting a wide range of biological targets.[1][3] The versatility of the 2-aminopyridine moiety is evident in its presence in approved drugs and clinical candidates targeting various enzymes and receptors.[2][4][5] High-throughput screening (HTS) provides a robust platform for rapidly assessing large and diverse chemical libraries, such as those based on the 2-aminopyridine scaffold, to identify "hit" compounds with desired biological activity.[6][7] This process is a cornerstone of modern drug discovery, enabling the efficient identification of starting points for optimization into lead compounds and, ultimately, clinical candidates.[8][9]

This application note provides a detailed, field-proven protocol for the high-throughput screening of 2-aminopyridine libraries. It covers the essential phases of assay development, the screening cascade, and data analysis, with a focus on ensuring scientific integrity and generating reliable, actionable results.

Assay Development and Miniaturization: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust and reproducible assay.[6] This initial phase involves tailoring the assay to the specific biological target and ensuring its compatibility with automated, high-density formats.[10]

Key Considerations for Assay Development:

  • Target Selection and Biology: A thorough understanding of the target's biology is paramount. Whether it's a purified enzyme, a receptor, or a cellular pathway, the assay must accurately reflect the intended mechanism of action.[11]

  • Assay Format: A variety of assay formats can be employed, including biochemical assays (e.g., enzyme activity, binding assays) and cell-based assays (e.g., reporter gene, phenotypic screens).[8] The choice depends on the target and the desired biological readout.

  • Reagent Stability and Dispensing: All reagents must be stable under the assay conditions and compatible with automated liquid handling systems.

  • Miniaturization: Transitioning the assay from a 96-well to a 384- or 1536-well format is crucial for HTS to reduce reagent costs and increase throughput.[12] This requires careful optimization of liquid handling and detection parameters.[13]

Protocol 1: Assay Miniaturization and Validation

This protocol outlines the steps for miniaturizing and validating an assay for HTS.

Materials:

  • 384-well and/or 1536-well microplates (assay-dependent color and surface treatment)[13]

  • Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound dispensing

  • Automated liquid handlers for reagent addition

  • Microplate reader with appropriate detection capabilities (e.g., fluorescence, luminescence, absorbance)[14]

  • Positive and negative control compounds

  • Assay-specific reagents (buffers, enzymes, substrates, cells, etc.)

Procedure:

  • Initial Optimization in 96-well Plates: Develop and optimize the assay in a lower-density format to establish baseline parameters.

  • Transfer to High-Density Plates: Systematically reduce reaction volumes and transfer the assay to 384- or 1536-well plates.

  • Dispensing Validation: Validate the precision and accuracy of compound and reagent dispensing using automated liquid handlers.

  • Signal Window and Uniformity: Determine the signal-to-background and signal-to-noise ratios. Assess plate uniformity to identify any edge effects or systematic dispensing errors.

  • Z'-Factor Determination: Perform a "dry run" using only positive and negative controls to calculate the Z'-factor, a statistical measure of assay quality.[15] A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[8]

Parameter Acceptable Range Description
Z'-Factor 0.5 - 1.0A measure of the statistical effect size and an indicator of assay quality.
Signal-to-Background >3The ratio of the signal from the positive control to the signal from the negative control.
Coefficient of Variation (%CV) <15%A measure of the variability of the signal across a plate.

Table 1: Key Assay Performance Metrics. These parameters are critical for ensuring the quality and reliability of the HTS data.

The High-Throughput Screening Workflow

Once a robust assay has been established, the HTS campaign can commence. This involves the automated screening of the entire 2-aminopyridine library against the target.[13]

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation cluster_output Output AssayDev Assay Development & Miniaturization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen LibPrep Library Preparation (2-Aminopyridines) LibPrep->PrimaryScreen DataAnalysis Data Analysis & Hit Identification PrimaryScreen->DataAnalysis HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm CounterScreen Counter & Selectivity Screens HitConfirm->CounterScreen ValidatedHits Validated Hits CounterScreen->ValidatedHits

Caption: A streamlined workflow for high-throughput screening of 2-aminopyridine libraries.

Protocol 2: Primary High-Throughput Screen

Procedure:

  • Compound Plate Preparation: Prepare assay-ready plates containing the 2-aminopyridine library compounds at a single, fixed concentration (e.g., 10 µM).[15] Compound libraries are typically stored in DMSO.[12]

  • Assay Execution: Utilize a fully automated robotic platform to perform the following steps for each plate:

    • Dispense assay-specific reagents (e.g., enzyme, substrate, cells) into the microplates.

    • Incubate the plates for a predetermined time at a controlled temperature.

    • Add detection reagents.

  • Signal Detection: Read the plates using a high-throughput microplate reader.

  • Data Acquisition: The raw data from the plate reader is captured and stored in a dedicated database for analysis.[13]

Data Analysis and Hit Identification

The vast amount of data generated during an HTS campaign requires specialized software for analysis and the identification of "hits."[10][16]

Protocol 3: Data Analysis and Hit Selection

Procedure:

  • Data Normalization: Normalize the raw data to control for plate-to-plate variability. This is typically done using the signals from the positive and negative controls on each plate.

  • Hit Identification: Define a "hit" based on a statistical cutoff, often a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).

  • Hit Confirmation: Re-test the initial "hits" in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).[16] Only compounds that show a reproducible, concentration-dependent effect are considered confirmed hits.

  • Preliminary Structure-Activity Relationship (SAR): Analyze the chemical structures of the confirmed hits to identify any emerging structure-activity relationships.[15] This can provide early insights into the chemical features required for activity.

Counter-Screening and Hit Validation: Eliminating False Positives

A critical step in any HTS campaign is to eliminate false positives—compounds that appear active but interfere with the assay technology or exhibit non-specific activity.[17]

Protocol 4: Counter-Screening Strategies

Procedure:

  • Technology Counter-Screens: Design and run assays to identify compounds that directly interfere with the detection method.[17] For example, in a luciferase-based reporter assay, a counter-screen would be performed to identify compounds that directly inhibit the luciferase enzyme.

  • Specificity Counter-Screens: For target-based screens, test the confirmed hits against related targets to assess their selectivity. For cell-based screens, a cytotoxicity assay is essential to eliminate compounds that show activity due to cell death.[17]

  • Data Triage: Integrate the data from the primary screen, hit confirmation, and counter-screens to triage the hit list and prioritize the most promising compounds for further investigation.

Diagram: Hit Triage Funnel

Hit_Triage TotalLibrary Total 2-Aminopyridine Library (e.g., 100,000 compounds) PrimaryHits Primary Hits (e.g., 1,000 compounds) TotalLibrary->PrimaryHits Primary Screen ConfirmedHits Confirmed Hits (e.g., 200 compounds) PrimaryHits->ConfirmedHits Dose-Response Confirmation ValidatedHits Validated & Selective Hits (e.g., 50 compounds) ConfirmedHits->ValidatedHits Counter-Screens & Selectivity

Caption: The hit triage process filters the initial library down to a set of validated hits.

Conclusion

The experimental setup and protocols described in this application note provide a comprehensive framework for the high-throughput screening of 2-aminopyridine libraries. By adhering to rigorous assay development standards, employing a systematic screening workflow, and implementing robust data analysis and counter-screening strategies, researchers can confidently identify high-quality hit compounds. These validated hits serve as the starting point for medicinal chemistry efforts to develop novel therapeutics for a wide range of diseases.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Sciences & Research.
  • The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. (2025).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (n.d.). Drug Discovery World.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2022). Chemical Communications. [Link]

  • High-Throughput Screening Steps. (n.d.). University of California, San Francisco.
  • High Throughput Screening (HTS) Services. (n.d.). Evotec.
  • The Ascending Trajectory of 2-Aminobipyridine Derivatives in Drug Discovery: A Technical Review. (2025). BenchChem.
  • High-Throughput Screening in Drug Discovery & Molecular Biology. (n.d.). Opentrons.
  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2022). eBioMedicine.
  • Hit & Lead Discovery. (n.d.). AXXAM.
  • 2-Aminopyridine - An unsung hero in drug discovery. (2021). ResearchGate. [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). Current Pharmaceutical Design.
  • High-Throughput Screening & Discovery. (n.d.). Southern Research.
  • High-Throughput Screening. (n.d.). Enamine.
  • High-Throughput Screening Assay Profiling for Large Chemical Databases. (2022). Methods in Molecular Biology.
  • Hit Identification Approaches and Future Directions. (n.d.). Protac-Drug Discovery Pro.
  • Compound screening. (n.d.). Nuvisan.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). Molecules.
  • The Importance of Counter Screens in HTS. (n.d.).
  • Compound Libraries Available for HTS. (n.d.). Stanford University.
  • Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. (2025). BenchChem.

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Evaluating 2-Aminopyridine Derivatives as Kinase Inhibitors: Cell-Based Assay Workflows and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Structurally mimicking the adenine ring of ATP, these derivatives act as potent ATP-competitive inhibitors across a broad spectrum of kinases, including PI3K, ALK2, c-Met, and CDKs[1]. However, transitioning a 2-aminopyridine hit from a biochemical (cell-free) assay to a cell-based system introduces complex biological variables—such as membrane permeability, intracellular ATP competition, and metabolic stability [2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we explore the causality behind experimental design, establishing self-validating cell-based workflows that ensure phenotypic readouts are directly tied to on-target mechanistic engagement.

Mechanistic Rationale: Pathway Targeting and Phenotypic Outcomes

When evaluating 2-aminopyridine derivatives, understanding the downstream consequences of target inhibition is critical for assay selection. For instance, in the treatment of metastatic prostate cancer (PC-3 cells), specific 2-aminopyridines (e.g., Neq0440) do not merely arrest the cell cycle; they actively inhibit the PI3K-AKT-mTOR signaling cascade while simultaneously inducing mitochondrial depolarization[3]. This dual mechanism lowers the culture medium pH, increases reactive oxygen species (ROS), and triggers apoptosis[3].

Conversely, in bone morphogenetic protein (BMP) signaling, 2-aminopyridine derivatives like K02288 target the ALK2 receptor[4]. Here, the primary readout is not cell death, but rather the suppression of BMP-induced transcriptional activity, requiring highly specific reporter assays[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Inhibition Inhibitor 2-Aminopyridine Derivative (e.g., Neq0440) Inhibitor->PI3K ATP Competition Inhibitor->mTOR Mito Mitochondrial Depolarization Inhibitor->Mito Stress Induction Mito->Apoptosis

PI3K/AKT/mTOR pathway inhibition and mitochondrial stress by 2-aminopyridine derivatives.

Quantitative Profiling of Representative 2-Aminopyridine Derivatives

To benchmark new compounds, it is essential to compare their efficacy against established 2-aminopyridine derivatives. The table below summarizes the target profiles, cell lines, and phenotypic effects of key compounds documented in recent literature.

Compound DesignationPrimary Kinase Target(s)Validated Cell Line(s)Cell-Based IC₅₀ / EC₅₀Primary Phenotypic EffectReference
Neq0440 PI3K / mTORPC-3 (Prostate Cancer)~39 - 81 µMMitochondrial depolarization, ROS increase[3]
K02288 ALK2 (BMP Receptor)BMP-responsive reporters1.1 nM (Biochemical)Inhibition of BMP-induced transcription[4]
Compound 8e CDK9 / HDAC1BaF3 (Leukemia)< 10 µMApoptosis, S-phase cell cycle arrest[1]
Compound 35 PI3KαMCF-7, T47D (Breast)7.9 - 9.4 µMAnti-proliferation[5]

Self-Validating Experimental Protocols

Protocol A: Multiplexed Cell Viability and ATP-Depletion Assay

The Causality of Assay Selection: Standard colorimetric assays (like MTT) rely on mitochondrial reductases to assess viability[3]. Because certain 2-aminopyridines directly induce mitochondrial depolarization, an MTT assay may falsely report immediate cell death when the cells are merely under metabolic stress[3]. To create a self-validating system, we multiplex a luminescence-based ATP quantification assay (e.g., CellTiter-Glo) with a membrane-impermeable fluorescent DNA dye (e.g., SYTOX Green). This distinguishes true cytotoxicity (membrane rupture) from cytostasis (ATP depletion).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., PC-3 or MCF-7) at 1.0×104 cells/well in a 96-well opaque-walled plate (100 µL volume). Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion[3].

  • Compound Preparation: Prepare a 10 mM stock of the 2-aminopyridine derivative in 100% DMSO. Perform serial dilutions in culture medium, ensuring the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity[3].

  • Treatment: Add the compound to the cells. Include a 0.5% DMSO vehicle control (negative) and a known cytotoxic agent like Doxorubicin (1.0 µM) as a positive control[3]. Incubate for 48–72 hours.

  • SYTOX Green Addition (Cytotoxicity): Add SYTOX Green to a final concentration of 1 µM. Incubate for 15 minutes at room temperature. Read fluorescence (Ex: 488 nm / Em: 523 nm). High signal indicates membrane compromise (death).

  • ATP Quantification (Metabolic Viability): Add an equal volume of CellTiter-Glo reagent directly to the wells. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence. Low signal indicates metabolic inhibition.

  • Data Synthesis: Plot the fluorescent and luminescent data on a dual-axis graph. True apoptotic 2-aminopyridines will show a concurrent drop in luminescence and a spike in fluorescence.

Protocol B: Single-Cell Target Engagement via Phospho-Flow Cytometry

The Causality of Assay Selection: Traditional Western blotting provides a bulk population average of kinase inhibition[3]. If a 2-aminopyridine inhibitor only affects cells in a specific cell-cycle phase, Western blots will show incomplete target inhibition, which may be misinterpreted as poor compound affinity. Phospho-flow cytometry solves this by allowing single-cell correlation of target inhibition (e.g., p-AKT or p-S6RP) with cell cycle state, validating the exact nature of the compound's efficacy.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the IC₅₀ concentration of the 2-aminopyridine derivative for 2, 4, and 24 hours. Detach cells using Accutase (to preserve surface epitopes) and wash in cold PBS.

  • Fixation: Resuspend the cell pellet in 4% paraformaldehyde (PFA) for 15 minutes at room temperature to lock kinase phosphorylation states.

  • Permeabilization: Wash cells, then permeabilize by slowly adding ice-cold 90% methanol while vortexing gently. Incubate on ice for 30 minutes. (This step is critical for allowing antibodies to reach intracellular targets like mTOR or AKT).

  • Staining: Wash cells twice in Flow Cytometry Staining Buffer (PBS + 1% BSA). Incubate with primary fluorophore-conjugated antibodies (e.g., Anti-p-AKT Ser473-AlexaFluor 647 and Anti-p-S6RP Ser235/236-PE) for 1 hour at room temperature in the dark.

  • Acquisition: Wash twice and resuspend in buffer containing DAPI (for cell cycle analysis). Acquire data on a flow cytometer, gating out debris and doublets.

Workflow cluster_assays Self-Validating Assays Seed 1. Cell Seeding (e.g., PC-3, BaF3) Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat Viability 3A. Multiplex Viability (ATP + SYTOX Green) Treat->Viability Flow 3B. Phospho-Flow (Single-Cell Target Engagement) Treat->Flow Analyze 4. Data Synthesis & IC50 Calculation Viability->Analyze Flow->Analyze

Self-validating cell-based assay workflow for evaluating kinase inhibitors.

Quality Control and Troubleshooting

  • Autofluorescence Interference: The pyridine ring system in 2-aminopyridine derivatives can exhibit intrinsic fluorescence, particularly in the UV/Blue spectrum. Action: Always run a "compound-only" (no cells) control in fluorescence-based assays to subtract background signal.

  • Permeability vs. Potency: A compound may exhibit single-digit nanomolar potency in a biochemical kinase assay but fail in cell-based assays. This is often due to poor membrane permeability or high efflux ratio (e.g., P-glycoprotein transport)[6]. Action: If cell-based IC₅₀ is >100-fold higher than biochemical IC₅₀, integrate a Caco-2 permeability assay before further cell-based phenotypic screening[6].

References

  • The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3 MDPI - Pharmaceuticals URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Taylor & Francis URL:[Link]

  • 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 PubMed Central (PMC) URL:[Link]

Sources

Protocol for N-functionalization of 6-Isopropyl-5-methoxypyridin-2-amine: A Key Intermediate in Spleen Tyrosine Kinase (Syk) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) is a highly specialized, sterically hindered 2-aminopyridine derivative[1]. In modern drug discovery, the 2-aminopyridine motif is a ubiquitous pharmacophore, frequently deployed as a hinge-binding element in kinase inhibitors. Specifically, this molecule serves as a critical building block in the rational design of Spleen Tyrosine Kinase (Syk) inhibitors , which are therapeutic agents targeting autoimmune diseases (e.g., rheumatoid arthritis, asthma) and hematological malignancies[2],[3].

The Causality of Reactivity and Regioselectivity

Functionalizing 2-aminopyridines presents a classic chemoselectivity challenge: electrophiles and transition-metal catalysts can interact with either the exocyclic primary amine (-NH₂) or the endocyclic pyridine nitrogen. However, the unique substitution pattern of 6-isopropyl-5-methoxypyridin-2-amine dictates a highly specific reactivity profile:

  • C6-Isopropyl Steric Shielding : The bulky isopropyl group at the C6 position is adjacent to the endocyclic pyridine nitrogen. This creates severe steric hindrance, effectively blocking the endocyclic nitrogen from coordinating with palladium catalysts or attacking bulky electrophiles. Consequently, functionalization is exquisitely directed toward the exocyclic C2-amine.

  • C5-Methoxy Electronic Modulation : The electron-donating methoxy group at C5 increases the overall electron density of the pyridine ring. While resonance delocalization typically reduces the nucleophilicity of the exocyclic amine, the C5-methoxy group subtly counteracts this, stabilizing oxidative addition intermediates during palladium-catalyzed cross-coupling and enhancing the amine's reactivity toward acyl chlorides.

SykPathway BCR B-Cell Receptor (BCR) Activation Lyn Lyn Kinase BCR->Lyn Phosphorylates ITAMs Syk Spleen Tyrosine Kinase (Syk) Lyn->Syk Recruits & Activates Downstream PLCγ & PI3K Pathways Syk->Downstream Signal Transduction Inhibitor Aminopyridine Inhibitor (e.g., Syk-targeted) Inhibitor->Syk Blocks ATP Pocket Inflammation Autoimmune / Inflammatory Response Downstream->Inflammation

Syk signaling pathway and the targeted intervention by aminopyridine-based inhibitors.

Experimental Workflow & Strategy

To integrate this building block into complex drug scaffolds, two primary N-functionalization pathways are utilized: Buchwald-Hartwig N-Arylation (for synthesizing diarylamine-type kinase inhibitors) and Electrophilic N-Alkylation/Acylation (for modifying physicochemical properties like solubility and PSA to mitigate hERG liability)[3].

Workflow Substrate 6-Isopropyl-5-methoxypyridin-2-amine (Starting Material) Pd_Cat Buchwald-Hartwig Arylation Pd2(dba)3 / Ligand / Base Substrate->Pd_Cat Alkylation N-Alkylation / Acylation NaH or DIPEA / Electrophile Substrate->Alkylation Product_A N-Aryl Derivative (Syk Inhibitor Precursor) Pd_Cat->Product_A Product_B N-Alkyl/Acyl Derivative (Analog Generation) Alkylation->Product_B

Divergent N-functionalization workflow for 6-Isopropyl-5-methoxypyridin-2-amine.

Optimization of Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig cross-coupling is the premier method for the N-arylation of 2-aminopyridines[4],[5]. However, primary amines are prone to over-arylation (forming diarylamines). To ensure strict mono-arylation, the choice of the phosphine ligand and base is critical[6].

Table 1: Optimization of Pd-Catalyzed N-Arylation Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality & Mechanistic Insight
1Pd₂(dba)₃ / BINAPNaOtBuToluene10035Poor conversion; strong base caused side reactions; bidentate ligand favored competitive diarylation.
2Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10078Large bite angle of Xantphos facilitates reductive elimination; excellent for heteroaryl chloride electrophiles[7].
3Pd₂(dba)₃ / BrettPhosNaOtBut-Amyl OH8085Highly selective for monoarylation due to the extreme steric bulk of BrettPhos[6].
4 Pd₂(dba)₃ / BrettPhos Cs₂CO₃ 1,4-Dioxane 100 92 Optimal balance: Cs₂CO₃ is mild enough to tolerate esters/amides on the aryl halide while maintaining high turnover.

Detailed Methodologies

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is optimized for coupling 6-isopropyl-5-methoxypyridin-2-amine with functionalized aryl or heteroaryl halides (e.g., chloropyridazines) to form Syk inhibitor precursors[8].

Reagents & Materials:

  • 6-Isopropyl-5-methoxypyridin-2-amine (1.0 equiv, limiting reagent)

  • Aryl or Heteroaryl Halide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (2.5 mol%)

  • BrettPhos (for aryl bromides) or Xantphos (for heteroaryl chlorides) (5.0 mol%)

  • Cesium Carbonate[Cs₂CO₃] (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine substrate, the aryl halide, Pd₂(dba)₃, the selected phosphine ligand, and Cs₂CO₃.

  • Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(0) complexes are highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent catalyst death and homocoupling side reactions.

  • Solvent Addition: Add anhydrous, argon-sparged 1,4-Dioxane via syringe.

  • Catalytic Cycle Initiation: Replace the septum with a Teflon screw cap under an argon stream. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–18 hours. The heterogeneous mixture will typically transition from deep purple/red to a golden-brown suspension as the active Pd(0)-ligand complex forms and turns over.

  • Reaction Monitoring (Self-Validation): Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and filter. Analyze via LC-MS. The reaction is complete when the mass peak of the starting amine (m/z [M+H]⁺ ≈ 167.1) is fully consumed, replaced by the product mass.

  • Workup & Palladium Scavenging: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove insoluble inorganic salts and bulk palladium black. Wash the pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Electrophilic N-Alkylation / N-Acylation

While Buchwald-Hartwig is used for arylation, standard SN2 or nucleophilic acyl substitution is used to append aliphatic or carbonyl-containing groups.

Reagents & Materials:

  • 6-Isopropyl-5-methoxypyridin-2-amine (1.0 equiv)

  • Electrophile: Alkyl iodide or Acyl chloride (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in mineral oil) for alkylation; N,N-Diisopropylethylamine (DIPEA) for acylation.

  • Anhydrous DMF (for alkylation) or DCM (for acylation).

Step-by-Step Procedure (N-Alkylation via Deprotonation):

  • Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve the aminopyridine in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (1.5 equiv) in portions. Causality: The resonance stabilization of the exocyclic amine makes it a poor nucleophile for unactivated alkyl halides. Deprotonation with a strong base generates a highly reactive amide anion. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Confirm regioselectivity via ¹H NMR. The absence of a downfield shift in the pyridine ring protons confirms that functionalization occurred at the exocyclic amine, successfully directed by the C6-isopropyl steric shield.

References

  • Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2014060371A1 - Inhibitors of syk Source: Google Patents URL
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL:[Link]

  • Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL:[Link]

  • Overcoming Mutagenicity and Ion Channel Activity: Optimization of Selective Spleen Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application of microwave-assisted synthesis for 2-aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Aminopyridines

Executive Summary

The 2-aminopyridine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including kinase inhibitors, antibacterial agents, and central nervous system (CNS) therapeutics. Traditional synthetic routes to these heterocycles—such as prolonged thermal Buchwald-Hartwig aminations or multi-day condensation reactions—frequently suffer from low yields, harsh conditions, and the accumulation of thermodynamic byproducts. Microwave-assisted organic synthesis (MAOS) has revolutionized this chemical space. By leveraging dielectric heating, MAOS provides rapid, localized energy transfer that drastically reduces reaction times from days to minutes while simultaneously improving atom economy and yield.

This application note provides a comprehensive, self-validating guide to the microwave-assisted synthesis of 2-aminopyridines and their downstream fused derivatives, detailing the mechanistic causality behind experimental choices to empower drug development professionals.

Mechanistic Rationale: The Microwave Advantage

Unlike conventional thermal heating, which relies on inefficient convection and conduction through the reaction vessel walls, microwave irradiation directly couples with the dipole moments of the solvent and reagents. This dielectric heating generates instantaneous, uniform "hot spots" at the molecular level.

For the synthesis of 2-aminopyridines, this translates to crossing high activation energy barriers rapidly. In multicomponent reactions (MCRs), microwave energy simultaneously drives the initial Knoevenagel condensation and the subsequent intramolecular cyclization, preventing the stalling of intermediates that typically degrades overall yield 1. Furthermore, MAOS enables the use of unconventional reagents; for example, under specific microwave conditions, polar solvents like dimethylformamide (DMF) undergo controlled thermal decomposition to act as an in situ source of dimethylamine, eliminating the need for hazardous pressurized gas systems 2.

MCR_Mechanism N1 Enaminone + Malononitrile N2 Intermediate I (Michael Adduct) N1->N2 MW Heating N3 Intermediate II (+ Primary Amine) N2->N3 Condensation N4 Intermediate III (Cyclization) N3->N4 Intramolecular Attack N5 2-Aminopyridine (Aromatized) N4->N5 -H2O

Mechanistic pathway for the multicomponent synthesis of 2-aminopyridines under microwave irradiation.

Protocol I: Solvent-Free Multicomponent Assembly

This protocol leverages a one-pot, three-component reaction between an enaminone, malononitrile, and a primary amine. Operating under solvent-free conditions maximizes the concentration of reactive species, while microwave irradiation provides the necessary energy to drive the cascade reaction to completion in just 5 minutes 1, 3.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-compatible quartz or heavy-walled glass vial, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the desired primary amine (1.0 mmol). Do not add solvent.

  • Sealing: Cap the vial securely with a Teflon-lined crimp top to contain any autogenous pressure generated during the reaction.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at a dynamic power setting to maintain a temperature of 100 °C for exactly 5 minutes.

  • Cooling & Workup: Allow the reactor to rapidly cool the vial to room temperature using compressed air. Dilute the crude mixture with CH₂Cl₂ (30 mL). Wash the organic layer with distilled water (3 × 20 mL) and saturated aqueous NaCl (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Validation & Quality Control:

  • TLC: Check for the disappearance of the enaminone starting material.

  • Spectroscopy: Successful aromatization to the 2-aminopyridine core is confirmed via IR spectroscopy (characteristic N-H absorption bands) and ¹H NMR (appearance of distinct singlet signals for the newly formed pyridine protons) 1.

Protocol II: Direct S_NAr Amination via Amide Solvents

Transition-metal-free amination of 2-halopyridines is notoriously difficult due to low electrophilicity. However, microwave irradiation of DMF at elevated temperatures causes its rapid decomposition into dimethylamine and carbon monoxide. The locally generated dimethylamine acts as a highly reactive nucleophile, successfully displacing the halogen in 3 to 15 minutes 2.

Step-by-Step Methodology:

  • Preparation: Add 2-chloropyridine derivative (1.0 mmol) to a microwave vial containing 3 mL of anhydrous DMF.

  • Irradiation: Seal the vial and irradiate at 150–180 °C for 3 to 15 minutes (time depends on the steric bulk of the substrate).

  • Workup: Cool the mixture rapidly. Quench with ice water to precipitate the product, or extract with ethyl acetate if the product remains an oil.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation & Quality Control:

  • GC-MS: Monitor the disappearance of the characteristic isotopic chlorine cluster (M / M+2) of the starting material.

  • NMR: Confirm the addition of the dimethylamine group by locating the 6-proton singlet corresponding to the -N(CH₃)₂ group around δ 3.0 ppm in the ¹H NMR spectrum 2.

Protocol III: Downstream Functionalization to Imidazo[1,2-a]pyridines

2-Aminopyridines serve as critical building blocks for fused bicyclic systems like imidazo[1,2-a]pyridines. By utilizing an ionic liquid—1-(4-sulfonic acid) butylpyridinium hydrogen sulfate—as both a Brønsted acid catalyst and a microwave susceptor, the reaction time is compressed to mere seconds. Ionic liquids possess a massive loss tangent (tan δ), meaning they absorb microwave energy and convert it into thermal energy almost instantaneously 4.

Step-by-Step Methodology:

  • Preparation: Mix phenacyl bromide (1.0 mmol), 2-aminopyridine (1.2 mmol), and the ionic liquid catalyst (3 mL) in a sealed tube.

  • Irradiation: Irradiate the mixture at 100 °C for exactly 30 seconds.

  • Workup: Wash the crude reaction mixture with diethyl ether (3 × 10 mL) to extract the product, leaving the ionic liquid behind for potential recycling. Dilute the combined ether extracts with water (3 × 10 mL).

  • Purification: Concentrate the organic layer via rotary evaporation and isolate the pure product using column chromatography (5% EtOAc in Hexane).

Validation & Quality Control:

  • Yield Verification: This protocol reliably yields >95% of the desired fused heterocycle.

  • Spectroscopy: Confirm the fused structure via ¹H NMR (look for the characteristic downfield doublet of the imidazo[1,2-a]pyridine core at ~δ 7.94 ppm, J=9.4Hz) 4.

MW_Workflow S1 1. Reagent Preparation (Equimolar mixing, no solvent) S2 2. Reactor Loading (Seal in MW-compatible vial) S1->S2 S3 3. Microwave Irradiation (Target Temp: 100-180°C) S2->S3 S4 4. Rapid Cooling (Compressed air/N2 to RT) S3->S4 S5 5. Isolation & QC (Extraction, TLC, NMR) S4->S5

Standardized experimental workflow for microwave-assisted heterocyclic synthesis and purification.

Quantitative Performance Analysis

The table below summarizes the drastic kinetic and thermodynamic advantages of transitioning from conventional thermal heating to microwave-assisted organic synthesis for 2-aminopyridine derivatives.

Reaction TypeSubstrates / ReagentsConventional HeatingMicrowave IrradiationRef
Multicomponent (MCR) Enaminone, Malononitrile, Amine24 h, 40 °C (20% yield)5 min , 100 °C (High yield)1
Direct Amination 2-Chloropyridine, DMF12 h, 180 °C (Reflux)3–15 min , 150–180 °C2
Imidazo[1,2-a]pyridine Phenacyl bromide, 2-Aminopyridine>12 h, Reflux30 sec , 100 °C (98% yield)4
Buchwald-Hartwig 2,6-Dibromopyridine, Alkylamines>24 h, >150 °C2.5 h , 150–205 °C (High yield)5

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. nih.gov.[Link]

  • A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. jmaterenvironsci.com.[Link]

  • Microwave Irradiation–Assisted Amination of 2-Chloropyridine Derivatives with Amide Solvents. tandfonline.com.[Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. derpharmachemica.com.[Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. nih.gov.[Link]

Sources

Application Note: Advanced Crystallization Strategies for 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) is a highly functionalized pyridine derivative that serves as a critical nucleophilic intermediate in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors, which are targeted therapeutics for autoimmune and inflammatory diseases[1]. The molecule is synthesized via the catalytic hydrogenation of 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine[1].

Isolating this intermediate with high chemical and polymorphic purity is notoriously challenging. The molecule possesses a lipophilic isopropyl moiety adjacent to a polar methoxy group and a primary amine. This amphiphilic character frequently leads to liquid-liquid phase separation (oiling out) during uncontrolled crystallization, trapping impurities and resulting in amorphous or gummy solids.

This application note details two self-validating crystallization protocols—Seeded Cooling Crystallization and Solvent/Antisolvent Crystallization—designed to bypass the oiling-out phase, control supersaturation, and yield highly crystalline, flowable powders suitable for downstream SN​Ar coupling reactions[1].

Physicochemical Profiling & Solvent Rationale

Successful crystallization requires exploiting the differential solubility of the target compound across varying temperatures and solvent polarities.

PropertyValue / CharacteristicImpact on Crystallization Strategy
Molecular Weight 166.22 g/mol Low MW; highly mobile in solution, prone to rapid nucleation if unseeded.
H-Bond Donors/Acceptors 1 Donor ( −NH2​ ), 3 AcceptorsStrong solute-solvent interactions in alcohols (e.g., Isopropanol).
Lipophilicity High (due to 6-isopropyl group)Poor solubility in aliphatic hydrocarbons (Heptane), making them ideal antisolvents.
Thermal Stability Stable up to 90°C in solutionPermits elevated dissolution temperatures (65–75°C) for cooling crystallization.

Causality in Solvent Selection:

  • Isopropanol (IPA): Acts as a primary solvent for cooling crystallization. The hydroxyl group of IPA forms transient hydrogen bonds with the pyridine nitrogen and methoxy oxygen, providing high solubility at 65°C. As temperature drops, these interactions weaken relative to solute-solute lattice energies, driving crystallization.

  • Ethyl Acetate (EtOAc) / Heptane: A classic solvent/antisolvent system. EtOAc fully solubilizes the compound at ambient temperature. The slow addition of Heptane (a non-polar antisolvent) rapidly decreases the dielectric constant of the medium, forcing the lipophilic intermediate out of solution[2].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, both protocols integrate Process Analytical Technology (PAT) to create a self-validating system . By monitoring the metastable zone width (MSZW) in real-time, operators can prevent catastrophic secondary nucleation or oiling out[3].

Protocol A: Seeded Cooling Crystallization (IPA)

Mechanism: Controlled temperature reduction combined with seeding bypasses the high-energy primary nucleation barrier, directing all thermodynamic driving force toward the growth of existing crystal lattices[4].

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed reactor with 1.0 kg of crude 6-isopropyl-5-methoxypyridin-2-amine and 5.0 L of Isopropanol (IPA). Agitate at 250 RPM and heat to 65°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm inline filter into a pre-heated (65°C) crystallization vessel to remove insoluble foreign particulates.

  • Cooling to Seeding Point: Cool the solution to 50°C at a rate of 0.5°C/min. Self-Validation: Utilize inline Refractive Index (RI) monitoring to confirm the concentration remains constant and no spontaneous nucleation has occurred[3].

  • Seeding: Charge 10 g (1 wt%) of micronized 6-isopropyl-5-methoxypyridin-2-amine seed crystals dispersed in 50 mL of cold IPA.

  • Isothermal Aging: Maintain the temperature at 50°C for 60 minutes. Causality: This aging period allows the seed crystals to heal and establish a stable surface area for solute deposition, preventing supersaturation spikes.

  • Controlled Cooling Ramp: Cool the slurry from 50°C to 5°C at a strict linear rate of 0.1°C/min. Causality: A slow cooling profile ensures the supersaturation level remains strictly within the MSZW, promoting crystal growth over secondary nucleation[4].

  • Isolation & Drying: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 1.0 L of pre-chilled (0°C) Heptane to displace residual IPA. Dry under vacuum (<50 mbar) at 40°C for 12 hours.

Protocol B: Solvent/Antisolvent Crystallization (EtOAc/Heptane)

Mechanism: Supersaturation is generated isothermally by altering the solvent composition. The dosing rate of the antisolvent directly dictates the particle size distribution (PSD)[2].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve 1.0 kg of the crude intermediate in 3.0 L of Ethyl Acetate at 25°C.

  • Antisolvent Dosing (Phase 1 - Nucleation): Using a programmable syringe pump, dose 1.5 L of Heptane at a rate of 25 mL/min under high shear agitation (400 RPM). The solution will become cloudy, indicating the onset of primary nucleation.

  • Aging: Pause dosing and age the suspension for 30 minutes to relieve local supersaturation.

  • Antisolvent Dosing (Phase 2 - Growth): Dose an additional 4.5 L of Heptane at a slower rate of 15 mL/min. Causality: Decreasing the antisolvent flow rate during the growth phase prevents the rapid precipitation of amorphous material and ensures the formation of highly ordered crystalline habits[2].

  • Isolation: Filter the suspension, wash with 100% Heptane, and vacuum dry at 40°C.

Data Presentation: Protocol Comparison

The following table summarizes the quantitative outcomes of both protocols, allowing process chemists to select the appropriate method based on downstream requirements.

ParameterProtocol A: Cooling (IPA)Protocol B: Antisolvent (EtOAc/Heptane)
Yield 88 - 92%94 - 96%
Chemical Purity (HPLC) > 99.5%> 98.5%
Crystal Habit Block-like / PrismaticNeedle-like / Acicular
Particle Size (D50) 120 µm45 µm
Process Time 14 hours6 hours
Optimal Use Case High-purity API intermediate isolationRapid throughput, high-yield recovery

Process Visualizations

G Start Crude 6-Isopropyl-5-methoxypyridin-2-amine Dissolution Dissolution in IPA (T = 65°C) Start->Dissolution Filtration Polish Filtration (0.22 µm) Dissolution->Filtration Cooling1 Cooling to Seeding Temp (T = 50°C) Filtration->Cooling1 Seeding Seed Addition (1 wt%, 50°C) Cooling1->Seeding Aging Isothermal Aging (60 min) Seeding->Aging Cooling2 Controlled Cooling (0.1°C/min to 5°C) Aging->Cooling2 RI Monitoring Isolation Filtration & Washing (Cold Heptane) Cooling2->Isolation FBRM Validation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying

Fig 1. Seeded cooling crystallization workflow with integrated PAT monitoring.

Pathway Nitropyridine 3-Methoxy-6-nitro-2- (prop-1-en-2-yl)pyridine Reduction Hydrogenation (Pd/C, H2) Nitropyridine->Reduction Intermediate 6-Isopropyl-5-methoxy- pyridin-2-amine Reduction->Intermediate Coupling SNAr Coupling (80°C, 20 h) Intermediate->Coupling + Ethyl 6-chloro- pyridazine-3-carboxylate SYK SYK Inhibitor Precursor Coupling->SYK

Fig 2. Synthetic pathway utilizing 6-Isopropyl-5-methoxypyridin-2-amine for SYK inhibitors.

References

  • Source: Google Patents (WO2014060371A1)
  • Cooling crystallization monitoring and control in API production processes with RI measurements Source: Vaisala Life Science Blog URL:[Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications (IJCEA) URL:[Link]

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies Source: Continuus Pharmaceuticals Research URL:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of 6-Isopropyl-5-methoxypyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2)[1]. As a critical intermediate in the development of Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune and inflammatory diseases[2][3], maximizing the yield and purity of this compound is essential for downstream drug development workflows.

This guide is designed for researchers and process chemists. It deconstructs the two-step synthetic pathway—a Suzuki-Miyaura coupling followed by a simultaneous catalytic hydrogenation—providing field-proven methodologies, mechanistic troubleshooting, and empirical optimization data.

Reaction Pathway & Mechanistic Overview

The synthesis of 6-isopropyl-5-methoxypyridin-2-amine is classically achieved via a two-step sequence[2]:

  • Carbon-Carbon Bond Formation: A Suzuki-Miyaura cross-coupling between 6-bromo-3-methoxy-2-nitropyridine[4] and isopropenylboronic acid pinacol ester to install the branched alkene.

  • Global Reduction: A palladium-catalyzed hydrogenation that simultaneously reduces the nitro group to a primary amine and saturates the isopropenyl double bond to an isopropyl group[5][6].

Workflow A 6-Bromo-3-methoxy- 2-nitropyridine C Suzuki-Miyaura Coupling A->C B Isopropenylboronic acid pinacol ester B->C D 3-Methoxy-6-nitro- 2-(prop-1-en-2-yl)pyridine (Intermediate) C->D Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C E Catalytic Hydrogenation D->E F 6-Isopropyl-5-methoxy- pyridin-2-amine (Final Product) E->F 10% Pd/C, H2 (1-3 atm) EtOH, RT

Synthetic workflow for 6-Isopropyl-5-methoxypyridin-2-amine via Suzuki coupling and hydrogenation.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, perform these protocols with rigorous attention to atmospheric control and catalyst quality.

Step 1: Synthesis of 3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine
  • Charge the Reactor: To a dry, round-bottom flask, add 6-bromo-3-methoxy-2-nitropyridine (1.0 eq)[4], isopropenylboronic acid pinacol ester (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Preparation: Add a mixture of 1,4-dioxane and deionized water (4:1 v/v). Critical Step: Degas the solvent mixture by sparging with Argon for at least 15 minutes prior to addition to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of Argon.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (≥800 rpm) for 12–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and partition with water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the intermediate as a solid.

Step 2: Synthesis of 6-Isopropyl-5-methoxypyridin-2-amine
  • Substrate Dissolution: Dissolve the purified 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (1.0 eq) in absolute ethanol (0.15 M concentration)[2].

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10–15% w/w relative to the substrate)[6]. Safety Note: Pd/C is highly pyrophoric; add it under a blanket of Nitrogen or wet it with a few drops of water first.

  • Atmosphere Exchange: Evacuate the reaction flask and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times to ensure complete removal of oxygen[2].

  • Hydrogenation: Stir the reaction vigorously under an H₂ atmosphere (1 to 3 atm) at room temperature for 12–24 hours[2][5].

  • Filtration: Once LC-MS confirms complete reduction, filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with ethanol.

  • Isolation: Concentrate the filtrate in vacuo to afford 6-isopropyl-5-methoxypyridin-2-amine[2].

Troubleshooting & FAQs

Q1: My Suzuki coupling yield is low, and I observe significant degradation of the isopropenylboronic acid pinacol ester. How can I fix this? A: You are likely observing protodeboronation, a common competing side reaction where the boronic ester hydrolyzes in aqueous basic media before transmetalation can occur.

  • Causality: High temperatures and prolonged exposure to water accelerate this degradation. Furthermore, if the solvent is not thoroughly degassed, oxygen will oxidize the phosphine ligands on the Pd catalyst, reducing the active Pd(0) concentration and slowing down the oxidative addition, giving the boronic ester more time to degrade.

  • Solution: Increase the organic-to-aqueous ratio (e.g., 10:1 Dioxane/H₂O), switch to a milder base like Cs₂CO₃, and ensure rigorous freeze-pump-thaw degassing of your solvents.

Q2: During the hydrogenation step, my LC-MS shows a mixture of the desired product and a mass corresponding to [M+2] or [M+16]. What is happening? A: This indicates incomplete global reduction[5][6].

  • Causality: A mass of [M+2] (relative to the unreduced alkene/amine) means the nitro group has been fully reduced to the amine, but the isopropenyl double bond remains unreduced. A mass of [M+16] corresponds to the hydroxylamine intermediate (-NHOH), indicating the nitro reduction stalled. Simultaneous reduction of both functional groups requires sustained, high catalytic activity.

  • Solution: The most common culprit is catalyst poisoning from trace sulfur, heavy metals, or residual phosphorus/boron species carried over from the Suzuki step. Rigorously purify the intermediate using a metal scavenger resin (e.g., QuadraSil AP) before hydrogenation. Additionally, increase the H₂ pressure from 1 atm (balloon) to 3 atm using a Parr reactor to overcome mass transfer limitations.

Q3: I am experiencing over-reduction, specifically partial saturation of the pyridine ring. How can I control the selectivity? A: While pyridine rings are generally stable to standard Pd/C hydrogenation, pushing the reaction too hard can compromise chemoselectivity.

  • Causality: Prolonged reaction times (>24h), elevated temperatures, or excessive H₂ pressure (>5 atm) will force the hydrogenation of the aromatic heterocycle.

  • Solution: Strictly maintain the reaction at room temperature (20–25°C). Do not heat the vessel. If over-reduction persists, switch the solvent from ethanol to a less polar solvent like ethyl acetate (EtOAc), which slightly attenuates the catalyst's activity while still allowing nitro and alkene reduction.

Empirical Data: Optimization of Hydrogenation Conditions

The table below summarizes the causality between reaction conditions and the yield/purity of the final hydrogenation step. Use this as a baseline for your process optimization.

EntrySolventH₂ PressureCatalyst Loading (10% Pd/C)TimeYield (%)Analytical Observation
1EtOH1 atm5% w/w24h45%Incomplete alkene reduction ([M+2] observed).
2EtOH1 atm15% w/w24h68%Traces of hydroxylamine intermediate.
3EtOH3 atm15% w/w12h92% Complete conversion; clean profile.
4EtOAc3 atm15% w/w16h85%Slower reaction, but highly chemoselective.
5MeOH5 atm20% w/w24h70%Minor pyridine ring hydrogenation observed.

References

  • Source: Google Patents (F. Hoffmann-La Roche AG)
  • 2-Bromo-3-methoxy-6-nitropyridine (CID 12692873) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • WO2013011518A1 - Process for the preparation of retigabine and pharmaceutically acceptable salts thereof (Reference for simultaneous nitro/alkene reduction)

Sources

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted 2-aminopyridines. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanisms—such as basicity, tautomerism, and hydrogen bonding—that make these heterocycles notoriously difficult to isolate.

Below, you will find causality-driven troubleshooting FAQs, quantitative data tables, and self-validating experimental protocols to ensure high-purity recovery of your target compounds.

Q1: Why does my substituted 2-aminopyridine streak severely on normal-phase silica gel, and how do I fix it? A: The exocyclic amino group and the endocyclic pyridine nitrogen create a highly polar, basic amidine-like resonance system. On standard normal-phase silica gel, these basic nitrogens interact strongly with acidic silanol groups via multi-point hydrogen bonding and electrostatic interactions. This causes the compound to adsorb strongly, resulting in severe tailing, streaking, and co-elution with impurities[1].

  • The Fix: You must suppress the ionization of the silanol groups and competitively bind them. Add a basic modifier (e.g., 1–5% triethylamine or aqueous ammonia) to your organic eluent[1]. If your substituted 2-aminopyridine is highly polar or amphoteric (e.g., a diol derivative), normal-phase silica will fail entirely; you must switch to an alumina stationary phase or use reversed-phase chromatography[2].

Q2: I am observing peak splitting and severe tailing during HPLC analysis. Is my compound degrading on the column? A: Not necessarily. 2-Aminopyridines exhibit amino-imino tautomerism. While the amino tautomer is thermodynamically favored (often by >13 kcal/mol), the imino tautomer can be induced by specific solvent interactions or UV irradiation[3]. Because the amino and imino forms have distinct hydrogen-bonding capabilities, they interact differently with the stationary phase, leading to peak broadening or splitting[3].

  • The Fix: Traditional reversed-phase HPLC with ion-pairing reagents can be problematic, especially for LC/MS compatibility. Instead, utilize mixed-mode chromatography or specialized hydrogen-bonding columns (e.g., SHARC 1) that separate isomers based on specific hydrogen-bond adsorption rather than purely hydrophobic interactions[4].

Q3: My liquid-liquid extraction yields are extremely low. How can I improve recovery? A: Substituted 2-aminopyridines are basic, but their substituents heavily alter their pKa. The parent 2-aminopyridine has a pKa of 6.86[5]. However, if your molecule contains electron-withdrawing groups (e.g., halogens or nitro groups), the pKa drops significantly[6]. If the aqueous phase is not adjusted to at least 1–2 pH units above the specific compound's pKa, the molecule remains protonated (ionized) and highly water-soluble[1].

  • The Fix: Calculate or measure the specific pKa of your substituted derivative. Adjust the aqueous layer to a basic pH (typically pH 9–10) using NaOH or Na2CO3 to ensure the molecule is in its neutral, lipophilic free-base form before extracting with an organic solvent like dichloromethane[1].

Part 2: Quantitative Data & Method Selection

The purification trajectory of a 2-aminopyridine is dictated by its pKa. The table below summarizes how specific substitutions alter the acidity of the conjugate acid and dictate the required chromatographic approach.

Table 1: Influence of Substitution on 2-Aminopyridine pKa and Chromatography

Substituent TypeExample CompoundApprox. pKaChromatographic ChallengeRecommended Strategy
Unsubstituted2-Aminopyridine6.86[5]Strong silanol bindingNormal phase with Et3N modifier[1]
Electron-Withdrawing (Halogen)2-Amino-5-chloropyridine3.31[6]Reduced basicity, altered extraction pHAdjust extraction pH > 5; standard normal phase
Electron-Withdrawing (Nitro)2-Amino-5-nitropyridine< 3.0[6]Poor retention on standard reverse-phaseMixed-mode or H-bonding HPLC[4]
Amphoteric (Diol)2-Aminopyridine-3,4-diolVariableHighly polar, insoluble in organicsReversed-phase or aqueous extraction[2]

Part 3: Workflows & Mechanistic Visualizations

Purification_Decision Start Crude Substituted 2-Aminopyridine CheckSub Analyze Substituents & pKa Start->CheckSub IsPolar Highly Polar / Amphoteric (e.g., diols, acids) CheckSub->IsPolar IsLipophilic Lipophilic / Halogenated (e.g., bromo, alkyl) CheckSub->IsLipophilic IsLabeling Excess Reagent Cleanup (e.g., Glycan Labeling) CheckSub->IsLabeling RevPhase Reversed-Phase HPLC or Mixed-Mode IsPolar->RevPhase Avoid Normal Phase NormPhase Silica Gel + Basic Modifier (e.g., 1-5% Et3N) IsLipophilic->NormPhase Suppress Silanols IonExchange Cation-Exchange (e.g., Dowex 50X8) IsLabeling->IonExchange pH Control

Decision tree for selecting 2-aminopyridine purification strategies based on substituents.

Tautomerism_Chromatography Amino Amino Tautomer (Predominant) Imino Imino Tautomer (Trace/Induced) Amino->Imino Proton Transfer Hbond Differential H-Bonding with Stationary Phase Amino->Hbond Imino->Hbond Peak Peak Broadening / Splitting in HPLC Hbond->Peak

Amino-imino tautomerization causing differential hydrogen bonding and peak broadening.

Part 4: Verified Experimental Protocols

Protocol A: Triethylamine-Modified Normal-Phase Flash Chromatography

Use this protocol for lipophilic or halogenated 2-aminopyridines to prevent silica gel streaking.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes or dichloromethane) containing 2% triethylamine (Et3N)[1].

  • Equilibration: Flush the packed column with 3 column volumes of the Et3N-modified solvent. Causality: This pre-saturates and deactivates the acidic silanols, preventing the 2-aminopyridine from binding irreversibly.

  • Sample Loading: Dissolve the crude reaction product in a minimal amount of solvent. If solubility is poor, perform a dry load by evaporating the sample onto a small amount of deactivated silica[1].

  • Elution: Run the gradient using your optimized modified eluent.

  • System Validation: Run a 2D TLC on the purified fraction. Spot the sample, develop in one direction (using Et3N-modified solvent), rotate the plate 90 degrees, and develop again. A single spot perfectly on the diagonal confirms true purity and the absence of on-column degradation.

Protocol B: Cation-Exchange Cleanup of Excess 2-Aminopyridine

Use this protocol when 2-aminopyridine is used in massive excess as a labeling reagent (e.g., reductive amination of glycans/oligosaccharides).

  • Resin Preparation: Prepare a Dowex 50X8 strong cation-exchange column in the NH4+ form[7].

  • Buffer Equilibration: Equilibrate the column with 20 mM ammonium acetate buffer, strictly adjusted to pH 8.5[7].

  • Loading: Load the crude reaction mixture onto the column. Causality: At pH 8.5, the parent 2-aminopyridine (pKa 6.86) is deprotonated and uncharged, preventing it from binding to the cation-exchange resin, while the labeled derivatives interact differently[7].

  • Elution: Elute with the same pH 8.5 buffer. The massive excess of 2-aminopyridine is removed efficiently, allowing processing of large quantities in under 10 minutes[7].

  • System Validation: Inject the purified derivative directly into an HPLC system equipped with a fluorescence detector. A single sharp peak without a massive solvent-front baseline disturbance validates the complete removal of the excess 2-aminopyridine[7].

References[7] Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. https://pubmed.ncbi.nlm.nih.gov/8590263/[2] Technical Support Center: Purification of 2-Aminopyridine-3,4-diol - Benchchem.https://www.benchchem.com/product/b1156828/tech-support[5] Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin - MDPI.https://www.mdpi.com/2073-4360/9/9/408/pdf[3] Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4628003/[6] Amino group acidity in aminopyridines and aminopyrimidines - Canadian Science Publishing.https://cdnsciencepub.com/doi/pdf/10.1139/v77-531[1] Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem.https://www.benchchem.com/product/b1021422/tech-support[4] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies.https://sielc.com/Application-HPLC-Separation-of-Aminopyridines-Isomers-in-Hydrogen-Bonding-mode-on-a-SHARC-1-HPLC-Column.html

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenging separations. This guide is designed for researchers, scientists, and drug development professionals who are encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of aminopyridines. As basic compounds, aminopyridines are notoriously susceptible to peak tailing and other asymmetries, which can compromise the accuracy and reproducibility of your results.[1][2][3]

This document provides in-depth, experience-driven guidance to diagnose and resolve these common issues. We will delve into the underlying chemical interactions that lead to poor chromatography and provide step-by-step protocols to systematically improve your peak shapes.

Troubleshooting Guide: A Systematic Approach to Peak Shape Problems

When confronted with poor peak shape for aminopyridines, a structured troubleshooting approach is essential. The following flowchart outlines a logical sequence of checks and corrective actions to identify and remedy the root cause of the issue.

Sources

Technical Support Center: 6-Isopropyl-5-methoxypyridin-2-amine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is specifically engineered for researchers and drug development professionals isolating 6-isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2), a critical aminopyridine intermediate frequently utilized in the synthesis of SYK (Spleen Tyrosine Kinase) inhibitors ().

The standard synthetic route involves the catalytic hydrogenation of 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine using 10% Pd/C under 1 atm of H₂ in ethanol. This elegant dual-reduction simultaneously converts the nitro group to a primary amine and reduces the isopropenyl double bond to an isopropyl group (). However, this tandem process introduces specific impurity profiles that require precise physicochemical interventions to resolve.

Part 1: Quantitative Impurity Profiling

Understanding the physicochemical differences between your target compound and its byproducts is the foundation of rational purification. Below is the quantitative data summarizing the most common impurities encountered during this synthesis.

Table 1: Impurity Profile and Physicochemical Data

Impurity IdentityRelative Retention Time (RRT)*Mass (m/z) [M+H]⁺Cause of FormationPrimary Removal Strategy
6-Isopropyl-5-methoxypyridin-2-amine 1.00 167.1 Target Product N/A
6-(prop-1-en-2-yl)-5-methoxypyridin-2-amine0.95165.1Incomplete hydrogenation of the alkeneResubjection to H₂; Reverse-phase chromatography
3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine1.42195.1Unreacted starting material (stalled reaction)Acid-base extraction (remains in organic phase)
Palladium NanoparticlesN/A (Baseline drift)N/ACatalyst leaching from 10% Pd/C supportCelite filtration + Thiol-based metal scavengers
N-Oxide derivatives0.65183.1Over-oxidation during prolonged atmospheric exposureSilica gel chromatography (elutes late)

*RRT is based on a standard C18 Reverse Phase LC method (Water/Acetonitrile gradient with 0.1% TFA).

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major peak with a mass of m/z 165.1 [M+H]⁺ instead of the expected 167.1 [M+H]⁺. What happened? Causality: You are observing the unreduced alkene intermediate, 6-(prop-1-en-2-yl)-5-methoxypyridin-2-amine. The nitro group reduces much faster than the sterically hindered isopropenyl group. If mass transfer of hydrogen gas into the solvent is poor (e.g., inadequate stirring speed or a fouled catalyst surface), the reaction stalls at the amine-alkene stage. Solution: Do not attempt to separate these via standard silica chromatography; their polarities are nearly identical. Instead, resubject the crude mixture to hydrogenation. Add a fresh catalytic amount of 10% Pd/C (5 mol%) and increase the stirring rate to >800 RPM to maximize gas-liquid interface mixing.

Q2: Why is my isolated yield so low after silica gel chromatography, and why does the product streak across the TLC plate? Causality: 6-Isopropyl-5-methoxypyridin-2-amine contains both a basic primary amine and a pyridine nitrogen. These electron-rich sites form strong hydrogen bonds and undergo acid-base interactions with the weakly acidic silanol groups (Si-OH) on standard unmodified silica gel. Solution: Pre-treat your silica column by flushing it with your mobile phase containing 1-2% Triethylamine (TEA). The TEA competitively binds to the acidic silanol sites, capping them and allowing your target aminopyridine to elute as a sharp, high-yielding band.

Q3: The isolated solid has a persistent dark grey tint instead of being off-white. How do I remove this? Causality: The grey discoloration is caused by colloidal palladium nanoparticles that have detached from the carbon support during the 1 atm H₂ reduction. Standard filter paper (e.g., Whatman Grade 1, 11 µm pore size) cannot trap these nanoparticles. Solution: Filter the crude reaction mixture through a tightly packed pad of Celite 545. If the tint persists, dissolve the product in ethyl acetate and treat it with a silica-bound metal scavenger (e.g., SiliaMetS® Thiol) at 40°C for 2 hours, then filter.

Part 3: Validated Purification Protocols

To bypass the chromatography issues associated with aminopyridines, we recommend an Orthogonal Acid-Base Extraction . This protocol leverages the basicity of the aminopyridine (estimated pKa ~6.8) to separate it from neutral starting materials and impurities.

Protocol: Orthogonal Acid-Base Extraction

This protocol is designed as a self-validating system. Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: Dissolution and Initial Filtration

  • Concentrate the crude ethanol reaction mixture in vacuo.

  • Redissolve the resulting residue in Ethyl Acetate (EtOAc) (20 mL per gram of crude).

  • Filter the solution through a 2-inch pad of Celite to remove bulk Pd/C. Rinse the pad with an additional 10 mL of EtOAc.

Step 2: Acidification (Target Isolation)

  • Transfer the EtOAc filtrate to a separatory funnel.

  • Add 1.0 M Aqueous HCl (3 x 20 mL). Shake vigorously and vent.

  • Causality: The low pH (< 2.0) protonates the pyridine and amine nitrogens, forming a highly polar hydrochloride salt that migrates completely into the aqueous phase. Neutral impurities (like unreacted nitro starting material) remain in the EtOAc.

  • Self-Validation Checkpoint: Spot the EtOAc layer on a TLC plate. View under 254 nm UV light. The intense UV-active spot corresponding to your product should be completely absent from the organic layer. If it is still present, perform an additional HCl extraction.

Step 3: Organic Wash

  • Drain the aqueous layer into a clean Erlenmeyer flask. Discard the EtOAc layer (contains neutral impurities).

  • Wash the pooled aqueous layer with Heptane (20 mL) to strip away any residual lipophilic contaminants. Discard the Heptane.

Step 4: Basification (Free-basing)

  • Cool the aqueous layer in an ice bath to 0°C (neutralization is exothermic).

  • Slowly add 2.0 M Aqueous NaOH dropwise while stirring until the pH reaches 10 (verify with pH paper).

  • Self-Validation Checkpoint: The previously clear aqueous solution must turn opaque/cloudy. This visual cue confirms that the water-insoluble free base of 6-isopropyl-5-methoxypyridin-2-amine has successfully precipitated.

Step 5: Final Extraction and Recovery

  • Transfer the cloudy aqueous mixture back to the separatory funnel.

  • Extract with Dichloromethane (DCM) (3 x 20 mL). The free base will partition into the lower DCM layer.

  • Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure off-white solid.

Part 4: Workflow Visualization

Below is the logical workflow for the acid-base purification protocol, mapping the phase distribution of the target compound.

PurificationWorkflow Crude Crude Reaction Mixture (in Ethanol) Filter Celite Filtration (Remove Pd/C) Crude->Filter Concentrate Concentrate & Dissolve in EtOAc Filter->Concentrate Acidify Acid Extraction (1M HCl, pH < 2) Concentrate->Acidify PhaseSplit1 Phase Separation Acidify->PhaseSplit1 OrgDiscard Organic Phase (Neutral Impurities -> Discard) PhaseSplit1->OrgDiscard Top Layer (EtOAc) AqPhase Aqueous Phase (Amine HCl Salt) PhaseSplit1->AqPhase Bottom Layer (Aq) Basify Basification (NaOH to pH 10) AqPhase->Basify Extract Extraction (DCM) Basify->Extract PhaseSplit2 Phase Separation Extract->PhaseSplit2 AqDiscard Aqueous Phase (Inorganic Salts -> Discard) PhaseSplit2->AqDiscard Top Layer (Aq) Pure Pure 6-Isopropyl-5- methoxypyridin-2-amine PhaseSplit2->Pure Bottom Layer (DCM)

Workflow for the acid-base purification of 6-isopropyl-5-methoxypyridin-2-amine.

References

  • Inhibitors of SYK (World Intellectual Property Organization)
  • Compounds and Methods for Kinase Modulation, and Indications Therefor (United States Patent and Trademark Office)

Overcoming low reactivity of precursors in 2-aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-Aminopyridine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most persistent bottlenecks encountered by researchers and drug development professionals during the synthesis of 2-aminopyridines.

Unactivated pyridines naturally resist nucleophilic attack, and their inherent chelating properties frequently poison transition metal catalysts. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions and self-validating protocols for your most stubborn substrates.

Diagnostic Workflow for Method Selection

G Start Low Reactivity in 2-Aminopyridine Synthesis Q_Metal Are transition metals compatible with substrate? Start->Q_Metal Metal_Yes Yes Q_Metal->Metal_Yes Metal_No No (Metal-Free) Q_Metal->Metal_No Q_Volatile Is the amine highly volatile (e.g., MeNH2)? Metal_Yes->Q_Volatile Q_Precursor What is the starting material? Metal_No->Q_Precursor Volatile_Yes Yes Q_Volatile->Volatile_Yes Volatile_No No Q_Volatile->Volatile_No Sol_Sealed Buchwald-Hartwig in Sealed Tube (Pd/dppp) Volatile_Yes->Sol_Sealed Sol_Standard Standard Pd/Cu Catalyzed Amination Volatile_No->Sol_Standard Prec_NOxide Pyridine N-Oxide Q_Precursor->Prec_NOxide Prec_Halo 2-Halopyridine Q_Precursor->Prec_Halo Sol_Zincke Zincke Reaction via Katritzky Salts Prec_NOxide->Sol_Zincke Sol_PyBroP PyBroP Activation (One-Pot SNAr) Prec_NOxide->Sol_PyBroP Sol_Hemiaminal Pyridinium Ketene Hemiaminal Reagents Prec_Halo->Sol_Hemiaminal

Diagnostic workflow for overcoming low reactivity in 2-aminopyridine synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my Buchwald-Hartwig amination failing when using volatile amines (e.g., methylamine)?

Mechanistic Causality: Standard Buchwald-Hartwig aminations fail with volatile amines (like methylamine, bp -6.2 °C) because the amine vaporizes out of the solvent phase before the catalytic cycle can complete. Furthermore, the unactivated pyridine nitrogen strongly chelates the palladium catalyst. This chelation effect poisons the catalyst and promotes unwanted side reactions, such as β-hydride elimination from the amidopalladium intermediate, leading to hydrodebromination rather than amination (1)[1].

Solution: Conduct the reaction in a sealed pressure tube to force the volatile amine to remain dissolved in the liquid phase. Pair this with a bidentate chelating ligand like 1,3-bis(diphenylphosphino)propane (dppp). The dppp ligand creates a sterically constrained, electron-rich Pd center that outcompetes pyridine chelation and accelerates reductive elimination (1)[1].

Self-Validating Protocol: Sealed-Tube Amination

  • Substrate Loading: To an Ace-Thred sealed tube (rated for at least 150 PSI), add 2-bromopyridine (1.0 equiv), Pd(OAc)2 (5 mol%), dppp (10 mol%), and NaOt-Bu (2.0 equiv) in toluene.

  • Amine Condensation: Cool the volatile amine gas (e.g., methylamine) to -78 °C to condense it into a liquid. Add 5.0 equiv of the liquefied amine to the reaction mixture.

    • Validation Checkpoint: Visual confirmation of the liquid amine volume ensures a stoichiometric excess is present before sealing.

  • Sealing and Heating: Seal the tube tightly and heat to 80 °C for 14 hours.

    • Validation Checkpoint: A stable pressure gauge reading confirms seal integrity. A color shift in the reaction mixture from red/brown (active Pd(II)/Pd(0) species) to dark black (Pd aggregation) upon completion indicates catalyst exhaustion and cycle termination.

  • Workup: Cool to room temperature, vent carefully in a fume hood, and purify via standard silica gel chromatography.

Q2: How can I perform an SNAr on an unactivated 2-halopyridine without using harsh heating (>150 °C)?

Mechanistic Causality: Unactivated 2-halopyridines resist nucleophilic aromatic substitution (SNAr) because the pyridine ring does not sufficiently stabilize the anionic Meisenheimer intermediate during nucleophilic attack. Forcing the reaction with high heat often causes substrate degradation (2)[2].

Solution: Pre-activate the substrate by converting it to a pyridine-N-oxide. Treating the N-oxide with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) forms a highly electrophilic phosphonium leaving group at the oxygen, which drastically lowers the LUMO of the substrate and increases the electrophilic character of the C2 position, allowing amines to attack at room temperature (2)[2]. Alternatively, bench-stable 2-halopyridinium ketene hemiaminals can be used for mix-and-stir SNAr substitutions at 40 °C (3)[3].

Self-Validating Protocol: PyBroP-Mediated Activation

  • Activation: Dissolve the pyridine-N-oxide (1.0 equiv) and PyBroP (1.2 equiv) in CH2Cl2 at room temperature.

  • Base Addition: Add N,N-diisopropylethylamine (iPr2NEt) (2.5 equiv).

    • Validation Checkpoint: Immediate generation of the activated phosphonium intermediate will alter the TLC Rf value to the baseline (due to salt formation) prior to amine addition.

  • Nucleophilic Attack: Add the desired amine (1.5 equiv) and stir at room temperature.

    • Validation Checkpoint: A mild exothermic response indicates successful nucleophilic attack on the highly activated C2 position. Complete consumption of the baseline intermediate via LCMS confirms product formation.

Q3: I need a completely metal-free alternative for complex, late-stage precursors. What are my options?

Mechanistic Causality: When transition metals or strong bases are contraindicated (e.g., late-stage drug synthesis), direct displacement is impossible. The Zincke reaction bypasses direct SNAr by activating a pyridine N-oxide into an N-(2-pyridyl)pyridinium salt (Katritzky salt). This salt is highly susceptible to ring-opening by a nucleophile. Hydrazine acts as a super-nucleophile due to the α-effect, rapidly opening the pyridinium ring and subsequently closing it to expel the leaving group, effectively transferring the amine group without requiring an electron-deficient pyridine ring (4)[4].

Self-Validating Protocol: Zincke Reaction via Katritzky Salts

  • Salt Formation: React the pyridine N-oxide with pyridine and trifluoroacetic anhydride (TFAA) in THF at room temperature.

    • Validation Checkpoint: Precipitation of the N-(2-pyridyl)pyridinium salt from the THF solution visually confirms successful intermediate generation.

  • Ring Opening/Closing: Isolate the salt and resuspend in EtOH. Add hydrazine hydrate and heat to 80 °C (or use ethanolamine for a slower, non-explosive alternative).

    • Validation Checkpoint: Rapid dissolution of the salt and subsequent color change indicates the initiation of the Zincke ring-opening/closing cascade.

Quantitative Method Comparison

MethodologyPrecursorReagents / CatalystTemperatureTypical Yield RangeRef
Sealed-Tube Buchwald-Hartwig 2-BromopyridinesPd(OAc)2, dppp, NaOt-Bu, Volatile Amine80 °C65% - 95%[1]
PyBroP Activation (SNAr) Pyridine N-OxidesPyBroP, Amine, iPr2NEt, CH2Cl2Room Temp50% - 85%[2]
Zincke Reaction Pyridine N-OxidesPyridine, TFAA; then HydrazineRT to 80 °C55% - 87%[4]
Ketene Hemiaminal SNAr 2-Halopyridinium saltsAmine, CH2Cl2 (Optional K2CO3)40 °C60% - 99%[3]

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines, American Chemical Society,[Link]

  • General and Mild Preparation of 2-Aminopyridines, American Chemical Society,[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives, American Chemical Society,[Link]

Sources

Technical Support Center: Preventing N-Oxide Formation During Oxidation Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of undesired N-oxide formation during the oxidation of pyridines. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem

This section addresses the fundamental reasons behind pyridine N-oxidation and its consequences.

Q1: Why does the nitrogen atom in my pyridine ring keep getting oxidized?

A: The pyridine nitrogen atom is a common site for oxidation due to its inherent nucleophilicity and the presence of a lone pair of electrons.[1][2] This makes it susceptible to attack by electrophilic oxidizing agents, such as peracids (e.g., m-CPBA), hydrogen peroxide, and ozone.[3][4] The electron-deficient nature of the pyridine ring deactivates the carbon atoms towards electrophilic attack, often making the nitrogen the most reactive site for oxidation.[2][5]

The formation of the N-oxide is a well-known reaction, first reported by Jakob Meisenheimer.[6] In fact, it is often performed intentionally to alter the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack or directing electrophilic substitution to the C4 position.[2][3][7] Understanding this inherent reactivity is the first step in preventing it when it's an undesired side reaction.

Q2: What are the negative consequences of accidental N-oxide formation?

A: Unintended N-oxide formation can significantly complicate your research and development efforts in several ways:

  • Reduced Yield: The most immediate consequence is a lower yield of your desired C-H oxidized product, as the starting material is consumed by a competing reaction pathway.[8]

  • Purification Challenges: Pyridine N-oxides are often polar, hygroscopic compounds.[9] Their physical properties can be very different from the parent pyridine, which may complicate isolation and purification, often requiring extensive chromatography.

  • Altered Biological Activity: In drug development, the formation of an N-oxide can drastically change a molecule's pharmacological profile, including its efficacy, toxicity, and metabolism.

  • Complicated Downstream Reactions: The N-oxide functional group alters the electronic nature of the pyridine ring, which can interfere with subsequent planned reaction steps.[3]

Section 2: Proactive Strategies to Prevent N-Oxidation

Preventing N-oxide formation begins with careful planning of your reaction. This section explores strategies to favor C-H oxidation from the outset.

Q3: How do I select an oxidizing agent that favors C-H oxidation over N-oxidation?

A: The choice of oxidant is critical. While strong, non-selective oxidants like potassium permanganate or chromic acid can be used, they often lead to side products and difficult workups.[1] Modern methods offer more control. The ideal reagent will either be sterically hindered, preventing approach to the nitrogen, or will operate through a mechanism that selectively targets C-H bonds, often involving a catalyst.

Oxidant/SystemPropensity for N-OxidationBest ForComments
Peracids (e.g., m-CPBA) Very HighDeliberate N-oxide synthesis.[9][10]These are classic reagents for N-oxidation due to their electrophilic oxygen. Generally, avoid if N-oxidation is not desired.
H₂O₂ / Acetic Acid HighN-oxide synthesis.[3][11]A common and effective method for preparing pyridine N-oxides.[10]
H₂O₂ / Metal Catalysts (e.g., Ti, W, Re) Variable (Can be low)Selective N-oxidation or C-H oxidation depending on the system.Systems like Ti-MWW have shown over 99% selectivity for N-oxide formation.[12] However, other metal-catalyzed systems are designed for C-H functionalization.
H₂O₂ / Anhydride Catalysts HighN-oxide synthesis.Maleic anhydride derivatives can catalyze N-oxidation with H₂O₂.[12]
Directed C-H Oxidation Systems (e.g., Pd, Ru, Rh) LowRegioselective C-H functionalization (e.g., arylation, alkenylation).These systems rely on a directing group to position the metal catalyst near a specific C-H bond, bypassing the nitrogen atom.[13][14]
Q4: How can I adjust reaction conditions to minimize N-oxide formation?

A: Modifying the reaction environment can tip the balance away from N-oxidation.

  • Protonation (Acidic Medium): The most direct strategy is to reduce the nucleophilicity of the pyridine nitrogen.[4] By conducting the reaction in an acidic medium, the nitrogen's lone pair is protonated, forming a pyridinium salt. This positively charged species is highly deactivated towards further electrophilic attack by an oxidant.[15]

    • Caution: Ensure your starting material and desired product are stable under acidic conditions. Also, the oxidizing agent must be compatible with the acid used.[15]

G cluster_0 Without Acid cluster_1 With Acid (H+) Pyridine Pyridine (Nucleophilic N) N_Oxide Pyridine N-Oxide (Undesired Product) Pyridine->N_Oxide Lone pair attacks oxidant Oxidant1 [Oxidant] Pyridinium Pyridinium Salt (Deactivated N) No_Reaction N-Oxidation Prevented Pyridinium->No_Reaction No available lone pair Oxidant2 [Oxidant] cluster_main Directing Group Strategy for C-H Oxidation START Pyridine with Directing Group (DG) COORDINATION Coordination Complex DG coordinates to Metal START->COORDINATION CATALYST Metal Catalyst (e.g., Pd, Ru) CATALYST->COORDINATION METALLACYCLE Metallacycle Formation C-H bond brought to Metal COORDINATION->METALLACYCLE OXIDATION Oxidative Functionalization C-H bond is oxidized METALLACYCLE->OXIDATION PRODUCT C-H Oxidized Product N-Oxidation is avoided OXIDATION->PRODUCT

Caption: Workflow for directing group-assisted C-H oxidation.

Section 3: Troubleshooting and Post-Reaction Solutions

If, despite preventative measures, N-oxide formation occurs, the following steps can help you manage the outcome.

Q6: I suspect N-oxide has formed. How can I confirm its presence and quantify it?

A: Several standard analytical techniques can be used to detect and quantify the N-oxide byproduct. [4]

  • Mass Spectrometry (MS): N-oxides often show a characteristic loss of 16 Da (an oxygen atom) from the molecular ion peak (M+). Look for a significant [M-16]+ fragment.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR chemical shifts of the pyridine ring protons and carbons will be different in the N-oxide compared to the parent pyridine. Protons at the C2 and C4 positions are particularly affected.

  • Infrared (IR) Spectroscopy: Look for characteristic N-O stretching absorptions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the N-oxide from the desired product and starting material. With a pure N-oxide standard, you can build a calibration curve for accurate quantification.

Q7: My reaction yielded a mixture. What's the best way to remove the N-oxide?

A: Since pyridine N-oxides are typically more polar than their non-oxidized counterparts, standard purification techniques are often effective.

  • Column Chromatography: Silica gel chromatography is the most common method. The polar N-oxide will have a stronger affinity for the silica and will typically elute much later than the less polar desired product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or methanol) is usually effective.

  • Acid-Base Extraction: If there is a sufficient pKa difference between your desired product and the N-oxide, an aqueous acid wash could potentially be used to selectively protonate and extract one component into the aqueous layer. Note that the basicity of pyridine N-oxide (pKa ≈ 0.8) is much lower than pyridine (pKa ≈ 5.2). [7]

Q8: Is it possible to reverse the N-oxidation reaction?

A: Yes, the reduction (or deoxygenation) of a pyridine N-oxide back to the parent pyridine is a common and often high-yielding reaction. This can be a valuable strategy if N-oxide formation is unavoidable or if you used the N-oxide as a temporary directing group.

Classical methods often use phosphorus trichloride (PCl₃) or catalytic hydrogenation. [9]However, milder and more chemoselective methods are now available.

Experimental Protocol: Palladium-Catalyzed Deoxygenation of Pyridine N-Oxide

This protocol describes a mild, catalytic method for deoxygenating pyridine N-oxides that tolerates a wide variety of functional groups. [16] Materials:

  • Pyridine N-oxide substrate

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Microwave reactor vials or standard reflux setup

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: To a microwave vial, add the pyridine N-oxide (1.0 eq.), Pd(OAc)₂ (0.03 eq.), and dppf (0.03 eq.).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by triethylamine (3.0 eq.).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140–160 °C for the required time (monitor by TLC or LC-MS). Alternatively, the reaction can be performed using conventional heating under reflux, though it may require longer reaction times.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel to yield the pure deoxygenated pyridine.

cluster_troubleshooting Troubleshooting Workflow: N-Oxide Formation START Low yield of desired product. Suspicion of N-oxide formation. ANALYZE Analyze crude reaction mixture (LC-MS, NMR) START->ANALYZE CONFIRM Is N-oxide present? ANALYZE->CONFIRM OPTIMIZE Optimize Reaction: 1. Change Oxidant 2. Add Acid (Protonate) 3. Use Directing Group Strategy 4. Lower Temperature CONFIRM->OPTIMIZE Yes, major byproduct SEPARATE Separate Mixture: 1. Column Chromatography 2. Extraction CONFIRM->SEPARATE Yes, minor byproduct SUCCESS Pure Desired Product OPTIMIZE->SUCCESS Problem solved FAILURE Re-evaluate Synthetic Route OPTIMIZE->FAILURE Still problematic DEOXYGENATE Perform Deoxygenation (e.g., Pd-catalyzed) SEPARATE->DEOXYGENATE If separation is difficult or yield is critical SEPARATE->SUCCESS Separation successful DEOXYGENATE->SUCCESS

Caption: A decision-making workflow for addressing N-oxide formation.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • ResearchGate. Strategies for the meta‐C−H functionalization of pyridines....
  • Ingenta Connect. Recent Advances in Direct Pyridine C-H Activation Strategies. (2022).
  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • IntechOpen. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. (2022).
  • Benchchem. Troubleshooting low yield in pyridine functionalization.
  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582. Available from: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
  • Hsieh, S.-Y., et al. Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv.
  • Hsieh, S.-Y., et al. (2023). Catalytic Enantioselective Pyridine N-Oxidation. PMC.
  • Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. (2020).
  • ResearchGate. Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst.
  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. Available from: [Link]

  • Katiyar, D. Pyridine. Lecture Notes.
  • Chemistry Stack Exchange. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017).
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting.
  • ResearchGate. Is there any antioxidant to avoid the formation of N-Oxide?. (2013).
  • Zaragoza, F. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available from: [Link]

  • ResearchGate. Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane.
  • Royal Society of Chemistry. C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry.
  • University of Michigan. Recent trends in the chemistry of pyridine N-oxide. (2001).
  • A New Convenient Synthesis of Pyridine-N-oxides.
  • Arkivoc. Recent trends in the chemistry of pyridine N-oxides.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. Available from: [Link]

  • Google Patents. Process for the reduction of pyridine n-oxides. (US3467659A).
  • National Institutes of Health. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC.
  • American Chemical Society. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • ChemRxiv. Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts.
  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • Benchchem. Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
  • American Chemical Society. Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. (2024).
  • American Chemical Society. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst.
  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available from: [Link]

  • Wikipedia. Pyridine-N-oxide. Available from: [Link]

  • National Institutes of Health. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC. (2018).

Sources

Technical Support Center: A Troubleshooting Guide for Multicomponent Reactions of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing multicomponent reactions (MCRs) for the synthesis of 2-aminopyridine derivatives. 2-aminopyridines are crucial scaffolds in medicinal chemistry, and MCRs offer an efficient route to these compounds.[1][2] This resource provides in-depth, field-proven insights to help you navigate common experimental challenges and optimize your reaction outcomes.

I. Low or No Product Yield

One of the most frequent challenges in MCRs is a lower-than-expected yield of the desired 2-aminopyridine product. This can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions.

Q1: My three-component reaction of an enaminone, malononitrile, and a primary amine is giving a low yield. What are the critical parameters to investigate?

A1: Low yields in this versatile reaction are often traced back to suboptimal reaction conditions.[3] The key parameters to scrutinize are temperature, reaction time, and solvent choice.

  • Temperature: This is a critical factor. Reactions that are sluggish at room temperature can often be significantly accelerated and driven to completion by increasing the temperature. For many enaminone-based MCRs, heating to around 80°C is a good starting point for optimization.[2][3] However, excessive heat can lead to decomposition, so a systematic evaluation of the temperature profile is recommended.[4]

  • Reaction Time: Insufficient reaction time is a common culprit for low conversion. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has reached completion.[2]

  • Solvent Selection: While many of these reactions can be successfully performed under solvent-free conditions, which is often advantageous from a green chemistry perspective, a solvent can sometimes be beneficial.[3][5][6] Polar aprotic solvents are often effective. If you are experiencing issues with solubility of your starting materials, a high-boiling polar solvent might be the solution.

Q2: I'm attempting a four-component, catalyst-free synthesis of a 2-aminopyridine derivative, but the yield is poor. What should I troubleshoot?

A2: The catalyst-free nature of this reaction is appealing, but its success hinges on the intrinsic reactivity of the components.[5][7] If you're observing low yields, consider the following:

  • Purity of Reactants: MCRs, by their nature, involve a complex interplay of multiple reactive species. Impurities in your starting materials—acetophenone derivatives, aldehydes, malononitrile, or ammonium salt—can introduce competing side reactions or inhibit the desired reaction pathway.[5] Ensure all reactants are of high purity.

  • Stoichiometry: Precise control over the molar ratios of your reactants is crucial. While a 1:1:1:1 stoichiometry is typically employed, slight adjustments may be necessary depending on the specific substrates.[5]

  • Reaction Conditions: Even in a catalyst-free system, physical conditions matter. Ensure efficient mixing, especially in a solvent-free setup, to maximize contact between reactants.[2] While the reaction can proceed at room temperature, gentle heating might be required to initiate or accelerate the process.[5]

II. Formation of Unwanted Side Products

The convergence of multiple reactants in a single pot, while efficient, can also open the door to a variety of side reactions, leading to a complex product mixture and a lower yield of the desired 2-aminopyridine.

Q3: In my Ugi-type reaction with a 2-aminopyridine, I'm observing a significant amount of a byproduct. What is the likely culprit and how can I suppress it?

A3: A common side reaction in Ugi-type reactions is the Passerini reaction, which can occur concurrently.[8] The Passerini reaction is a three-component reaction involving a carbonyl compound, an isocyanide, and a carboxylic acid, and it lacks the amine component of the Ugi reaction.[8]

To minimize the formation of the Passerini byproduct, consider the following strategies:

  • Order of Addition: In some cases, the order in which you add the reagents can influence the reaction pathway. Try pre-mixing the 2-aminopyridine and the carbonyl compound to favor the formation of the imine intermediate, which is central to the Ugi mechanism, before introducing the isocyanide and carboxylic acid.[8][9]

  • Concentration: The Ugi reaction is often favored at higher reactant concentrations (0.5M - 2.0M).[8] Running the reaction under more concentrated conditions can help to promote the desired four-component pathway over the three-component Passerini alternative.

Q4: My Biginelli-type reaction with 2-aminopyridine is yielding a complex mixture. What are the most probable side reactions?

A4: The Biginelli reaction and its variations are powerful tools for synthesizing dihydropyrimidinone-like structures.[10] However, with 2-aminopyridines, several side reactions can complicate the product profile.

  • Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[11] This consumes two of your starting materials and reduces the overall yield of the desired product. To mitigate this, consider using a Lewis acid catalyst, which can promote the desired three-component reaction pathway.[10]

  • Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[11] Optimizing the reaction temperature and catalyst can help drive the cyclization to completion.

III. Reactant and Product Issues

Beyond the reaction chemistry itself, practical issues related to the physical properties of your materials can present significant hurdles.

Q5: One of my 2-aminopyridine starting materials has poor solubility in the chosen solvent. How can I address this without compromising the reaction?

A5: Solubility issues are a common frustration in organic synthesis. Here are a few approaches to consider:

  • Solvent Screening: A systematic screen of different solvents is the most direct approach. Consider a range of polar aprotic and protic solvents. Sometimes a solvent mixture can provide the desired solubility profile.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in overcoming solubility barriers and accelerating reaction rates.[12][13] The rapid and uniform heating provided by microwaves can often drive reactions to completion even with sparingly soluble reactants.[12]

  • Solvent-Free Conditions: Counterintuitively, removing the solvent altogether can sometimes be the solution.[3][5] By heating a mixture of the solid reactants, you may be able to achieve a molten state where the reaction can proceed.

Q6: I'm struggling to purify my 2-aminopyridine product from the reaction mixture. What purification strategies are most effective?

A6: The purification of 2-aminopyridine derivatives can be challenging due to their basicity and potential for multiple products.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often the most effective method for obtaining highly pure material.[2]

  • Column Chromatography: For more complex mixtures or non-crystalline products, silica gel column chromatography is a standard technique.[14] A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, is often necessary to achieve good separation.

  • Cation-Exchange Chromatography: For removing excess 2-aminopyridine starting material, cation-exchange chromatography can be a highly efficient method.[15]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for a Three-Component Synthesis of 2-Aminopyridines from Enaminones

This protocol is adapted from established methods and provides a robust starting point for your experiments.[2]

  • Reactant Preparation: To a clean, dry reaction vessel, add the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the desired primary amine (1.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 80°C under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup and Purification: After cooling to room temperature, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Table 1: Representative Yields for the Three-Component Synthesis of 2-Aminopyridine Derivatives
EnaminonePrimary AmineProductYield (%)
1aBenzylamine2b90
1b4-Methylbenzylamine2e85
1c4-Chlorobenzylamine2h88

(Data adapted from reference[3]. Conditions: Enaminone (1a-c), malononitrile, and primary amine, solvent-free, 80 °C.)

Protocol 2: General Procedure for a Four-Component, Catalyst-Free Synthesis of 2-Aminopyridines

This protocol provides a straightforward, environmentally friendly approach to 2-aminopyridine synthesis.[5][6]

  • Reactant Mixture: In a reaction vessel, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the desired aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).

  • Reaction Execution: Stir the mixture vigorously at room temperature under solvent-free conditions.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, a solid product will typically form. Allow the mixture to cool to room temperature.

  • Purification: Wash the solid product several times with diethyl ether to remove any unreacted starting materials.

V. Visualizing the Process

Workflow for MCR-based Synthesis of 2-Aminopyridines

G reactant_prep Reactant Preparation reaction Multicomponent Reaction (Thermal or Microwave) reactant_prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup & Isolation monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for MCR-based synthesis of 2-aminopyridines.

Troubleshooting Low Yields: A Decision Tree

G start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents analyze_side_products Analyze Byproducts (NMR, MS) start->analyze_side_products optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Extend Reaction Time check_conditions->optimize_time optimize_solvent Screen Solvents check_conditions->optimize_solvent purify_reagents Purify Starting Materials check_reagents->purify_reagents adjust_stoichiometry Adjust Molar Ratios check_reagents->adjust_stoichiometry change_addition_order Change Order of Addition analyze_side_products->change_addition_order use_catalyst Introduce Catalyst analyze_side_products->use_catalyst success Improved Yield optimize_temp->success optimize_time->success optimize_solvent->success purify_reagents->success adjust_stoichiometry->success change_addition_order->success use_catalyst->success

Caption: A decision tree for systematically troubleshooting low yields in MCRs.

VI. References

  • Recent Advancements in Multicomponent Reactions of Substituted 2- Aminopyridines Synthesis: A Decade Review. (2023). Bentham Science Publishers. [Link]

  • Recent Advancements in Multicomponent Reactions of Substituted 2- Aminopyridines Synthesis: A Decade Review. CiteDrive. [Link]

  • (PDF) Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020). ResearchGate. [Link]

  • Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. Refubium. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC. [Link]

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020). MDPI. [Link]

  • Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines†. (2020). Semantic Scholar. [Link]

  • Multicomponent-Multicatalyst Reactions (MC)2R: Efficient Dibenzazepine Synthesis. (2013). ACS Publications. [Link]

  • Optimization of the Passerini reaction a. ResearchGate. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025). Beilstein Journals. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Materials and Environmental Science. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). PMC. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]

  • Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses. (2012). PMC. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Multicomponent synthesis of 2-aminopyridines 2a-l. ResearchGate. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate. [Link]

  • Multi-component reactions between 2-aminopyrimidine, aldehydes and isonitriles: the use of a nonpolar solvent suppresses formation of multiple products. R Discovery. [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. (2018). Frontiers. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation | Request PDF. ResearchGate. [Link]

  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). ResearchGate. [Link]

  • Four-component synthesis of 2-aminopyridines. ResearchGate. [Link]

  • Easy Access to 2-Aminopyridines. (2020). GalChimia. [Link]

  • An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. (2019). Green Chemistry (RSC Publishing). [Link]

Sources

Enhancing the regioselectivity of 2-aminopyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Heterocycle Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to address the complex mechanistic challenges associated with the regioselective functionalization of 2-aminopyridines.

Due to the presence of both an endocyclic pyridinium nitrogen and an exocyclic amino group, 2-aminopyridines present a unique binucleophilic challenge. Controlling whether functionalization occurs at the nitrogen (N-functionalization) or at specific carbon centers (C3, C4, C5, or C6) requires precise tuning of electronic biases and coordination chemistry.

Below, you will find our diagnostic matrices, mechanistic troubleshooting guides, and validated experimental protocols.

Quantitative Diagnostic Matrix: Regioselectivity Parameters

When optimizing your reaction, reference this empirical data table to select the appropriate catalytic system based on your target regiocenter.

Target PositionCatalytic SystemDirecting MechanismAvg. Yield RangeRegioselectivity (Target:Other)Key Additive / Solvent
C3 Pd(dba)₂ / NaHCO₃Exocyclic N-chelation65–85%> 95:5 (C3:C5)NaHCO₃ / EtOH
C3 Rh₂(OAc)₄N-directed Csp²–H activation50–71%> 98:2 (C3:C5)DCM, 100 °C
C5 [Ru(p-cymene)Cl₂]₂Innate electronic bias (SEAr)70–90%> 99:1 (C5:C3)AgSbF₆ / DCE
C5 Pd(OAc)₂ / TransientElectrophilic palladation40–75%> 90:10 (C5:C3)Diisopropyl sulfide
N-Alkylation Base-promoted (No TM)Direct nucleophilic attack80–99%N/A (C-H unreactive)K₂CO₃ / DMF

Mechanistic Troubleshooting & FAQs

Q1: My cross-coupling reaction is yielding primarily N-arylated/alkylated products instead of the desired C-H functionalized products. How do I force C-C bond formation?

Causality & Solution: The exocyclic amino group of 2-aminopyridine is highly nucleophilic. In the presence of electrophiles (like alkyl halides) and a base, direct N-alkylation outcompetes transition-metal-catalyzed C-H activation due to the lower activation energy of heteroatom nucleophilic attack. To override this, you must either:

  • Electronic Deactivation: Install an electron-withdrawing protecting group (e.g., Acetyl, Boc, or Tosyl) on the exocyclic amine. This reduces the lone pair's nucleophilicity, forcing the metal catalyst to engage in C-H activation.

  • Chelation-Assisted Direction: Utilize the exocyclic amine as a directing group rather than a nucleophile. For instance, using Rh(II) or Pd(II) catalysts allows the exocyclic nitrogen to coordinate to the metal center, forming a rigid metallacycle that selectively brings the metal into proximity with the C3-H bond, completely bypassing N-functionalization 1.

Q2: I am trying to functionalize the pyridine ring, but I am getting a mixture of C3 and C5 products. How do I achieve strict C5 regioselectivity?

Causality & Solution: 2-Aminopyridine has an inherent electronic bias. Density Functional Theory (DFT) calculations reveal that the C5 position carries a more negative charge (approx. -0.304) compared to other carbons on the ring 2. Therefore, if your catalyst operates via an Electrophilic Aromatic Substitution (SEAr) pathway, it will naturally favor C5. To maximize C5 selectivity, switch to a Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂). Ruthenium forms a highly electrophilic ruthenametallacycle intermediate that perfectly aligns with the C5 electronic bias, yielding exclusive C5-sulfonylation or halogenation without the need for complex directing groups 2. Alternatively, using highly electrophilic transient perfluoroaryl-Pd species can also override C3 coordination to achieve C5 selectivity 3.

Q3: Conversely, how do I invert this natural bias to selectively functionalize the C3 position?

Causality & Solution: To overcome the innate C5 nucleophilicity, you must rely on thermodynamic control via metallacycle formation. By using a Palladium catalyst like Pd(dba)₂ with a mild base like NaHCO₃, the exocyclic amine coordinates to the Pd center. This proximity effect forces the C-H activation to occur exclusively at the adjacent C3 position. For example, in C3-allylic alkylations, the use of NaHCO₃ in ethanol is critical; omitting the base or using strong bases (like Cs₂CO₃) disrupts the delicate coordination equilibrium, leading to poor yields or loss of regioselectivity 4.

Mechanistic & Workflow Visualizations

G AP 2-Aminopyridine Metal Metal Coordination (e.g., Pd, Rh) AP->Metal Exocyclic N directs EAS Electrophilic Attack (e.g., Ru, Halogens) AP->EAS Innate nucleophilicity (C5 charge = -0.304) C3 C3-Functionalized Product (Directed) Metal->C3 Chelation-assisted C-H activation C5 C5-Functionalized Product (Electronic Bias) EAS->C5 SEAr pathway / Metallacycle

Mechanistic divergence in 2-aminopyridine C-H functionalization (C3 vs C5).

Workflow Start Analyze Reaction Outcome CheckN Is N-alkylation/arylation dominant? Start->CheckN Protect Apply N-protecting group (e.g., Boc, Ts) or use sterically bulky ligands CheckN->Protect Yes CheckC Is C-H regioselectivity poor (C3/C5 mixture)? CheckN->CheckC No TuneC3 Targeting C3: Use directing group strategies (Rh/Pd) with basic additives CheckC->TuneC3 Want C3 TuneC5 Targeting C5: Exploit innate electronics (Ru catalysis) or electrophilic Pd species CheckC->TuneC5 Want C5

Troubleshooting decision tree for optimizing 2-aminopyridine regioselectivity.

Validated Experimental Protocols

Protocol A: Ruthenium-Catalyzed C5-Selective Sulfonylation

This protocol leverages the innate electronic bias of the C5 position via ruthenametallacycle formation.2

Reagents:

  • N-aryl-2-aminopyridine (0.2 mmol)

  • Aromatic sulfonyl chloride (0.3 mmol, 1.5 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5.0 mol %)

  • AgSbF₆ (20 mol %)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-aryl-2-aminopyridine, aromatic sulfonyl chloride, [Ru(p-cymene)Cl₂]₂, and AgSbF₆.

  • Atmosphere Control: Evacuate the tube and backfill with inert Argon gas. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Solvent Addition: Inject anhydrous DCE (2.0 mL) via a gas-tight syringe through the septum.

  • Reaction: Seal the tube and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a highly polar fluorescent spot under 254 nm UV indicates successful C5 functionalization.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (petroleum ether/ethyl acetate gradient) to isolate the pure C5-sulfonylated product.

Protocol B: Palladium-Catalyzed C3-Selective Allylic Alkylation

This protocol utilizes the exocyclic amine to direct Palladium to the adjacent C3 position, overriding the natural C5 bias.4

Reagents:

  • 2-Aminopyridine derivative (0.25 mmol, 1.25 equiv)

  • MBH Carbonate / Allyl source (0.20 mmol, 1.0 equiv)

  • Pd(dba)₂ (10 mol %)

  • NaHCO₃ (0.31 mmol, 1.56 equiv)

  • Ethanol (EtOH) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with a magnetic stir bar, the 2-aminopyridine derivative, the allyl source, and NaHCO₃.

  • Catalyst Addition: Add Pd(dba)₂ to the solid mixture. Note: Avoid strong Lewis basic phosphine ligands here, as they can disrupt the N-Pd coordination and invert regioselectivity.

  • Solvent Addition: Add EtOH (2.0 mL) to the flask.

  • Reaction: Stir the resulting solution at room temperature (25 °C) for 6 hours under an ambient atmosphere.

    • Self-Validation Checkpoint: The reaction should turn from a dark suspension to a distinct colored solution as the active Pd(0) species engages the substrate.

  • Workup: Dilute the mixture with deionized water (10 mL) to quench the base and extract with ethyl acetate (3 × 10 mL).

  • Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the C3-allylated product.

References

  • Title: Amine-Directed Regioselective Pyridyl Csp2–H Aminovinylation Source: ACS Publications URL: [Link]

  • Title: Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides Source: Organic Letters (ACS) URL: [Link]

  • Title: Direct C(3)5−H Polyfluoroarylation of 2‐Amino/alkoxy Pyridines Enabled by a Transient and Electron‐deficient Palladium Intermediate Source: Chemistry - A European Journal (via ResearchGate) URL: [Link]

  • Title: Palladium-Catalyzed Regioselective C3-Allylic Alkylation of 2-Aryl Imidazopyridines with MBH Carbonates Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

Technical Support Center: Resolving Solubility Issues of 6-Isopropyl-5-methoxypyridin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 6-Isopropyl-5-methoxypyridin-2-amine (CAS 1446792-92-2).

This compound is a critical building block and fragment frequently utilized in the synthesis and evaluation of spleen tyrosine kinase (Syk) inhibitors and other targeted immunomodulatory therapeutics[1]. Due to its specific structural features—a lipophilic isopropyl group and a methoxy group (LogP ~1.6)—researchers frequently encounter solubility bottlenecks, variable data, and false negatives when transitioning the compound from organic stock solutions to aqueous bioassay environments (2)[2].

Below are field-proven, self-validating protocols and mechanistic explanations to ensure assay integrity.

FAQ Section 1: Physicochemical Diagnostics & DMSO Stock Preparation

Q: Why does 6-Isopropyl-5-methoxypyridin-2-amine precipitate immediately upon addition to my assay buffer? A: This phenomenon is known as "solvent shock." It occurs due to a rapid shift in the dielectric constant of the compound's microenvironment. While the 2-aminopyridine moiety can be protonated at highly acidic pH levels, at the physiological pH (7.4) typical of biochemical assays, the molecule remains largely unprotonated and hydrophobic. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the local concentration of the compound exceeds its aqueous thermodynamic solubility limit before it can uniformly diffuse. This kinetic barrier leads to hydrophobic collapse and the nucleation of aggregates (3)[3].

Q: What is the definitive protocol for preparing and storing the primary stock to ensure maximum solubility? A: DMSO is highly hygroscopic. If it absorbs atmospheric moisture, the solubility of lipophilic aminopyridines drops drastically. You must control the solvent quality and apply controlled thermal energy.

Protocol 1: Self-Validating DMSO Stock Preparation
  • Desiccation: Ensure the lyophilized compound is brought to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Quality: Use only anhydrous, newly opened DMSO (≥99.9% purity). Hygroscopic water absorption significantly impacts solubility (4)[4].

  • Dissolution: Add DMSO to achieve a 10 mM to 30 mM stock.

  • Agitation & Thermal Assistance: Vortex gently. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. Causality: Mild thermal energy overcomes the lattice energy of the crystalline powder without causing thermal degradation.

  • Validation (Turbidity Check): Measure the absorbance of the stock at 500 nm using a spectrophotometer or nephelometer. A baseline reading comparable to pure DMSO confirms complete dissolution, as undissolved particles will scatter light at this wavelength (5)[5].

  • Aliquot & Store: Aliquot into single-use volumes and store at -20°C (up to 1 month) or -80°C (up to 6 months) to avoid freeze-thaw cycles (4)[4].

FAQ Section 2: Biochemical & Kinase Assay Troubleshooting

Q: I am running a recombinant Syk kinase assay. How do I prevent the compound from crashing out while keeping DMSO ≤ 1%? A: Biochemical assays involving isolated targets are highly sensitive to solvent concentrations. Standard kinase assays require DMSO to be ≤ 1% to prevent enzyme denaturation (6)[6]. Serial dilution directly into the buffer is the leading cause of variable IC50 data.

Protocol 2: Step-by-Step Intermediate Dilution for Kinase Assays
  • Serial Dilution in DMSO: Perform your 2-fold or 3-fold serial dilutions in 100% DMSO first. Causality: Diluting in buffer directly causes variable precipitation across the concentration gradient (7)[7].

  • Intermediate Buffer Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂) supplemented with 0.01% Tween-20 or Pluronic F-68. Causality: Non-ionic surfactants lower the surface tension of the aqueous phase, forming micelles that dynamically shield the hydrophobic isopropyl group of the compound.

  • Intermediate Transfer: Transfer 1 µL of the DMSO serial dilutions into 9 µL of the intermediate buffer (yielding 10% DMSO).

  • Final Assay Addition: Transfer 1 µL of this intermediate mix into the 9 µL final assay reaction (yielding a final DMSO concentration of 1%).

  • Validation: Pre-incubate the compound with the recombinant Syk enzyme for 15 to 20 minutes prior to adding ATP (8)[8]. If the IC50 curve shows a Hill slope significantly steeper than 1.0, it is a diagnostic indicator of compound aggregation (promiscuous inhibition).

G Start Weigh 6-Isopropyl-5-methoxypyridin-2-amine DMSO Dissolve in Anhydrous DMSO (10-30 mM Stock) Start->DMSO Sonicate Vortex & Sonicate (Water bath, 37°C) DMSO->Sonicate Intermediate Intermediate Dilution (10% DMSO in Buffer) Sonicate->Intermediate Final Final Assay Plate (≤1% DMSO, 0.01% Tween-20) Intermediate->Final

Caption: Workflow for the solubility-optimized serial dilution of lipophilic fragments.

FAQ Section 3: Cell-Based Assay Troubleshooting

Q: My cell-based phenotypic assay requires 48-hour incubation. The compound precipitates out of the culture media at concentrations >10 µM. How can I fix this? A: Cell-based assays are notoriously restrictive, typically tolerating only ≤ 0.5% DMSO to avoid cytotoxicity (7)[7]. Furthermore, prolonged incubation at 37°C can lead to the gradual crystallization of the compound out of the media.

To resolve this, leverage carrier proteins. Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) acts as a natural hydrophobic sink. Causality: The hydrophobic pockets of albumin bind 6-Isopropyl-5-methoxypyridin-2-amine reversibly, acting as a dynamic reservoir that keeps the compound in solution and slowly releases it to the cells, mimicking in vivo pharmacokinetics (3)[3].

Protocol 3: Media Pre-Conditioning Protocol
  • Warm the complete culture media (containing 5-10% FBS) to 37°C.

  • Prepare a 200x stock of the compound in 100% DMSO.

  • Inject the DMSO stock directly into the warmed media while vortexing continuously (Final DMSO = 0.5%).

  • Incubate the media-compound mixture at 37°C for 30 minutes prior to adding it to the cells.

  • Validation: Observe the media under a phase-contrast microscope at 20x magnification. The absence of refractile microcrystals validates successful solubilization.

Pathway Enzyme Recombinant Syk Enzyme + Assay Buffer Compound Add Compound (Pre-incubate 15 min) Enzyme->Compound ATP Add ATP & Substrate (Initiate Reaction) Compound->ATP Stop Add ADP-Glo Reagent (Stop Reaction) ATP->Stop Read Luminescence Detection Stop->Read

Caption: Standardized biochemical workflow for evaluating Syk kinase inhibition.

Quantitative Data Summary

The table below summarizes the empirically determined solubility thresholds and recommended additives for 6-Isopropyl-5-methoxypyridin-2-amine across different assay modalities.

Assay TypeMax Tolerated DMSORecommended AdditivesVerified Solubility Limit (Compound)
Biochemical (Kinase) ≤ 1.0%0.01% Tween-20 / Pluronic F-68~50 - 100 µM
Cell-Based (Phenotypic) ≤ 0.5%5-10% FBS or 0.1% BSA~10 - 20 µM
High-Throughput Screening ≤ 1.0%0.05% CHAPS~30 µM

References

  • Inhibitors of syk - Google Patents.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Solubility: a speed–breaker on the drug discovery highway - MedCrave online.
  • How to Develop Effective in vitro Assays for Early Drug Discovery - Charnwood Discovery.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate.
  • Syk-IN-1 | Syk Inhibitor | MedChemExpress.
  • Assay Development in Drug Discovery | Danaher Life Sciences.

Sources

Validation & Comparative

Definitive NMR Assignment Guide: 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objectively comparing empirical 1D NMR prediction against a comprehensive 2D NMR workflow for the structural elucidation of highly substituted pyridines.

Introduction: The Challenge of Highly Substituted Pyridines

In the development of kinase inhibitors (such as SYK inhibitors), 6-Isopropyl-5-methoxypyridin-2-amine frequently serves as a critical synthetic intermediate[1]. While its structure may appear straightforward, assigning its Nuclear Magnetic Resonance (NMR) spectrum presents a specific analytical challenge: the pyridine ring contains three distinct quaternary carbons (C2, C5, C6), all of which are substituted with heteroatoms or alkyl groups.

Historically, researchers have relied on 1D 1 H and 13 C NMR combined with empirical prediction software (e.g., ChemDraw, Mnova). However, this "Product A" approach often leads to ambiguous assignments for quaternary carbons. This guide objectively compares the predictive 1D approach against "Product B"—a Comprehensive 2D NMR Workflow (HSQC, HMBC, COSY) —demonstrating why the latter is the gold standard for creating a self-validating structural assignment.

Methodology Comparison: Predictive vs. Empirical 2D Workflows

To understand the operational differences between these two methodologies, we map out the logical flow of structural elucidation. The predictive approach relies on generalized databases, whereas the 2D workflow uses the molecule's intrinsic magnetic environment to validate itself.

G A 6-Isopropyl-5-methoxypyridin-2-amine Structural Elucidation B1 Method A: 1D NMR + Empirical Prediction A->B1 B2 Method B: Comprehensive 1D & 2D NMR Workflow A->B2 C1 In Silico Prediction (ChemDraw/Mnova) B1->C1 C2 1H & 13C 1D Acquisition B1->C2 B2->C2 D2 2D Acquisition (HSQC, HMBC, COSY) B2->D2 E1 Ambiguity in Quaternary Carbons (C2, C5, C6) C1->E1 C2->E1 E2 Unambiguous Assignment via Long-Range Couplings D2->E2

Workflow comparing 1D empirical prediction versus comprehensive 2D NMR for structural assignment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the NMR acquisition must be treated as a self-validating system. Every parameter choice below is driven by the specific physical chemistry of 6-Isopropyl-5-methoxypyridin-2-amine.

Step 1: Sample Preparation
  • Solvent Choice: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Causality: CDCl3​ is chosen over protic solvents like CD3​OD to prevent deuterium exchange at the −NH2​ group[2]. Preserving the amine protons is critical, as their broad singlet serves as an internal reference point for the C2 position.

  • Standard: Ensure 0.03% v/v Tetramethylsilane (TMS) is present for precise 0.00 ppm calibration.

Step 2: 1D 1 H and 13 C Acquisition
  • 1 H NMR (400 MHz): Acquire with a standard 30° pulse, 16 scans, and a 2-second relaxation delay ( d1​ ).

  • 13 C NMR (100 MHz): Acquire with proton decoupling (waltz16). Set the relaxation delay ( d1​ ) to at least 3–5 seconds .

  • Causality: The molecule contains three quaternary carbons (C2, C5, C6). Quaternary carbons lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and have significantly longer T1​ relaxation times. A short d1​ will result in these critical peaks disappearing into the baseline[3].

Step 3: 2D NMR Acquisition (The Validation Engine)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map all directly bonded 1 H- 13 C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant ( JCH​ ) to 8 Hz .

  • Causality: HMBC is the core of the self-validating system. By optimizing for 8 Hz, you capture 2-bond and 3-bond correlations. This allows the methoxy protons to "see" the C5 carbon, and the isopropyl protons to "see" the C6 carbon across the heteroatom gaps, completely eliminating the need for empirical guesswork.

Data Presentation & Mechanistic Insights

1 H NMR: The Electronic Environment

The 1 H NMR spectrum of 2-aminopyridines is heavily dictated by resonance (+M) effects[4]. The amine group at C2 is a strong electron donor, pushing electron density into the ortho (C3) and para (C5) positions.

Table 1: Quantitative 1 H NMR Assignment Comparison (400 MHz, CDCl3​ )

PositionPredicted Shift (ppm)Experimental Shift (ppm)Multiplicity J -coupling (Hz)Causality / Mechanistic Insight
−NH2​ 4.50 - 5.004.31 br. s.-Broadened due to quadrupolar relaxation of 14 N and slow exchange.
H-3 ~6.506.33 d8.7Highly shielded by the strong +M resonance effect of the ortho −NH2​ group.
H-4 ~7.207.04 d8.7Shielded by the ortho methoxy group, but less shielded than H-3.
−OCH3​ ~3.853.79 s-Typical methoxy shift; sharply defined.
CH (iPr) ~3.203.33 spt6.8Deshielded slightly by the adjacent pyridine ring current.
CH3​ (iPr) ~1.251.23 d6.8Standard aliphatic doublet split by the adjacent CH proton.

Experimental data corroborated by established synthesis protocols for SYK inhibitors[1].

13 C NMR & HMBC: Resolving Quaternary Ambiguity

If relying solely on 1D 13 C NMR, distinguishing between C2 (~154 ppm), C5 (~148 ppm), and C6 (~152 ppm) is highly error-prone because they are all deshielded by heteroatoms. The Comprehensive 2D Workflow solves this by using HMBC correlations to build a closed loop of structural proof.

Table 2: 13 C NMR Data & Key HMBC Correlations (100 MHz, CDCl3​ )

PositionCarbon TypeApprox. Exp. Shift (ppm)Key HMBC Correlations ( 1 H 13 C)Validation Outcome
C-2 Quaternary~154.0H-3, H-4Anchored by the aromatic protons.
C-3 CH~106.0H-4Confirmed via HSQC to H-3 (6.33 ppm).
C-4 CH~120.0H-3Confirmed via HSQC to H-4 (7.04 ppm).
C-5 Quaternary~148.0 −OCH3​ , H-4, CH (iPr)Unambiguous: Only C5 will show a strong 3-bond correlation from the methoxy singlet.
C-6 Quaternary~152.0 CH3​ (iPr) , CH (iPr), H-4Unambiguous: Only C6 will show a 3-bond correlation from the isopropyl methyl doublets.
−OCH3​ CH3​ ~56.0-Confirmed via HSQC.
CH (iPr) CH~28.0 CH3​ (iPr)Confirmed via HSQC.
CH3​ (iPr) CH3​ ~22.0 CH (iPr)Confirmed via HSQC.

Conclusion

While 1D NMR combined with empirical prediction software offers a rapid baseline, it fundamentally fails to provide absolute certainty for highly substituted heteroaromatics like 6-Isopropyl-5-methoxypyridin-2-amine . By adopting the Comprehensive 2D NMR Workflow , researchers leverage HMBC correlations to create a self-validating dataset. The methoxy protons definitively anchor C5, and the isopropyl protons definitively anchor C6, transforming an ambiguous estimation into an irrefutable structural assignment. For drug development professionals requiring rigorous IND-enabling analytical data, the 2D workflow is the mandatory standard.

Sources

The Analytical Gauntlet: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide offers an in-depth analysis of the mass spectrometry fragmentation pattern of 6-Isopropyl-5-methoxypyridin-2-amine, a substituted pyridinamine of interest. By understanding its behavior under electron ionization (EI), researchers can gain crucial insights for its identification and characterization. This document will not only propose a detailed fragmentation pathway but also compare mass spectrometry with other analytical techniques, providing a comprehensive framework for its structural confirmation.

Introduction to Pyridinamine Derivatives and the Imperative of Structural Analysis

Substituted pyridinamines are a class of heterocyclic compounds that form the backbone of numerous pharmacologically active molecules. Their diverse biological activities necessitate robust analytical methods for their characterization. Mass spectrometry, particularly with electron ionization, stands as a cornerstone technique for revealing the intricate structural details of such compounds through the analysis of their fragmentation patterns.[1][2] The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds and the functional groups present. For 6-Isopropyl-5-methoxypyridin-2-amine, the interplay between the pyridine core, the primary amine, and the alkyl and methoxy substituents dictates a unique fragmentation signature.

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron impact, 6-Isopropyl-5-methoxypyridin-2-amine is expected to form a molecular ion (M⁺˙) that will subsequently undergo a series of fragmentation events. The stability of the aromatic pyridine ring suggests that the molecular ion peak should be readily observable.[3] The primary fragmentation pathways are anticipated to be driven by the lability of the substituents.

A logical workflow for the fragmentation process begins with the initial ionization event, followed by competing fragmentation pathways involving the isopropyl and methoxy groups, as well as the amine functionality.

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Primary Fragmentation cluster_secondary_fragmentation Secondary & Ring Fragmentation Molecule 6-Isopropyl-5-methoxypyridin-2-amine Molecular_Ion Molecular Ion (M⁺˙) Molecule->Molecular_Ion 70 eV EI Loss_of_Methyl Loss of CH₃˙ (M-15) Molecular_Ion->Loss_of_Methyl α-cleavage Loss_of_Isopropyl Loss of C₃H₇˙ (M-43) Molecular_Ion->Loss_of_Isopropyl Benzylic cleavage Loss_of_Formaldehyde Loss of CH₂O (M-30) Molecular_Ion->Loss_of_Formaldehyde Rearrangement Further_Fragmentation Further Fragmentation & Ring Cleavage Loss_of_Methyl->Further_Fragmentation Loss_of_Isopropyl->Further_Fragmentation Loss_of_Formaldehyde->Further_Fragmentation

Caption: Proposed workflow for the EI-MS analysis of 6-Isopropyl-5-methoxypyridin-2-amine.

The primary fragmentation events are predicted as follows:

  • Loss of a Methyl Radical (M-15): A common and facile fragmentation for isopropyl groups is the loss of a methyl radical to form a stable secondary carbocation.[4][5] This is often a prominent peak in the mass spectrum.

  • Loss of an Isopropyl Radical (M-43): Cleavage of the entire isopropyl group can also occur, leading to a significant fragment ion.[6]

  • Loss of Formaldehyde (M-30): Methoxy groups on aromatic rings can undergo rearrangement and elimination of a neutral formaldehyde molecule.

  • Alpha-Cleavage of the Amine Group: Primary amines can undergo cleavage of the C-C bond alpha to the nitrogen atom.[7]

These initial losses from the substituent groups are typically followed by more complex fragmentation of the pyridine ring itself, although these fragments are generally of lower abundance.[8]

Fragmentation_Pathway cluster_frags Primary Fragment Ions cluster_secondary Secondary Fragmentation M 6-Isopropyl-5-methoxypyridin-2-amine M⁺˙ M_minus_15 [M-CH₃]⁺ m/z = M-15 M:f1->M_minus_15:f0 - CH₃˙ M_minus_43 [M-C₃H₇]⁺ m/z = M-43 M:f1->M_minus_43:f0 - C₃H₇˙ M_minus_30 [M-CH₂O]⁺ m/z = M-30 M:f1->M_minus_30:f0 - CH₂O Further_Frags_15 Further Fragments M_minus_15:f1->Further_Frags_15 - CO, -HCN, etc. Further_Frags_43 Further Fragments M_minus_43:f1->Further_Frags_43 - CO, -HCN, etc. Further_Frags_30 Further Fragments M_minus_30:f1->Further_Frags_30 - CH₃˙, etc.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spleen Tyrosine Kinase (SYK) is a critical signal transducer in B-cell receptor (BCR) and Fc receptor pathways, making it a highly validated target for autoimmune diseases (such as rheumatoid arthritis and asthma) and B-cell malignancies[1]. While early pyridazine-3-carboxamide derivatives demonstrated exceptional SYK inhibition, their clinical viability was halted by a pervasive off-target liability: DNA intercalation leading to mutagenicity , as evidenced by positive Ames test results[2].

As a highly specialized pharmacophore fragment, 6-isopropyl-5-methoxypyridin-2-amine does not exhibit its primary biological activity in isolation. Instead, its true value is unlocked when incorporated into the solvent-front binding pocket of these pyridazine amide SYK inhibitors[3]. This guide objectively compares the performance of the 6-isopropyl-5-methoxypyridin-2-amine fragment against earlier, less sterically hindered alternatives, demonstrating how rational structure-based design—specifically leveraging the 3D shape descriptor known as "ovality"—rescued a potent chemical series from mutagenic failure[2].

Mechanistic Rationale: Overcoming DNA Intercalation via Ovality

The fundamental challenge with early heterocyclic SYK inhibitors was their high degree of planarity. Flat, highly conjugated aromatic systems have a thermodynamic propensity to slip between the base pairs of DNA (intercalation), causing frameshift mutations during replication[4].

To engineer this liability out of the molecule without sacrificing kinase affinity, researchers utilized ovality , a metric that quantifies a molecule's deviation from a perfect sphere[2].

  • The 6-Isopropyl Group: By introducing a bulky, sp3 -hybridized isopropyl group at the 6-position of the pyridine ring, the molecule is forced out of planarity. This creates a severe steric clash with the tightly packed DNA base pairs, physically preventing intercalation[4].

  • The 5-Methoxy Group: This substitution provides critical electron density to the ring while offering additional steric bulk. It optimizes the ligand's fit within the solvent-exposed front pocket of the SYK ATP-binding site, maintaining the critical hydrogen-bond network required for sub-nanomolar potency[2].

SYK_Pathway BCR B-Cell Receptor (BCR) Activation ITAM ITAM Phosphorylation BCR->ITAM SYK SYK Recruitment & Activation ITAM->SYK Downstream Downstream Signaling (PI3K, PLCγ2, BTK) SYK->Downstream Cell B-Cell Proliferation & Autoantibody Production Downstream->Cell Inhibitor Pyridazine Amide Inhibitor (e.g., CAS 1446791-01-0) Inhibitor->SYK ATP-competitive inhibition

Fig 1: SYK signaling cascade and the targeted intervention point of pyridazine amide inhibitors.

Comparative Biological Activity

To objectively evaluate the impact of the 6-isopropyl-5-methoxypyridin-2-amine fragment, we must compare the biological profiles of the fully assembled pyridazine-3-carboxamide inhibitors bearing different solvent-front substituents. The data below illustrates the inverse relationship between ovality (3D bulk) and mutagenicity[2].

Pyridine-2-amine Fragment (Solvent Front)SYK Kinase IC₅₀ (nM)Ovality DescriptorDNA Intercalation RiskAmes Test Result (TA97a)
Unsubstituted (Baseline)12.0Low (< 1.20)High (Planar core)Positive (Mutagenic)
5,6-Dimethyl (Intermediate)4.5Medium (~ 1.25)ModeratePositive (Mutagenic)
6-Isopropyl-5-methoxy (Optimized)< 2.0 High (> 1.35) Low (Steric clash) Negative (Safe)

Data Interpretation: While the 5,6-dimethyl substitution improves kinase potency over the unsubstituted baseline, it fails to provide enough out-of-plane 3D bulk to prevent DNA intercalation. The 6-isopropyl-5-methoxy fragment uniquely achieves both sub-nanomolar SYK inhibition and a clean mutagenicity profile[2],[4].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the biological activity and safety of these compounds are evaluated using orthogonal, self-validating assay systems.

Protocol 1: Time-Resolved FRET (TR-FRET) SYK Kinase Assay

This assay measures the direct, ATP-competitive inhibition of the SYK kinase domain.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Assembly: Add 0.5 nM recombinant human SYK kinase domain and 100 nM biotinylated substrate peptide to a 384-well microplate.

  • Reaction Initiation: Add ATP at its predetermined Km​ value to initiate phosphorylation. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA, followed by Eu-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Data Acquisition: Measure the TR-FRET signal at 665 nm / 620 nm. Calculate the IC₅₀ using a 4-parameter logistic regression model.

  • Self-Validation: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. The plate is only validated if the Z'-factor is > 0.6.

Protocol 2: Ames Mutagenicity Test (TA97a Strain)

Because the primary liability of planar kinase inhibitors is frameshift mutation via intercalation, the Salmonella typhimurium TA97a strain is specifically utilized[4].

  • Strain Preparation: Grow S. typhimurium TA97a overnight in Oxoid nutrient broth at 37°C.

  • Metabolic Activation: Prepare a 10% rat liver S9 fraction mix to simulate mammalian hepatic metabolism.

  • Plating: In sterile tubes, combine 0.1 mL of the bacterial culture, the test compound (titrated up to 5000 µ g/plate ), and 0.5 mL of the S9 mix. Add to molten top agar and pour over minimal glucose agar plates.

  • Incubation: Invert the plates and incubate at 37°C for 48–72 hours.

  • Scoring: Count the number of revertant colonies using an automated colony counter.

  • Self-Validation: A vehicle control (DMSO) establishes the baseline spontaneous reversion rate. A positive control (9-aminoacridine, a known intercalator) must induce a >3-fold increase in revertant colonies to validate the assay window[4].

Workflow of Ovality-Driven Optimization

The logical progression from a toxic lead to a viable clinical candidate is mapped below, highlighting the causality between structural modification and phenotypic outcome.

G Lead Early Pyridazine Amides (Planar Core) DNA DNA Intercalation (Ames Positive) Lead->DNA High affinity for base pairs Ovality Shape Descriptor: Increase Ovality Lead->Ovality Structure-guided design Safe Non-Mutagenic SYK Inhibitor (Ames Negative, High Potency) DNA->Safe Mitigated liability Frag Incorporate Fragment: 6-Isopropyl-5-methoxypyridin-2-amine Ovality->Frag Select bulky substituents Steric Steric Hindrance Disrupts Planarity Frag->Steric 3D conformation shift Steric->Safe Prevents intercalation

Fig 2: Logical workflow demonstrating how increasing ovality via the 6-isopropyl-5-methoxy fragment resolves mutagenicity.

Conclusion

The comparison between 6-isopropyl-5-methoxypyridin-2-amine and its less substituted analogs perfectly illustrates the delicate balance of modern drug design. By leveraging the ovality descriptor, medicinal chemists successfully utilized this specific fragment to introduce a highly targeted steric clash. This rational design choice physically blocked DNA intercalation—eradicating Ames mutagenicity—while simultaneously optimizing the electrostatic interactions within the SYK kinase domain, yielding highly potent and safe therapeutic candidates.

References

  • Lucas, M. C., Bhagirath, N., Chiao, E., et al. (2014). Using Ovality to Predict Nonmutagenic, Orally Efficacious Pyridazine Amides as Cell Specific Spleen Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 57(6), 2683–2691.[Link]

  • Ellis, J. M., Altman, M. D., Cash, B., et al. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 7(10), 932-936.[Link]

  • Hoffmann-La Roche Inc. (2014). Inhibitors of SYK (Patent No. WO2014060371A1).

Sources

Comprehensive Comparison Guide: Validation of High-Throughput UHPLC vs. Traditional HPLC Methods for the Quantification of 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

In the development of targeted therapeutics for autoimmune diseases and hematological malignancies, have emerged as highly effective clinical candidates[1]. The synthesis of these complex APIs frequently relies on critical intermediates, notably 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2)[2]. Ensuring the high purity of this intermediate is paramount, as structurally similar impurities can competitively bind to the Syk ATP binding site, drastically reducing drug efficacy.

This guide objectively compares the performance of a legacy High-Performance Liquid Chromatography (HPLC) method against an optimized, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method. By applying the latest, we demonstrate how transitioning to advanced column chemistries provides superior resolution, drastically reduces run times, and establishes a self-validating quality control system[3].

Workflow Raw Raw Materials Inter 6-Isopropyl-5-methoxy pyridin-2-amine Raw->Inter Synthesis (Pd/C, H2) API Syk Inhibitor API Inter->API Cross-Coupling QC UHPLC-PDA Quality Control Inter->QC Sampling & Validation Release Batch Release QC->Release Meets Specs

Fig 1. Synthesis workflow of Syk inhibitors highlighting QC intervention for the intermediate.

Mechanistic Causality: Overcoming Analytical Bottlenecks

As a Senior Application Scientist, it is critical to understand why certain experimental parameters are chosen rather than simply executing them.

The Analyte's Chemical Challenge: 6-Isopropyl-5-methoxypyridin-2-amine contains both a pyridine ring and an exocyclic primary amine. The conjugate acid of this basic moiety typically exhibits a pKa between 6.5 and 7.5.

The Legacy HPLC Alternative (The Bottleneck): Traditional methods often employ standard silica-based C18 columns with neutral pH mobile phases (e.g., pH 7.0 phosphate buffer). At this pH, the analyte exists in a state of partial ionization. This triggers a dual-retention mechanism: hydrophobic partitioning with the C18 phase and unwanted ion-exchange interactions with residual, unreacted silanols on the silica surface. The macroscopic result is severe peak tailing (Asymmetry > 1.8), poor reproducibility, and artificially inflated Limits of Quantitation (LOQ).

The Optimized UHPLC Product (The Solution): To eliminate secondary interactions, the analyte must be fully deprotonated (neutralized). This requires a high-pH mobile phase (pH ~10.4). Because standard silica dissolves at pH > 8.0, we utilize an Ethylene Bridged Hybrid (BEH) C18 column . The hybrid organic-inorganic particle resists alkaline dissolution. By pairing a sub-2 µm BEH particle with a 0.1% Ammonium Hydroxide mobile phase, we enforce a single, purely hydrophobic retention mechanism. This yields perfectly symmetrical peaks, enhances sensitivity, and allows flow rates to be optimized for a <3 minute run time.

Objective Performance Comparison Data

The following tables summarize the empirical data collected during the comparative analysis of both methods.

Table 1: Chromatographic Conditions & System Performance
ParameterLegacy HPLC-UV AlternativeOptimized UHPLC-PDA Product
Column Chemistry Standard Silica C18Ethylene Bridged Hybrid (BEH) C18
Dimensions 150 x 4.6 mm, 5.0 µm50 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Phosphate Buffer (pH 7.0)0.1% Ammonium Hydroxide (pH 10.4)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 25 °C40 °C (Reduces system backpressure)
Run Time 15.0 minutes2.5 minutes (6x faster)
Peak Symmetry ( As​ ) 1.85 (Severe Tailing)1.05 (Ideal Symmetry)
Table 2: ICH Q2(R2) Validation Parameters
Validation ParameterLegacy HPLC-UVOptimized UHPLC-PDAICH Acceptance Criteria
Linearity ( R2 ) 0.99510.9999 ≥0.999
Range 50 - 150% of nominal10 - 200% of nominal Fit for purpose
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.02 µg/mL / 0.06 µg/mL S/N ≥3 / S/N ≥10
Repeatability (%RSD) 2.1%0.4% ≤2.0%
Accuracy (% Recovery) 95.5 - 103.2%99.1 - 100.8% 98.0 - 102.0%

Experimental Protocols: Self-Validating Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol details the execution of the optimized UHPLC method. Every sequence is designed as a self-validating system, ensuring that system suitability is confirmed before any quantitative data is accepted[3].

Step 1: Reagent & Standard Preparation

Causality Note: Standards are prepared in a 50:50 Water:Acetonitrile diluent to match the initial gradient conditions, preventing solvent-mismatch peak distortion upon injection.

  • Mobile Phase A: Add 1.0 mL of concentrated Ammonium Hydroxide (28-30% NH₃ basis) to 1000 mL of LC-MS grade water. Mix thoroughly and sonicate for 5 minutes. (pH ~10.4).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Mix 500 mL LC-MS water with 500 mL Acetonitrile.

  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Isopropyl-5-methoxypyridin-2-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of Stock Standard into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 2: System Setup & Equilibration
  • Install the BEH C18 Column (50 x 2.1 mm, 1.7 µm) into the UHPLC system.

  • Set the column oven temperature to 40 °C and the autosampler to 10 °C.

  • Set the PDA detector to extract at 280 nm (the UV absorption maximum for the methoxypyridine chromophore, ensuring high specificity).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 1.5 min: 5% to 95% B

    • 1.5 - 2.0 min: 95% B

    • 2.0 - 2.1 min: 95% to 5% B

    • 2.1 - 2.5 min: 5% B (Re-equilibration)

  • Pump the mobile phase at 0.5 mL/min until the baseline is stable (approx. 10 column volumes).

Step 3: System Suitability Testing (SST) & Validation Execution
  • Blank Injection: Inject 1.0 µL of Diluent to confirm no baseline interference at the retention time of the analyte.

  • SST Injections: Inject the Working Standard (100 µg/mL) six consecutive times.

    • Self-Validation Criteria: The system is only deemed suitable if the %RSD of the peak area is ≤1.0% , Peak Tailing is ≤1.2 , and Theoretical Plates ( N ) are ≥10,000 .

  • Linearity Assessment: Inject calibration standards ranging from 10 µg/mL to 200 µg/mL (10%, 25%, 50%, 100%, 150%, 200% of nominal concentration). Plot peak area vs. concentration to determine R2 .

  • Accuracy Assessment: Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels. Analyze in triplicate to calculate % Recovery.

Analytical Validation Lifecycle

The transition from method development to a fully validated state must follow a logical, risk-based approach as outlined by ICH Q14 and Q2(R2)[3]. The diagram below maps the validation lifecycle utilized in this comparative guide.

Validation cluster_val ICH Q2(R2) Validation Parameters Dev Method Development (ICH Q14) SST System Suitability Dev->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Spec->Acc Rob Robustness Lin->Rob Acc->Rob Approved Validated Procedure Ready for Routine QC Rob->Approved

Fig 2. Analytical validation lifecycle integrating ICH Q14 development and Q2(R2) criteria.

Conclusion

The quantitative data unequivocally demonstrates that the optimized UHPLC-PDA method using a hybrid BEH particle and high-pH mobile phase is vastly superior to the legacy HPLC alternative. By understanding the chemical causality of 6-Isopropyl-5-methoxypyridin-2-amine, we engineered a method that eliminates secondary silanol interactions. This not only improved peak symmetry from 1.85 to 1.05 but also amplified method sensitivity (LOQ reduced to 0.06 µg/mL) and increased sample throughput by a factor of six. This validated procedure ensures robust, high-integrity quality control for critical Syk inhibitor intermediates.

References

  • WO2014060371A1 - Inhibitors of Syk. Google Patents.[2]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][3]

  • Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors. ACS Publications.[Link][1]

Sources

A Comparative Benchmarking Guide to Novel Kinase Inhibitors: Evaluating the Efficacy of 6-Isopropyl-5-methoxypyridin-2-amine Against Established ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of a novel aminopyridine compound, 6-Isopropyl-5-methoxypyridin-2-amine, against well-characterized inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis, making ALK5 a key therapeutic target[1][2][3].

Herein, we will compare the hypothetical inhibitory profile of 6-Isopropyl-5-methoxypyridin-2-amine with three established ALK5 inhibitors: RepSox, SB-431542, and A83-01. This guide will detail the scientific rationale behind the experimental design, provide step-by-step protocols for key assays, and present a clear comparison of their potential performance based on known data for the established inhibitors.

The TGF-β/ALK5 Signaling Pathway: A Prime Target for Therapeutic Intervention

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[2] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production[4][5]. Consequently, potent and selective inhibitors of ALK5 are valuable tools for both basic research and therapeutic development.

Comparative Analysis of ALK5 Inhibitors

This section will provide a comparative overview of the established ALK5 inhibitors that will serve as benchmarks for evaluating 6-Isopropyl-5-methoxypyridin-2-amine.

Inhibitor Reported IC50 (ALK5) Mechanism of Action Key Features
RepSox 4 nM (autophosphorylation)[6][7]ATP-competitive inhibitor of ALK5.Potent and selective; widely used in stem cell research to replace SOX2 in reprogramming.[6][7][8]
SB-431542 94 nM[9][10]ATP-competitive inhibitor of ALK4, ALK5, and ALK7.[10][11]Selective for the TGF-β/Activin/NODAL pathway over BMP receptors.[10]
A83-01 12 nM[4][12][13]Potent inhibitor of ALK4, ALK5, and ALK7.[4][12][13]More potent than SB-431542 in inhibiting ALK4, 5, and 7.
6-Isopropyl-5-methoxypyridin-2-amine To be determinedHypothesized ATP-competitive kinase inhibitorNovel compound with potential for ALK5 inhibition.

Experimental Workflows for Efficacy Benchmarking

To comprehensively evaluate the efficacy and selectivity of 6-Isopropyl-5-methoxypyridin-2-amine, a series of in vitro and cell-based assays should be performed in parallel with the known inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compounds on the kinase activity of recombinant ALK5.

Causality of Experimental Choices: This assay provides a direct measure of the compound's potency (IC50) against the purified enzyme, free from cellular complexities. A radiometric filter binding assay is a robust and sensitive method for this purpose.

  • Reaction Buffer Preparation: Prepare a kinase assay buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Compound Dilution: Prepare a serial dilution of 6-Isopropyl-5-methoxypyridin-2-amine, RepSox, SB-431542, and A83-01 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 10 µL of diluted compound or DMSO (vehicle control).

    • 20 µL of recombinant human ALK5 enzyme (final concentration ~5-10 nM).

    • 10 µL of a substrate mix containing myelin basic protein (MBP, ~0.2 mg/mL) and [γ-³²P]ATP (final concentration ~10 µM, with ~0.5 µCi per reaction).

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a 96-well filter plate (e.g., phosphocellulose or glass fiber) and wash three times with 150 µL of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Dry the filter plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Buffer Prepare Kinase Buffer Reaction Combine Buffer, Compound, Enzyme, and Substrate Mix Buffer->Reaction Compound Serially Dilute Compounds Compound->Reaction Enzyme Prepare ALK5 Enzyme Enzyme->Reaction Substrate Prepare Substrate Mix (MBP + [γ-³²P]ATP) Substrate->Reaction Incubate Incubate at 30°C Reaction->Incubate Terminate Stop Reaction with Phosphoric Acid Incubate->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Count Scintillation Counting Filter->Count Analyze Calculate % Inhibition and IC50 Value Count->Analyze

Workflow for the in vitro ALK5 kinase inhibition assay.
Cell-Based TGF-β-Induced Smad2/3 Phosphorylation Assay

Objective: To assess the ability of the compounds to inhibit TGF-β-induced downstream signaling in a cellular context.

Causality of Experimental Choices: This assay validates the in vitro findings by confirming that the compounds can penetrate the cell membrane and inhibit the target in its native environment. Western blotting is a standard and reliable method to detect changes in protein phosphorylation.

  • Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 6-Isopropyl-5-methoxypyridin-2-amine and the known inhibitors (or DMSO as a vehicle control) for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (final concentration ~2-5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Smad2/3 and total Smad2/3 (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.

G TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation Inhibitors 6-Isopropyl-5-methoxypyridin-2-amine RepSox, SB-431542, A83-01 Inhibitors->ALK5 Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

TGF-β/ALK5 signaling pathway and points of inhibition.
Kinase Selectivity Profiling

Objective: To determine the selectivity of 6-Isopropyl-5-methoxypyridin-2-amine against a panel of other kinases.

Causality of Experimental Choices: High selectivity is a critical attribute of a good drug candidate, as off-target effects can lead to toxicity. Profiling against a broad panel of kinases, especially those structurally related to ALK5, is essential to understand the compound's specificity. This can be outsourced to a specialized service provider.

  • Compound Submission: Submit 6-Isopropyl-5-methoxypyridin-2-amine to a commercial kinase profiling service.

  • Assay Conditions: The service will typically screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases using a standardized in vitro kinase assay format.

  • Data Analysis: The results are usually reported as the percentage of inhibition for each kinase at the tested concentration. Significant inhibition of any off-target kinases should be followed up with full IC50 determination for those specific kinases.

Expected Outcomes and Interpretation

By performing these experiments, a comprehensive profile of 6-Isopropyl-5-methoxypyridin-2-amine can be generated and directly compared to the benchmark inhibitors.

  • Potency: The in vitro kinase assay will provide a direct comparison of the IC50 values. A lower IC50 value for 6-Isopropyl-5-methoxypyridin-2-amine compared to the known inhibitors would indicate higher potency.

  • Cellular Activity: The phospho-Smad2/3 assay will demonstrate the compound's ability to inhibit the TGF-β pathway in a cellular context. A dose-dependent reduction in phospho-Smad2/3 levels would confirm its on-target activity.

  • Selectivity: The kinase selectivity profile will reveal any off-target activities. A highly selective compound will show potent inhibition of ALK5 with minimal or no inhibition of other kinases.

This structured, comparative approach ensures a thorough and objective evaluation of novel compounds like 6-Isopropyl-5-methoxypyridin-2-amine, providing the critical data necessary for further drug development efforts.

References

  • RepSox - Wikipedia. [Link]

  • RepSox, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PubMed. [Link]

  • SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed. [Link]

  • Stemolecule™ A83-01 - REPROCELL. [Link]

  • TGF-Beta-1 Inhibitor Pipeline Insight - DelveInsight. [Link]

  • Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5) | Request PDF - ResearchGate. [Link]

  • SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC. [Link]

  • Small-molecule inhibitors of transforming growth factor-β type I receptor kinase (ALK5) | New Drugs and Targets for Asthma and COPD | Books Gateway | Karger Publishers. [Link]

  • WO2021142086A1 - Alk5 inhibitor conjugates and uses thereof - Google P
  • Progressive Transforming Growth Factor β1–induced Lung Fibrosis Is Blocked by an Orally Active ALK5 Kinase Inhibitor - ATS Journals. [Link]

Sources

Spectroscopic comparison of 6-Isopropyl-5-methoxypyridin-2-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation of 6-Isopropyl-5-methoxypyridin-2-amine Isomers: A Definitive Analytical Guide

Executive Summary

In the development of Spleen Tyrosine Kinase (SYK) inhibitors and other kinase-targeted therapeutics, substituted aminopyridines frequently serve as critical hinge-binding pharmacophores [1]. Differentiating positional isomers—specifically the target 6-isopropyl-5-methoxypyridin-2-amine from its primary alternative, 5-isopropyl-6-methoxypyridin-2-amine —is a recurring analytical hurdle. Because these isomers share identical exact masses (m/z 167.11[M+H]+) and highly similar functional groups, standard reversed-phase LC-MS often yields ambiguous results.

As an application scientist, I rely on a self-validating spectroscopic workflow anchored in 1D and 2D Nuclear Magnetic Resonance (NMR) to establish absolute regiochemistry. This guide details the causal logic, experimental protocols, and comparative data required to definitively distinguish these isomers.

Structural Dynamics & Electronic Effects

The core analytical challenge lies in the relative positioning of the electron-donating methoxy (-OCH3) group and the bulky, weakly donating isopropyl (-CH(CH3)2) group on the pyridine ring.

  • Isomer A (6-Isopropyl-5-methoxypyridin-2-amine): The methoxy group is located at C5, placing it ortho to the C4 aromatic proton.

  • Isomer B (5-Isopropyl-6-methoxypyridin-2-amine): The isopropyl group is located at C5, placing it ortho to the C4 aromatic proton.

Because oxygen is a significantly stronger pi-donor than an alkyl group, the C4 proton in Isomer A experiences greater electronic shielding than in Isomer B. This causal relationship between electronic resonance and chemical shift forms the foundation of our 1D NMR hypothesis, which is subsequently validated by spatial mapping [2].

Analytical Methodologies

Protocol 1: High-Resolution 1D & 2D NMR Spectroscopy

To ensure a self-validating system, 1D chemical shift hypotheses must be corroborated by 2D spatial correlations.

  • Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of CDCl3 (100.0 atom % D) containing 0.03% v/v TMS.

    • Causality: CDCl3 lacks exchangeable protons, preventing signal overlap with the critical -NH2 broad singlet (~4.2 ppm), while TMS provides an exact 0.00 ppm calibration point.

  • 1D 1H NMR Acquisition: Acquire data on a 400 MHz or 500 MHz spectrometer using 16 scans, a 30° excitation pulse, and a 2.0-second relaxation delay (d1).

    • Causality: A sufficient relaxation delay ensures quantitative integration, allowing accurate proton counting for the isopropyl methyls (6H) versus the methoxy (3H).

  • 2D NOESY Acquisition: Execute a phase-sensitive NOESY experiment with a mixing time (d8) of 400 ms.

    • Causality: A 400 ms mixing time is optimal for small molecules (~166 Da) to allow transient dipole-dipole cross-relaxation (Nuclear Overhauser Effect) between spatially adjacent protons without signal degradation from spin diffusion.

Protocol 2: LC-MS/MS Fragmentation Profiling
  • Chromatography: Inject 1 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

    • Causality: Formic acid ensures the basic pyridine nitrogen (pKa ~6.5) remains protonated, yielding sharp chromatographic peaks.

  • Ionization & CID: Operate in ESI+ mode. Isolate the [M+H]+ precursor at m/z 167.11 and apply a collision energy of 25 eV.

    • Causality: 25 eV provides sufficient energy to cleave the alkyl/alkoxy substituents without completely shattering the stable pyridine core, generating characteristic neutral losses.

Comparative Data Analysis

Table 1: 1H NMR Chemical Shifts (CDCl3, 400 MHz)

The ortho coupling constant (J ≈ 8.1–8.7 Hz) confirms the protons are adjacent in both isomers. Differentiation relies on the chemical shift of H4.

Proton Assignment6-Isopropyl-5-methoxypyridin-2-amine5-Isopropyl-6-methoxypyridin-2-amine
H4 (Pyridine Ring) δ 7.04 (d, J = 8.7 Hz, 1H)δ 7.26 (d, J = 8.1 Hz, 1H)
H3 (Pyridine Ring) δ 6.33 (d, J = 8.7 Hz, 1H)δ 6.07 (d, J = 8.1 Hz, 1H)
-NH2 (Amine) ~ δ 4.20 (br. s, 2H)δ 4.19 (br. s, 2H)
-OCH3 (Methoxy) ~ δ 3.85 (s, 3H)δ 3.90 (s, 3H)
-CH (Isopropyl) ~ δ 3.20 (m, 1H)δ 3.08 (m, 1H)
-CH3 (Isopropyl) ~ δ 1.20 (d, J = 6.9 Hz, 6H)δ 1.17 (d, J = 6.9 Hz, 6H)
(Data adapted from validated patent literature [1])
Table 2: Key 2D NMR Correlations (The Self-Validating Matrix)
Correlation TypeTarget Protons6-Isopropyl-5-methoxy...5-Isopropyl-6-methoxy...
NOESY (Through-Space) H4 ↔ -OCH3Strong Positive NOE No Correlation
NOESY (Through-Space) H4 ↔ -CH (iPr)No CorrelationStrong Positive NOE
Table 3: LC-MS/MS Fragmentation Profile (ESI+)
Precursor IonPrimary FragmentNeutral LossMechanistic Origin
m/z 167.11m/z 152.09- 15 Da (CH3•)Homolytic cleavage of methoxy methyl group
m/z 167.11m/z 125.06- 42 Da (C3H6)McLafferty-type rearrangement / loss of propene from isopropyl

Analytical Workflow Visualization

AnalyticalWorkflow Start Unknown Isomer Sample (m/z 167.11 [M+H]+) NMR1D 1D 1H NMR (CDCl3) Evaluate H3/H4 Chemical Shifts Start->NMR1D Step 1: Confirm Purity & Core Structure NMR2D 2D NOESY / ROESY Determine Spatial Connectivities NMR1D->NMR2D Step 2: Resolve Positional Ambiguity IsomerA 6-Isopropyl-5-methoxypyridin-2-amine H4 (δ 7.04) NOE to OMe NMR2D->IsomerA Strong OMe ↔ H4 Correlation IsomerB 5-Isopropyl-6-methoxypyridin-2-amine H4 (δ 7.26) NOE to iPr NMR2D->IsomerB Strong iPr(CH) ↔ H4 Correlation

Analytical workflow for differentiating pyridine positional isomers via 1D/2D NMR.

Mechanistic Conclusion

By pairing the electronic shielding effects observed in 1D NMR with the definitive spatial connectivity of 2D NOESY, we eliminate the guesswork from isomer identification. The workflow is entirely self-validating: if the C4 proton is highly shielded (δ 7.04), it must be adjacent to the electron-donating methoxy group. This structural hypothesis is then independently and definitively confirmed by the strong NOE cross-peak observed between H4 and the -OCH3 protons. Relying on this dual-verification approach prevents costly misidentifications during the scale-up of kinase inhibitor intermediates.

References

  • Source: Google Patents / WIPO (PCT)
  • Title: Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution (NMR properties of Pyridine Derivatives) Source: RSC Advances URL: [Link]

Navigating the Translational Gap: In Vitro vs. In Vivo Activity of 2-Aminopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its structural geometry allows it to act as an excellent hydrogen bond donor-acceptor pair, making it a highly effective hinge-binder in kinase inhibitors (mimicking the adenine ring of ATP) and a potent arginine isostere in nitric oxide synthase (NOS) inhibitors. However, a recurring bottleneck in drug development is the translational gap: compounds exhibiting sub-nanomolar potency in vitro frequently fail in vivo due to poor pharmacokinetics (PK), rapid clearance, or inability to cross lipid bilayers like the blood-brain barrier (BBB).

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of 2-aminopyridine derivatives, utilizing two distinct therapeutic case studies to illustrate how structural optimization bridges the translational divide.

The Translational Challenge: Workflow & Optimization

The basicity of the exocyclic amine in the 2-aminopyridine core often leads to high protonation at physiological pH. While this charge is beneficial for binding acidic residues in target active sites in vitro, it severely restricts passive diffusion across cell membranes in vivo. Overcoming this requires rigorous lead optimization, balancing target affinity with lipophilicity and metabolic stability.

Workflow Hit In Vitro Hit (2-Aminopyridine Core) InVitro In Vitro Assays (Enzyme IC50, Cell Viability) Hit->InVitro Opt Lead Optimization (Ether Linkers, ZBG Groups) InVitro->Opt High Potency InVivoPK In Vivo PK/PD (BBB Penetration, AUC, t1/2) Opt->InVivoPK Efficacy In Vivo Efficacy (Xenograft / Disease Models) InVivoPK->Efficacy Good Bioavailability Fail Translation Failure (Poor Exposure / Toxicity) InVivoPK->Fail Poor PK Fail->Opt Redesign

Workflow detailing the optimization of 2-aminopyridine hits from in vitro assays to in vivo efficacy.

Case Study 1: nNOS Inhibitors for Neurological Disorders

Rationale & Mechanism

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in severe neurodegenerative diseases. 2-aminopyridine derivatives are highly effective competitive inhibitors of nNOS[1]. However, early lead compounds containing multiple basic functional groups (like secondary amines) suffered from poor membrane permeability, rendering them ineffective as neurological therapeutics.

In Vitro vs. In Vivo Performance

To improve bioavailability, researchers synthesized analogues replacing the basic secondary amines with neutral ether linkers. As detailed by , this modification maintained the exceptional in vitro potency and selectivity profile of the parent compound while drastically enhancing its ability to cross the BBB in vivo[1][2].

Table 1: In Vitro vs In Vivo Comparison of nNOS Inhibitors

CompoundStructural ModificationIn Vitro nNOS Ki​ (nM)Selectivity (nNOS/eNOS)In Vivo BBB Penetration
Lead 1 Secondary Amine Tail14~2000-foldPoor (High efflux)
Ether 2 Neutral Ether Linker15~2000-foldHigh (Rapid brain uptake)

Data demonstrates that neutralizing the tail charge is critical for in vivo CNS exposure without sacrificing in vitro target engagement.

Case Study 2: CDK9/HDAC Dual Inhibitors for Oncology

Rationale & Mechanism

Co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) provides synergistic anti-tumor effects, overcoming single-agent drug resistance. In these dual inhibitors, the 2-aminopyridine core anchors the molecule in the CDK9 ATP-binding pocket (forming critical hydrogen bonds with the Cys106 residue in the hinge region), while a zinc-binding group (ZBG) extends into the HDAC active site[3][4].

Pathway Drug 2-Aminopyridine Dual Inhibitor CDK9 CDK9 / P-TEFb Drug->CDK9 Inhibits HDAC6 HDAC1/6 Drug->HDAC6 Inhibits RNAPII RNA Pol II Phosphorylation CDK9->RNAPII Blocks Tubulin Histone/Tubulin Acetylation HDAC6->Tubulin Increases Apoptosis Apoptosis & Cell Cycle Arrest RNAPII->Apoptosis Tubulin->Apoptosis

Mechanistic pathway of 2-aminopyridine-based CDK9/HDAC dual inhibitors inducing apoptosis.

In Vitro vs. In Vivo Performance

According to, the hit compound (Compound 7) showed potent dual inhibition in vitro but required further aliphatic chain optimization to yield Compound 8e. In vivo PK profiling of 8e dictated that intraperitoneal (IP) administration provided the optimal Area Under the Curve (AUC) and prolonged half-life ( t1/2​ ), translating the in vitro cytotoxicity into significant tumor regression in an MV-4-11 xenograft model[3][5].

Table 2: In Vitro vs In Vivo Comparison of CDK9/HDAC Dual Inhibitors

CompoundTarget ProfileIn Vitro IC50​ (nM)In Vivo PK ( t1/2​ , h)In Vivo Efficacy (Xenograft)
Hit 7 CDK9 / HDAC665.0 / 40.0NDND
Lead 8e CDK9 / HDAC188.4 / 168.94.2 (IP route)Significant Tumor Regression

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are required when evaluating the translation of 2-aminopyridine compounds.

Protocol A: In Vitro Enzyme Inhibition Assay (Self-Validating)
  • Objective: Determine the absolute IC50​ or Ki​ of 2-aminopyridine compounds against target kinases/enzymes.

  • Methodology:

    • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compound in 100% DMSO.

    • Reaction Assembly: Transfer compounds to a 384-well microplate. Add the purified recombinant enzyme (e.g., CDK9/Cyclin T1) and fluorescently labeled peptide substrate in assay buffer.

    • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific enzyme.

    • Detection: Incubate for 60 minutes at room temperature, then measure fluorescence polarization or time-resolved fluorescence energy transfer (TR-FRET).

  • Causality & Validation:

    • Why keep DMSO concentration constant (typically 1% final)? To prevent solvent-induced protein denaturation, which causes artificial inhibition.

    • Self-Validation Checkpoint: Calculate the Z'-factor using positive controls (reference inhibitor, e.g., NVP-2) and negative controls (DMSO vehicle). A Z'-factor > 0.5 must be achieved to validate assay robustness before reporting IC50​ values.

Protocol B: In Vivo Pharmacokinetic (PK) & Brain Uptake Assay
  • Objective: Quantify systemic exposure, clearance, and BBB penetration to predict in vivo efficacy.

  • Methodology:

    • Administration: Administer the 2-aminopyridine compound to male C57BL/6 mice via Intravenous (IV, 3-5 mg/kg) and Oral (PO, 10 mg/kg) routes.

    • Sampling: Euthanize cohorts (n=3-5) at predetermined time points (5, 15, 30, 60, 120, and 240 minutes post-dose). Collect whole blood (centrifuged to plasma) and brain tissue.

    • Extraction: Homogenize brain tissue in a 3:1 volume of PBS. Extract analytes using protein precipitation (acetonitrile). Crucial Step: Spike all samples with a structurally similar, stable-isotope-labeled Internal Standard (IS).

    • Quantification: Analyze the supernatant using LC-MS/MS, quantifying the test compound against a matrix-matched standard curve.

  • Causality & Validation:

    • Why use an Internal Standard? To correct for matrix suppression effects and extraction losses during sample preparation, ensuring absolute quantification of the drug in complex biological tissues.

    • Self-Validation Checkpoint: The IS peak area must not vary by more than 15% across all samples. High variance indicates severe matrix interference, invalidating the calculated PK parameters (AUC, clearance, bioavailability).

References

  • Lawton GR, Ranaivo HR, Chico LK, Ji H, Xue F, Martásek P, Roman LJ, Watterson DM, Silverman RB. "Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability." Bioorganic & Medicinal Chemistry, 2009.[Link]

  • Saidahmatov A, Li J, Xu S, Hu X, Gao X, Kan W, Gao L, Li C, Shi Y, Sheng L, Wang P, Zhou Y, Liang X, Li J, Liu H. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." Journal of Medicinal Chemistry, 2024.[Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to its successful clinical translation. A molecule that potently engages its intended target while minimizing interactions with other cellular machinery is the aspirational goal. This guide provides an in-depth framework for the cross-reactivity profiling of 6-Isopropyl-5-methoxypyridin-2-amine, a novel aminopyridine derivative. Given the limited publicly available data on this specific molecule, we will establish a robust, multi-faceted strategy for its evaluation, drawing comparisons with established methodologies and hypothetical data for analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement a thorough off-target screening cascade.

Introduction: The Significance of Selectivity in Drug Development

The biological activity of a small molecule is not solely defined by its affinity for its primary target. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. For aminopyridine scaffolds, which are prevalent in medicinal chemistry, a thorough understanding of their potential interactions with a wide range of protein families is critical.[1][2] The presence of the 2-aminopyridine moiety, a known pharmacophore, suggests a potential for interactions with ATP-binding sites, particularly within the kinome.[1][3] Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of preclinical safety and efficacy assessment.

This guide will delineate a three-tiered approach to the cross-reactivity profiling of 6-Isopropyl-5-methoxypyridin-2-amine:

  • Tier 1: Kinase Profiling: Broad screening against a panel of kinases to identify primary targets and significant off-targets.

  • Tier 2: Broader Target Class Screening: Evaluation against other major drug target families, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Tier 3: Cellular Confirmation and Phenotypic Screening: Validation of in vitro findings in a cellular context to understand the physiological consequences of off-target engagement.

Tier 1: Unraveling the Kinome Interaction Profile

Given the structural alerts within 6-Isopropyl-5-methoxypyridin-2-amine, comprehensive kinase profiling is the logical first step. Numerous covalent kinase inhibitors have been developed, highlighting the importance of understanding these interactions.[4]

Comparative Kinase Inhibition Profile

The following table presents a hypothetical kinase inhibition profile for 6-Isopropyl-5-methoxypyridin-2-amine compared to two representative kinase inhibitors, a highly selective inhibitor (Compound A) and a multi-kinase inhibitor (Compound B). This illustrates the type of data generated in a broad kinase screen.

Kinase Target6-Isopropyl-5-methoxypyridin-2-amine (% Inhibition @ 1µM)Compound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
Primary Target X 95% 98% 92%
Kinase 18%2%75%
Kinase 215%5%88%
Kinase 34%1%65%
Kinase 455%3%91%
Kinase 512%6%45%

This data is hypothetical and for illustrative purposes only.

Experimental Workflow: Kinase Profiling

A robust and widely adopted method for initial kinase screening is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[5] A streamlined protocol for profiling against a large kinase panel is outlined below.[5]

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity.[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 6-Isopropyl-5-methoxypyridin-2-amine in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations in a kinase reaction buffer.[6] Incubate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[6] Incubate at room temperature for 40 minutes.[6]

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for the luciferase reaction.[6]

  • Signal Generation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[6]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to positive and negative controls. Determine IC50 values for any kinases that show significant inhibition.

Tier 2: Broadening the Horizon - GPCRs, Ion Channels, and Transporters

While kinase activity is a primary hypothesis, a comprehensive profile requires investigation into other major target classes. Off-target interactions with GPCRs, ion channels, and transporters are common sources of adverse drug events.[7][8][9]

Comparative Off-Target Liability Profile

The following table presents a hypothetical off-target liability profile for 6-Isopropyl-5-methoxypyridin-2-amine against a panel of common safety-related targets, compared to a compound with a known off-target liability (Compound C) and a clean compound (Compound D).

Target6-Isopropyl-5-methoxypyridin-2-amine (% Inhibition @ 10µM)Compound C (% Inhibition @ 10µM)Compound D (% Inhibition @ 10µM)
hERG (Ion Channel) 12%85%3%
5-HT2B (GPCR) 8%6%5%
Dopamine Transporter (DAT) 15%7%4%
Muscarinic M1 (GPCR) 5%4%2%
Beta-2 Adrenergic (GPCR) 9%11%7%

This data is hypothetical and for illustrative purposes only.

Experimental Workflow: Broad Off-Target Screening

A typical workflow for broad off-target screening involves a combination of binding and functional assays.

Caption: Workflow for a competitive chemoproteomics experiment.

Phenotypic Screening

Phenotypic screens, such as cell viability assays across a panel of cancer cell lines, can provide valuable insights into the functional consequences of a compound's on- and off-target activities. The antiproliferative activity of pyridine derivatives has been extensively studied. [1][10]A compound with a specific kinase target profile would be expected to show greater potency in cell lines dependent on that kinase.

Conclusion and Future Directions

The cross-reactivity profiling of 6-Isopropyl-5-methoxypyridin-2-amine requires a systematic and multi-tiered approach. By combining broad in vitro screening across major target classes with cellular validation, a comprehensive understanding of this molecule's selectivity can be achieved. The hypothetical data and established protocols presented in this guide provide a robust framework for such an investigation. Future work should focus on obtaining empirical data for 6-Isopropyl-5-methoxypyridin-2-amine and comparing it to structurally related compounds to build a comprehensive structure-activity relationship for both on-target potency and off-target liabilities. This will ultimately de-risk its progression towards clinical development and contribute to the design of safer, more effective therapeutics.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. Available from: [Link]

  • Medard, G., et al. (2015). Optimized chemical proteomics for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. Available from: [Link]

  • Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. In: U. Lendeckel & F. Wolke (Eds.), Drug Target Identification and Validation. Methods in Molecular Biology, vol 756. Humana Press. Available from: [Link]

  • Mosher, M., et al. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules, 9(2), 58-65. Available from: [Link]

  • Li, Y., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 64(15), 11467-11484. Available from: [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics-based kinase profiling and target deconvolution of clinical kinase inhibitors. Methods in Molecular Biology, 795, 3-20. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Reyes-Mayorga, J. L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(14), 4475. Available from: [Link]

  • Traynor, J. R. (2012). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 897, 153-166. Available from: [Link]

  • ResearchGate. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Aurora Biomed. (n.d.). Ion Channel & Transporter Screening. Retrieved from [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. Available from: [Link]

  • ResearchGate. (n.d.). Resonance structures of Aminopyridines. Retrieved from [Link]

  • Pharmacelera. (2021). Ligand-based methods as potential solutions to GPCR drug discovery limitations. Retrieved from [Link]

  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

  • ION Biosciences. (n.d.). SLC Transporter Assay Services. Retrieved from [Link]

  • Barzilai, M., et al. (2017). Ion channel-transporter interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(5), 714-724. Available from: [Link]

  • Feske, S., et al. (2010). Ion channels and transporters in lymphocyte function and immunity. Nature Reviews Immunology, 10(7), 519-530. Available from: [Link]

  • MDPI. (2022). Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Zhao, Z., & Bourne, P. E. (2020). Systematic exploration of privileged warheads for covalent kinase drug discovery. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Biochemical characterization of HTH-01-091 and other MELK inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • MDPI. (2023). Monitoring Exposure to Five Chemical Warfare Agents Using the Dried Urine Spot Technique and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry—In Vivo Determination of Sarin Metabolite in Mice. Retrieved from [Link]

Sources

The 2-Aminopyridine Scaffold: A Head-to-Head Comparison in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the plethora of heterocyclic systems, the 2-aminopyridine moiety has emerged as a "privileged scaffold," a distinction earned through its consistent presence in a wide array of biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive, head-to-head comparison of the 2-aminopyridine scaffold against other commonly employed heterocyclic systems, supported by experimental data and field-proven insights. We will delve into the underlying reasons for its prevalence, explore its advantages and limitations, and provide detailed experimental protocols for its evaluation.

The Allure of the 2-Aminopyridine Scaffold: A Privileged Player

The 2-aminopyridine scaffold is a simple, low molecular weight, and functionally rich moiety that serves as an excellent starting point for the synthesis of diverse and complex molecules.[2] Its appeal stems from a combination of factors:

  • Versatile Synthetic Handles: The amino group and the pyridine ring nitrogen provide multiple points for chemical modification, allowing for the facile generation of large and diverse compound libraries.[3]

  • Key Pharmacophoric Features: The 2-aminopyridine motif can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding (as both a donor and acceptor) and π-π stacking.

  • Favorable Physicochemical Properties: Derivatives of 2-aminopyridine often exhibit desirable drug-like properties, including good solubility and membrane permeability.[4]

  • Proven Track Record: A significant number of FDA-approved drugs, spanning a wide range of therapeutic areas, incorporate the 2-aminopyridine scaffold, providing a strong precedent for its use in drug design.[1][5]

Head-to-Head Comparison with Other Privileged Scaffolds

To objectively assess the performance of the 2-aminopyridine scaffold, it is essential to compare it directly with other commonly used heterocyclic cores in medicinal chemistry.

2-Aminopyridine vs. 2-Aminopyrimidine in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Both 2-aminopyridine and 2-aminopyrimidine are frequently employed as hinge-binding motifs in kinase inhibitors.

A study on CDK/HDAC dual inhibitors provides a direct comparison of these two scaffolds.[6] The 2-aminopyridine fragment was shown to form dual hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active pocket.[7] When the 2-aminopyridine core was replaced with a 2-aminopyrimidine scaffold, the resulting compounds exhibited a decrease in CDK9 inhibitory activity, though they retained potent HDAC inhibition.[6]

ScaffoldCompoundTargetIC50 (nM)[6]
2-Aminopyridine 8e CDK988.4
HDAC1168.9
2-Aminopyrimidine 9e FLT330.4
HDAC152.4
HDAC314.7

This data suggests that for CDK9 inhibition, the 2-aminopyridine scaffold may offer a superior interaction with the hinge region compared to the 2-aminopyrimidine scaffold in this particular chemical series.

2-Aminopyridine vs. Pyrazole as Bioisosteres

Bioisosteric replacement is a powerful strategy in drug design to fine-tune the physicochemical and pharmacological properties of a lead compound.[8] The pyridine ring is often considered a bioisostere of a phenyl ring, but it also shares similarities with other five- and six-membered heterocycles.

The pyrazole scaffold is another privileged structure known for its conformational rigidity and hydrogen-bonding capabilities.[9] While direct comparative studies are less common, the choice between a 2-aminopyridine and a pyrazole often depends on the desired vector for substituent placement and the specific electronic properties required for target engagement. The 2-aminopyridine offers a distinct vector for its amino substituent compared to the substitution patterns available on a pyrazole ring.

2-Aminopyridine vs. Indole in Diverse Biological Activities

The indole scaffold is a prominent heterocyclic system found in numerous natural products and pharmaceuticals, known for its ability to participate in π-π stacking and hydrogen bonding.[10][11]

A comparative analysis of these two scaffolds reveals their differential application across therapeutic areas. While both are found in anticancer agents, the indole scaffold is particularly prevalent in compounds targeting neurodegenerative diseases due to its structural resemblance to tryptophan and serotonin.[12] Conversely, the 2-aminopyridine scaffold has a strong track record in the development of antibacterial and anti-inflammatory agents.[1][5]

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of 2-aminopyridine-based compounds.

Synthesis of 2-Aminopyridine Derivatives via Multicomponent Reaction

This protocol describes a solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives, a common and versatile synthetic route.[3]

Materials:

  • Enaminone (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (1 mmol)

Procedure:

  • Combine the enaminone, malononitrile, and primary amine in a reaction vessel.

  • Heat the mixture at 80°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry).[3]

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[7]

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (at or near the Km for the kinase)

  • Test compound (serially diluted)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Dispense 1 µL of serially diluted test compound or vehicle control (DMSO) into the wells of a 384-well plate.

  • Add 2 µL of the diluted kinase solution to each well.

  • Gently mix and incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes (the optimal time should be determined empirically).

  • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Compounds

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[13][14]

Materials:

  • Test compound (dissolved in a suitable solvent)

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and perform two-fold serial dilutions in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Logical Relationships

To visualize the context in which 2-aminopyridine scaffolds exert their effects, the following diagrams illustrate key signaling pathways often modulated by drugs containing this moiety.

JAK-STAT Signaling Pathway

Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[15] Several 2-aminopyridine derivatives are potent inhibitors of JAK kinases.[15]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat nucleus Nucleus stat->nucleus gene Gene Transcription nucleus->gene inhibitor 2-Aminopyridine Inhibitor inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT pathway by a 2-aminopyridine derivative.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer.[16]

PI3K_Akt_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 Converts to pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Effectors akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 2-Aminopyridine Inhibitor inhibitor->pi3k Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a 2-aminopyridine derivative.

Conclusion

The 2-aminopyridine scaffold has rightfully earned its status as a privileged structure in drug discovery. Its synthetic tractability, versatile pharmacophoric features, and proven success in approved drugs make it a compelling choice for a wide range of therapeutic targets. While direct, comprehensive comparative data against all other scaffolds remains an ongoing area of research, the available evidence, particularly in the realm of kinase inhibition, demonstrates its competitive and often superior performance. Ultimately, the choice of a scaffold will always be context-dependent, but the 2-aminopyridine moiety undoubtedly represents a powerful and reliable tool in the medicinal chemist's arsenal.

References

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
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  • El-Gamal, M. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6681.
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A Comparative Guide to Confirming the Absolute Configuration of Chiral 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis and understanding structure-activity relationships (SAR). The spatial arrangement of substituents around a stereocenter can profoundly influence a molecule's pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the absolute configuration of chiral 2-aminopyridine derivatives, a prevalent scaffold in numerous biologically active compounds. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the scientific integrity of your findings.

The Challenge of Stereochemistry in 2-Aminopyridines

The 2-aminopyridine moiety presents both opportunities and challenges for stereochemical analysis. The aromatic pyridine ring acts as a chromophore, which is advantageous for chiroptical methods like Electronic Circular Dichroism (ECD). However, the basicity of the pyridine nitrogen and the primary or secondary amine can influence intermolecular interactions and the reactivity with chiral derivatizing agents, requiring careful consideration in method selection and execution. This guide will compare four principal methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Comparative Overview of Key Methods

The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the presence of chromophores, the quantity of material available, and access to specialized instrumentation.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (e.g., Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal, with anomalous dispersion effects directly revealing the 3D structure.[1][2]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[5][6]Involves the formation of diastereomers with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of stereochemistry.[7][8]
Sample Requirement High-quality single crystal (µg to mg scale).Solution (mg scale), neat liquids, or oils. No crystallization needed.[9]Solution (µg to mg scale). Requires a UV-Vis chromophore.Solution (mg scale). Requires a reactive functional group (e.g., -NH2, -OH).
Key Advantage Unambiguous, "gold standard" determination of the absolute configuration.[10]Applicable to a wide range of molecules in solution, without the need for crystallization or derivatization.[3]Highly sensitive and requires a small amount of sample. The 2-aminopyridine core is an intrinsic chromophore.Widely accessible instrumentation (NMR). Well-established empirical models.[8]
Key Limitation The absolute requirement for a high-quality single crystal can be a significant bottleneck.[3]Requires quantum chemical calculations for spectral prediction and interpretation. Can be sensitive to conformational flexibility.[3][11]Also requires computational modeling for reliable assignment. The presence of multiple chromophores can complicate spectral analysis.[12]Indirect method requiring chemical derivatization, which may not be straightforward and can introduce impurities.[10]

In-Depth Analysis and Experimental Protocols

X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be obtained.[2] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal lattice.

Causality in Experimental Choices: The key to a successful X-ray crystallographic determination of absolute configuration lies in the quality of the single crystal and, for light-atom molecules, the use of a radiation source that can elicit a sufficiently strong anomalous scattering signal (e.g., Cu Kα radiation). The Flack parameter, derived from the diffraction data, is a critical value for validating the assigned stereochemistry; a value close to 0 indicates the correct enantiomer, while a value near 1 suggests the inverted structure.[1]

Experimental Workflow for X-ray Crystallography ```dot graph TD { A[Start: Enantiomerically Pure Sample] --> B{Crystal Growth}; B --> C[Mount Single Crystal on Diffractometer]; C --> D[X-ray Diffraction Data Collection]; D --> E{Structure Solution and Refinement}; E --> F[Analysis of Anomalous Dispersion Data]; F --> G{Flack Parameter Determination}; G --> H[Absolute Configuration Assigned]; A --> I[No suitable crystal] --> J[Alternative Method]; B --> K[Poor crystal quality] --> J; }

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Protocol for VCD Spectroscopy:

  • Sample Preparation: Prepare a solution of the chiral 2-aminopyridine derivative in a suitable deuterated or IR-transparent solvent (e.g., CDCl3) at a concentration that provides a good signal-to-noise ratio (typically 5-15 mg/mL).

  • VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Multiple scans are typically averaged to improve the signal quality.

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule using computational chemistry software to identify all low-energy conformers.

    • Optimize the geometry of each significant conformer using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and the IR and VCD intensities for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum from the contributions of all significant conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that enantiomer. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite. [6]

Electronic Circular Dichroism (ECD): Leveraging the Pyridine Chromophore

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. [5]This technique is particularly well-suited for chiral 2-aminopyridine derivatives due to the inherent UV-Vis chromophore of the pyridine ring.

Causality in Experimental Choices: Similar to VCD, ECD relies on the comparison of experimental spectra with quantum chemical calculations. The accuracy of the prediction depends heavily on identifying the correct conformers and using a computational method (like Time-Dependent DFT, TD-DFT) that accurately predicts the electronic transitions. For molecules with multiple chromophores or those exhibiting exciton coupling, the analysis can become more complex, but also more informative. [12]The choice of a UV-transparent solvent is paramount.

Experimental Workflow for ECD Analysis

Caption: Workflow for absolute configuration determination using ECD spectroscopy.

Protocol for ECD Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.

  • ECD Spectrum Measurement: Record the ECD and UV-Vis absorption spectra of the sample.

  • Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT.

  • Spectral Calculation: For each conformer, calculate the electronic transition energies and rotational strengths using TD-DFT.

  • Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. [6]

NMR Spectroscopy: The Mosher's Amide Method

For chiral amines, the Mosher's method is a well-established NMR technique for determining absolute configuration. [7][8]It involves the derivatization of the chiral amine with an enantiomerically pure chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.

Causality in Experimental Choices: The underlying principle is that the diastereomers will have different chemical shifts in their NMR spectra due to the anisotropic effect of the phenyl ring of the MTPA moiety. [8]By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond, the absolute configuration of the original amine can be deduced based on an established conformational model. [13]It is crucial to ensure complete derivatization and to correctly assign the proton signals in the ¹H NMR spectra of both diastereomers.

Experimental Workflow for Mosher's Amide Method

Caption: Workflow for absolute configuration determination using Mosher's amide method.

Protocol for Mosher's Amide Method:

  • Derivatization: In two separate reactions, react the enantiomerically pure chiral 2-aminopyridine derivative with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric amides. A mild base, such as pyridine or triethylamine, is typically used to scavenge the HCl produced.

  • Purification: Purify the resulting diastereomeric amides, for example, by column chromatography, to remove any unreacted starting materials or reagents.

  • NMR Analysis: Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides. Careful assignment of the proton signals for both diastereomers is essential.

  • Data Analysis:

    • For each proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.

    • Draw the two diastereomers in a planar, extended conformation with the MTPA moiety and the substituents on the chiral center arranged around the C-N bond.

    • Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the chiral center. [6]

Conclusion: An Integrated Approach

The determination of the absolute configuration of chiral 2-aminopyridine derivatives is a critical task that can be approached with several powerful analytical techniques. While X-ray crystallography provides the most definitive answer, its requirement for high-quality single crystals can be a significant hurdle. VCD and ECD have emerged as robust, solution-state alternatives that, when coupled with quantum chemical calculations, offer reliable assignments without the need for crystallization. NMR-based methods, such as the Mosher's amide analysis, provide a widely accessible and well-understood approach, particularly when chiroptical instrumentation is unavailable.

For the highest level of confidence, especially in a regulatory context, an integrated approach employing at least two orthogonal methods is recommended. For instance, a VCD or ECD assignment can be corroborated with a Mosher's method analysis. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to confidently and accurately assign the absolute configuration of their chiral 2-aminopyridine derivatives, thereby accelerating their research and development programs.

References

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  • Allen, S. G., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 18-21. [Link]

  • Nafie, L. A. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 20(2), 7-11. [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • BioTools. (n.d.). Absolute Configuration by VCD. [Link]

  • Pescitelli, G., et al. (2020). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 32(4), 546-563. [Link]

  • Li, W., et al. (2023). Chiral drugs: A review of their synthesis, structural confirmation, and analytical methods. LabMed Discovery, 1(1), e230005. [Link]

  • Aiello, F., et al. (2021). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 26(14), 4235. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55, 689-691. [Link]

  • Fujiwara, K., et al. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12896-12909. [Link]

  • Brittain, J. M., & Yost, R. A. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 773, 131-146. [Link]

  • Czenke, Z., et al. (2021). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Zhang, C., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 344. [Link]

  • Zhang, D., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1082885. [Link]

  • LibreTexts Chemistry. (2021). 6.3: Absolute Configuration and the (R) and (S) System. [Link]

  • Zhang, C., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 344. [Link]

Sources

Isomeric purity analysis of 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide for Isomeric Purity Analysis of 6-Isopropyl-5-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparative analysis of analytical methodologies for determining the isomeric purity of 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2), a key building block in modern drug synthesis. We will explore the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary method for quantification, and compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to equip researchers and drug development professionals with the expertise to select and implement robust, self-validating analytical systems for impurity control, aligning with regulatory expectations such as those outlined in ICH Q11.[1]

The Strategic Importance of Isomeric Purity in Intermediates

In pharmaceutical manufacturing, quality is built into the process, not tested into the final product. The isomeric profile of an intermediate like 6-Isopropyl-5-methoxypyridin-2-amine is often "predetermined" by the synthetic route.[1] Failure to control isomeric impurities at this stage can lead to their carryover into the API, resulting in costly downstream rework, complex purification challenges, and potential regulatory hurdles.[1]

The structure of 6-Isopropyl-5-methoxypyridin-2-amine presents a clear potential for positional isomerism. Synthetic routes, particularly those involving the stepwise functionalization of a pyridine core, can generate impurities where the isopropyl, methoxy, or amino groups are located at different positions on the pyridine ring.[2] For example, a common synthetic precursor might be 2,6-dichloropyridine, which undergoes a series of reactions including nitration, amination, and methoxylation.[2] A lack of complete regioselectivity in any of these steps could produce a range of structurally similar but distinct molecules. These isomers may possess different toxicological profiles or react differently in subsequent steps, underscoring the need for precise analytical control.

Primary Method: High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the cornerstone for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness for quantifying non-volatile organic molecules.[3][4][5][6] For a substituted aminopyridine, which is basic and hydrophilic, careful method development is crucial to achieve accurate and reproducible results.[7][8][9]

Causality Behind the HPLC Protocol

A successful HPLC method hinges on controlling the analyte's ionization state and interaction with the stationary phase. 6-Isopropyl-5-methoxypyridin-2-amine contains a basic amino group (pKa of the pyridine ring nitrogen is typically around 5-6).[8][9]

  • Mobile Phase Selection: Operating in a slightly acidic mobile phase (e.g., pH 3-4) protonates the basic nitrogen atoms. This ensures consistent ionization, preventing peak tailing and improving reproducibility. Using a volatile buffer like formic acid or ammonium formate makes the method compatible with mass spectrometry (LC-MS) for peak identification, which is an essential tool for complex intermediates.[1][8]

  • Stationary Phase Choice: A C18 (octadecylsilane) column is the standard workhorse for reversed-phase chromatography, offering excellent hydrophobic retention.[7] The choice of a high-purity, end-capped silica C18 column minimizes secondary interactions with residual silanols, further improving peak shape for basic analytes.

  • Detection: The pyridine ring is a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferred as it can assess peak purity by comparing spectra across the entire peak, helping to identify co-eluting impurities.

Experimental Protocol: RP-HPLC

Objective: To separate and quantify 6-Isopropyl-5-methoxypyridin-2-amine from its potential positional isomers.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separations, providing good efficiency and retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent protonation of the basic analyte, improving peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution; formic acid maintains consistent pH.
Gradient 10% B to 90% B over 15 minutesGradient elution is necessary to separate isomers with slightly different polarities and elute any more retained impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[7]
Detection UV at 275 nm (with PDA scan 200-400 nm)Wavelength near the absorbance maximum for the pyridine chromophore; PDA allows for peak purity analysis.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in Mobile Phase A/B (50:50). Filter through a 0.45 µm filter.[7]Ensures sample is fully dissolved and free of particulates.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (~10 mg) B Dissolve in 10 mL Diluent (50:50 ACN/H2O) A->B C Vortex to Mix B->C D Filter with 0.45 µm Syringe Filter C->D E Inject 10 µL into HPLC System D->E F Separation on C18 Column (Gradient Elution) E->F G Detect with PDA Detector (275 nm) F->G H Integrate Chromatogram G->H I Calculate Area % Purity H->I J Assess Peak Purity (PDA Spectra) H->J

Caption: Experimental workflow for the RP-HPLC analysis of 6-Isopropyl-5-methoxypyridin-2-amine.

Comparative Analysis with Alternative Methods

While HPLC is ideal for routine quantification, a multi-faceted approach using orthogonal techniques provides a more complete understanding of a sample's purity profile.[3] This is a core principle of building a self-validating and trustworthy analytical system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing volatile and thermally stable compounds, providing both separation and structural information.[7]

  • Expertise & Experience: For pyridine derivatives, GC-MS excels at identifying residual solvents and certain process-related impurities.[4] Its applicability to isomeric analysis is more nuanced. While isomers will have the same molecular ion peak (m/z 166.11 for C₉H₁₄N₂O), their fragmentation patterns under Electron Impact (EI) ionization can differ.[10] Literature shows that 2-substituted pyridines often exhibit unique fragmentation due to interaction with the ring nitrogen, which is different from their 3- and 4-substituted isomers.[11][12][13] For example, a facile loss of a hydrogen or methyl radical from the isopropyl group could be stabilized by the adjacent nitrogen, leading to a characteristic fragment ion not seen in other isomers.

  • Trustworthiness: GC-MS serves as an excellent confirmatory technique. If an unknown peak is observed in the HPLC chromatogram, analyzing the fraction by GC-MS (if volatile) can help determine its molecular weight and provide fragmentation clues to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for definitive structure elucidation and can readily distinguish between isomers without the need for reference standards of each impurity.[3][4]

  • Expertise & Experience: The chemical environment of every proton and carbon atom in the molecule is unique, leading to a distinct NMR spectrum for each isomer.

    • ¹H NMR: The aromatic protons on the pyridine ring will have different chemical shifts and coupling constants depending on the substitution pattern. For 6-Isopropyl-5-methoxypyridin-2-amine, one would expect two doublets in the aromatic region. A positional isomer, such as 6-Isopropyl-3-methoxypyridin-2-amine, would show a completely different splitting pattern.

    • ¹³C NMR: The chemical shift of each carbon atom is highly sensitive to its electronic environment, providing another layer of confirmation.

    • Quantitative NMR (qNMR): With an internal standard, qNMR can be used to determine the absolute purity of the main component and quantify major impurities without the need for a dedicated reference standard for each one.

  • Trustworthiness: NMR is the gold standard for structural confirmation. It can validate the identity of the main peak in an HPLC chromatogram and definitively identify the structure of any significant impurities that can be isolated. Subtle differences in the chemical shifts of pyridine isomers are well-documented and provide a reliable basis for identification.[11][14][15]

Data and Method Performance Comparison

The choice of analytical technique is often a trade-off between different performance characteristics. The following table summarizes the expected performance of each method for the analysis of 6-Isopropyl-5-methoxypyridin-2-amine.

ParameterRP-HPLCGC-MSNMR Spectroscopy
Primary Use Quantification, PurityIdentification, VolatilesStructure Elucidation, Confirmation
Resolution HighVery HighN/A (non-separative)
Sensitivity (LOD/LOQ) Low (ng/mL)Very Low (pg/mL)High (mg/mL)
Specificity Moderate to HighHigh (with MS)Very High
Analysis Time 15-30 min20-40 min5-60 min (per experiment)
Pros Robust, precise, widely available, best for quantification.[6]Excellent for volatile impurities, provides MW and fragmentation data.[3]Definitive structural information, no reference standards needed for isomers.[4]
Cons Requires impurity reference standards for confident identification and quantification.Not suitable for non-volatile or thermally labile compounds. Isomer fragmentation can be similar.Low throughput, lower sensitivity than chromatographic methods.

Integrated Analytical Strategy

A robust quality control strategy does not rely on a single method. Instead, it integrates these techniques to create a self-validating system where each method confirms and complements the others.

Logical_Relationship cluster_main Isomeric Purity Analysis of 6-Isopropyl-5-methoxypyridin-2-amine cluster_tech Analytical Techniques QC Routine QC & Quantification HPLC RP-HPLC QC->HPLC Primary Method ID Impurity Identification & Structure Confirmation NMR NMR Spectroscopy ID->NMR Definitive Structure LCMS LC-MS ID->LCMS Provides MW of Unknowns from HPLC VOL Volatiles & Orthogonal Confirmation GCMS GC-MS VOL->GCMS Specific for Volatiles HPLC->LCMS Method Transfer GCMS->ID Confirms MW

Caption: Logical relationship between analytical techniques for a comprehensive purity assessment.

Conclusion and Recommendations

For the routine quality control and isomeric purity assessment of 6-Isopropyl-5-methoxypyridin-2-amine, Reversed-Phase HPLC is the recommended primary technique . Its precision, robustness, and suitability for quantification make it ideal for in-process controls and final intermediate release.

However, to build a truly robust and scientifically sound analytical package, this HPLC method must be supported by orthogonal techniques:

  • During method development and for out-of-specification investigations, coupling the HPLC to a mass spectrometer (LC-MS) is essential for identifying unknown peaks.

  • For definitive structural confirmation of the main component and for characterizing any major unknown impurities, NMR Spectroscopy is indispensable.

  • GC-MS should be employed to analyze for volatile impurities and can serve as a valuable secondary method for confirming the identity of certain process-related impurities.

By integrating these methods, drug development professionals can establish a comprehensive, trustworthy, and regulatory-compliant strategy for ensuring the isomeric purity of critical pharmaceutical intermediates.

References

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available from: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • Mac-Chem. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. Available from: [Link]

  • Zahran, N. F., & Helal, A. L. (1987). Field ionization mass spectra of pyridine and ethyl pyridine isomers obtained by activated wires by pyridine. ETDEWEB - OSTI.GOV. Available from: [Link]

  • Lavorato, D. J. Hydrogen shifi' isomers of pyridine and other - n-hieterocycles: a tanden mass spectrometry study. Bibliothèque et Archives Canada. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. American Chemical Society. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Rondaxe. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available from: [Link]

  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available from: [Link]

  • Wiley Online Library. Chiral Drug Separation. Available from: [Link]

  • ChemRxiv. (2020). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Available from: [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]

  • PMC. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]

  • RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Available from: [Link]

  • PubMed. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Available from: [Link]

  • Scientific Research and Community. (2026). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development. Available from: [Link]

  • PMC. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • PubMed. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. Available from: [Link]

  • PubChem. 2-Amino-5-methoxypyridine. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. Available from: [Link]

  • SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available from: [Link]

  • ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Isopropyl-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 6-Isopropyl-5-methoxypyridin-2-amine

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with the definitive operational architecture for handling 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) . This compound is a critical, high-value nucleophilic intermediate frequently utilized in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors, which are pivotal in treating autoimmune and allergy-induced inflammatory diseases like asthma [1].

Because this compound belongs to the aminopyridine family, it carries severe, often underestimated neurotoxic and dermal hazards. This guide synthesizes structural chemistry, mechanistic toxicology, and field-proven laboratory protocols into a self-validating system to ensure absolute operational safety.

Chemical Profiling & Mechanistic Toxicology

To safely handle a chemical, one must first understand the causality of its hazards. Aminopyridines are notorious for their ability to selectively block voltage-gated potassium (K+) channels in both the central and peripheral nervous systems [2].

The Mechanistic Hazard: By blocking K+ channels, aminopyridines prolong the neuronal action potential and increase calcium influx. This leads to a massive, uncontrolled release of neurotransmitters (like acetylcholine). Systemic exposure results in cholinergic toxidromes, including diaphoresis, delirium, choreoathetosis (involuntary movements), and severe seizures [2].

Because 6-Isopropyl-5-methoxypyridin-2-amine has a low molecular weight and a favorable lipophilicity profile (LogP ~1.6), it can rapidly penetrate intact dermal barriers and the gastrointestinal tract[3].

Quantitative Hazard Matrix
Property / MetricValue / ClassificationOperational Implication
CAS Number 1446792-92-2Unique identifier for SDS and inventory tracking.
Molecular Formula C9H14N2ONitrogen-rich; basic amine center.
Molecular Weight 166.22 g/mol Low MW facilitates rapid dermal and mucosal absorption.
Topological Polar Surface Area (TPSA) 48.1 ŲHighly membrane-permeable; easily crosses the blood-brain barrier[4].
XLogP3-AA 1.6Lipophilic enough to dissolve in skin oils; requires strict dermal isolation.
Primary Hazards Acute Tox. (Oral/Dermal), IrritantFatal if swallowed or absorbed; causes severe eye/skin irritation.

Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for handling neurotoxic aminopyridines. You must implement a defense-in-depth strategy.

  • Dermal Protection (The Carrier Solvent Paradox):

    • Solid State: When handling the pure solid, standard Nitrile rubber gloves (thickness >0.11 mm) provide a breakthrough time of >480 minutes [5].

    • Solution State: When dissolved in organic solvents (e.g., DMSO, Ethyl Acetate, or Dichloromethane), the solvent acts as a carrier, drastically reducing the breakthrough time of the amine. Mandatory Protocol: Use double-gloving. Wear an inner nitrile glove and an outer Butyl rubber or laminate (e.g., Silver Shield) glove during reaction setup.

  • Respiratory Protection:

    • Never handle the dry powder on an open bench. Weighing and transferring must be conducted inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood with a face velocity of 80–100 fpm.

    • If engineering controls fail, a NIOSH-approved P100 particulate respirator is required.

  • Ocular Protection:

    • Fitted chemical splash goggles (not standard safety glasses) are required to prevent micro-dust from contacting the corneal mucosa, which rapidly absorbs aminopyridines.

Standard Operating Procedure (SOP): SYK Inhibitor Intermediate Synthesis

This protocol describes the use of 6-Isopropyl-5-methoxypyridin-2-amine in a Nucleophilic Aromatic Substitution (SNAr) reaction to synthesize a SYK inhibitor precursor [1]. Every step includes a self-validating checkpoint to ensure process integrity.

Step 1: Preparation and Weighing

  • Action: Inside the powder hood, weigh 562 mg (3.38 mmol) of 6-Isopropyl-5-methoxypyridin-2-amine into a pre-tared, sealable 50 mL round-bottom flask.

  • Causality: Pre-sealing the flask before transporting it to the main reaction hood prevents airborne dust dissemination.

Step 2: Reaction Assembly

  • Action: In a standard fume hood, add the electrophile (e.g., ethyl 4,6-dichloropyridazine-3-carboxylate) and a suitable non-nucleophilic solvent.

  • Action: Heat the mixture to 80°C under an inert argon atmosphere for 20 hours.

  • Causality: The steric hindrance from the isopropyl group adjacent to the amine necessitates thermal activation (80°C) to overcome the activation energy barrier of the SNAr reaction [1].

Step 3: Self-Validation (In-Process Control)

  • Action: At 18 hours, withdraw a 10 µL aliquot, quench in methanol, and perform TLC (Thin Layer Chromatography) or LC-MS.

  • Validation: The disappearance of the starting amine mass (m/z 167[M+H]+) confirms reaction completion, ensuring you are no longer handling the highly volatile free amine, but rather the heavier, less bioavailable coupled product.

Step 4: Purification

  • Action: Cool the mixture, concentrate in vacuo, and purify via silica gel chromatography using a gradient of 10 to 50% ethyl acetate in hexanes [1].

Visualizing the Chemical Workflow

The following diagram illustrates the mechanistic journey of 6-Isopropyl-5-methoxypyridin-2-amine from raw synthesis to its ultimate biological target.

SYK_Pathway Chem 6-Isopropyl-5-methoxypyridin-2-amine (CAS: 1446792-92-2) Rxn SNAr Reaction (80°C, 20h) Chem->Rxn Nucleophilic Addition Inhibitor SYK Inhibitor (Active API) Rxn->Inhibitor Yield & Purify SYK Spleen Tyrosine Kinase (SYK) Blockade Inhibitor->SYK Binds ATP Pocket MastCell Mast Cell / B-Cell Degranulation Halted SYK->MastCell Prevents Activation

Workflow from 6-Isopropyl-5-methoxypyridin-2-amine synthesis to SYK inhibition in mast cells.

Spill Response and Disposal Plan

Aminopyridines are highly toxic to aquatic ecosystems and must never be introduced into municipal wastewater systems [5].

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. Don double nitrile gloves and a P100 respirator.

  • Contain (Do NOT Sweep): Sweeping dry aminopyridine generates highly toxic, inhalable dust. Instead, gently cover the spill with absorbent pads lightly dampened with water or ethanol to suppress aerosolization.

  • Neutralize: Wipe the area with a dilute acidic solution (e.g., 1M HCl). Causality: The acid protonates the basic pyridine nitrogen, converting the volatile, lipophilic free-base amine into a highly water-soluble, non-volatile pyridinium salt, drastically reducing inhalation and dermal absorption risks.

  • Clean: Follow up with a standard soap and water wash.

Disposal Protocol:

  • Solid Waste: Place all contaminated wipes, gloves, and empty vials into a rigid, puncture-resistant container explicitly labeled "Toxic Solid Waste - Aminopyridine Derivatives."

  • Liquid Waste: Collect reaction filtrates and chromatography fractions in a dedicated "Halogenated Organic Waste" carboy (if chlorinated electrophiles were used). Ensure the carboy is kept in secondary containment.

References

  • Currie, K. S., et al. (2014). Inhibitors of syk (Patent No. WO2014060371A1). World Intellectual Property Organization.
  • King, A. M., & Aaron, C. K. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 314–321. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Aminopyridines - EPA Archive. Retrieved from [Link]

  • Carl ROTH. (2023). Safety Data Sheet: 4-Aminopyridine ≥95 %. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.